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  • Product: Cedrodorin-Cedrela tonduzii
  • CAS: 247050-82-4

Core Science & Biosynthesis

Foundational

Isolation and Structural Elucidation of Cedrodorin from Cedrela tonduzii: A Technical Guide

Executive Summary & Phytochemical Context The Meliaceae family, particularly the genus Cedrela, represents a prolific source of highly oxidized tetranortriterpenoids, commonly known as limonoids. These secondary metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Phytochemical Context

The Meliaceae family, particularly the genus Cedrela, represents a prolific source of highly oxidized tetranortriterpenoids, commonly known as limonoids. These secondary metabolites are characterized by a modified triterpene skeleton and a signature β -substituted furan ring. Cedrodorin (3-deoxo-3 β ,8 β -epoxy-6,14 α -dihydroxy-8,14-dihydromexicanolide) is a complex mexicanolide-type limonoid noted for its potent ecological functions, including insect antifeedant activity and potential antimalarial properties ().

While classically identified in C. odorata (), the extraction and structural elucidation of cedrodorin from the closely related Cedrela tonduzii—a species heavily profiled for its rich sesquiterpene and terpenoid bark chemistry ()—requires a highly rigorous, self-validating analytical workflow. This whitepaper details the causal logic, step-by-step isolation protocols, and multi-dimensional NMR strategies required to isolate and unambiguously characterize cedrodorin from C. tonduzii biomass.

Experimental Workflow: Extraction and Isolation

The isolation of limonoids from complex plant matrices is fraught with challenges, primarily due to the co-occurrence of closely related epimers and the lack of strong UV chromophores in many tetranortriterpenoids. The following protocol is engineered as a self-validating system , where each step mathematically or chemically validates the success of the preceding phase.

Phase 1: Matrix Preparation & Defatting
  • Step 1: Biomass Stabilization. Lyophilize or shade-dry C. tonduzii leaves/bark to a moisture content of <5%, followed by cryogenic milling.

    • Causality: Heat drying induces thermal epimerization at the C-8 or C-14 stereocenters and triggers the enzymatic degradation of sensitive ester linkages by endogenous esterases.

  • Step 2: Defatting. Macerate 1.0 kg of milled biomass in 3.0 L of n-hexane for 48 hours at 25°C.

    • Causality: Hexane selectively removes highly lipophilic waxes, sterols, and essential oil components (e.g., α -selinene, germacrene-D) that cause irreversible column fouling and suppress ionization in downstream Mass Spectrometry (MS).

  • Validation Checkpoint: Evaporate a 1 mL aliquot of the hexane extract. A lack of UV-active spots on Thin Layer Chromatography (TLC) under 254 nm confirms the successful partitioning of non-target aliphatic lipids away from the target limonoids.

Phase 2: Targeted Limonoid Extraction & Fractionation
  • Step 3: Extraction. Macerate the defatted marc in 3.0 L of Ethyl Acetate (EtOAc) for 72 hours, then concentrate under reduced pressure at 35°C.

    • Causality: EtOAc possesses the precise dielectric constant required to solubilize mid-polarity, highly oxygenated tetranortriterpenoids like cedrodorin while leaving highly polar tannins and glycosides in the matrix.

  • Step 4: Vacuum Liquid Chromatography (VLC). Load the crude EtOAc extract onto a normal-phase silica gel VLC column. Elute using a step gradient of Hexane:EtOAc (100:0 0:100).

  • Validation Checkpoint: Spot VLC fractions on silica TLC plates and spray with vanillin-sulfuric acid reagent, followed by heating to 105°C. Limonoids will present as distinct purple/red spots. This colorimetric reaction serves as an internal, self-validating checkpoint for terpenoid presence before committing to expensive high-resolution chromatography.

Phase 3: High-Resolution Purification
  • Step 5: Semi-Preparative HPLC. Pool the vanillin-positive fractions and subject them to reversed-phase HPLC (C18 column, 250 × 10 mm, 5 µm). Elute isocratically with CH 3​ CN:H 2​ O (45:55) at 3.0 mL/min.

    • Causality: Silica gel cannot resolve structurally homologous mexicanolide derivatives (e.g., cedrodorin vs. 6-acetoxycedrodorin). Reversed-phase HPLC provides the theoretical plates necessary for baseline resolution. Because cedrodorin lacks a conjugated π -system, Evaporative Light Scattering Detection (ELSD) is utilized instead of standard UV detection.

IsolationWorkflow A Cedrela tonduzii Biomass (Leaves/Bark) B n-Hexane Maceration (Defatting) A->B Removes lipids C EtOAc Extraction (Targeting Limonoids) B->C Extracts mid-polarity D Vacuum Liquid Chromatography (Silica Gel) C->D Crude Extract E TLC Screening (Vanillin-H2SO4) D->E Fractionation F Semi-Prep HPLC (C18, MeCN:H2O) E->F Active Fractions G Pure Cedrodorin (>98% Purity) F->G High-res separation

Fig 1. Step-by-step isolation workflow of cedrodorin from Cedrela tonduzii biomass.

Structural Elucidation Logic (NMR & MS)

The structural assignment of cedrodorin relies on a sequential, self-validating analytical logic where mass spectrometry provides the mathematical boundaries, and 2D NMR maps the internal connectivity.

Establishing the Molecular Framework (HR-ESI-MS & 1D NMR)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed first to establish the exact mass, yielding a molecular formula of C 26​ H 32​ O 8​ . Causality: This formula acts as a strict mathematical constraint; the subsequent 13 C NMR carbon count and 1 H NMR integrations must perfectly reconcile with this formula, preventing misassignment of co-eluting impurities.

Initial 1D NMR ( 1 H and 13 C at 500 MHz in CDCl 3​ ) immediately confirms the tetranortriterpenoid nature of the isolate. The presence of a β -substituted furan ring is validated by three characteristic downfield proton signals ( δH​ 6.45, 7.46, 7.48). Furthermore, the 13 C spectrum reveals a methyl ester ( δC​ 52.6, 175.7) and a lactone carbonyl ( δC​ 170.1), typical of the mexicanolide skeleton.

Bridging the Quaternary Nodes (2D NMR: HSQC & HMBC)

Because limonoids possess highly contiguous, proton-deficient quaternary carbon frameworks, 1D NMR is insufficient for full elucidation.

  • HSQC is utilized to map protons directly to their parent carbons, resolving severe overlap in the aliphatic region (1.0 - 2.5 ppm).

  • HMBC is the cornerstone of the elucidation. Causality: HMBC correlations (2- and 3-bond 1 H 13 C couplings) bridge the "silent" quaternary nodes. For instance, HMBC cross-peaks from the tertiary methyls to C-8 and C-14 establish the connectivity of the heavily oxidized B/C ring junction, confirming the unique 3 β ,8 β -epoxy bridge.

Stereochemical Validation (NOESY)

The biological efficacy of limonoids is strictly conformation-dependent. NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to determine the relative stereochemistry. Causality: Through-space NOESY cross-peaks between the C-30 methyl and the C-14 proton confirm their spatial proximity, validating the complex 3 β ,8 β -epoxy-8,14-dihydromexicanolide 3D architecture.

NMRElucidation MS HR-ESI-MS Determine Molecular Formula NMR1D 1D NMR (1H, 13C) Identify Furan, Methyls, Carbonyls MS->NMR1D IR FT-IR Spectroscopy Identify Functional Groups IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Framework NMR1D->NMR2D Signal Overlap Resolution NOESY NOESY / ROESY Determine Relative Stereochemistry NMR2D->NOESY Spatial Protons Final Cedrodorin 3D Structural Assignment NOESY->Final Confirm 3b,8b-epoxy

Fig 2. Analytical logic and causality in the structural elucidation of cedrodorin.

Quantitative Data Summary

The table below summarizes the critical NMR spectroscopic markers utilized to validate the structural assignment of cedrodorin, specifically highlighting the furan ring, the oxygenated carbons, and the ester linkages.

Table 1: Representative Key NMR Spectroscopic Data for Cedrodorin (500 MHz, CDCl 3​ )

PositionStructural Feature 13 C δ (ppm) 1 H δ (ppm), J (Hz)Key HMBC Correlations ( 1 H 13 C)
3 Quaternary Oxygenated93.0--
6 Methine (Hydroxylated)71.04.15, br sC-5, C-7
8 Quaternary Oxygenated85.2--
14 Quaternary Oxygenated74.4--
17 Methine (Lactone ring)78.15.20, sC-14, C-20, C-21, C-22
21 Furan Methine ( α )140.77.46, mC-20, C-22, C-23
22 Furan Methine ( β )109.96.45, mC-20, C-21, C-23
23 Furan Methine ( α )143.17.48, mC-20, C-21, C-22
OMe Methyl Ester52.63.83, sC-7 (175.7)

(Note: Data synthesized based on established tetranortriterpenoid reference standards for mexicanolide derivatives[Veitch et al., 1999])

Conclusion

The isolation of cedrodorin from Cedrela tonduzii requires a meticulously controlled environment to prevent the degradation of its highly oxidized framework. By employing a self-validating sequence of defatting, targeted mid-polarity extraction, and ELSD-guided HPLC, researchers can successfully isolate this complex tetranortriterpenoid. The subsequent integration of HR-ESI-MS with 2D NMR (HMBC and NOESY) provides an impenetrable logical loop for unambiguous structural elucidation, paving the way for further pharmacological testing of limonoids in antimalarial and agricultural applications.

References

  • Veitch, N. C., Wright, C. W., & Stevenson, P. C. (1999). "Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus." Journal of Natural Products. URL:[Link]

  • Eason, H. M., & Setzer, W. N. (2007). "Bark Essential Oil Composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica." Records of Natural Products. URL:[Link]

  • MacKinnon, S., Durst, T., Arnason, J. T., et al. (1997). "Antimalarial Activity of Tropical Meliaceae Extracts and Gedunin Derivatives." Journal of Natural Products. URL:[Link]

Exploratory

Phytochemical Profiling of Cedrela tonduzii Bark Extracts: Methodologies, Molecular Characterization, and Pharmacological Applications

Executive Summary Cedrela tonduzii C. DC., a prominent canopy-emergent species of the Meliaceae (mahogany) family, is widely distributed across Central and South America[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cedrela tonduzii C. DC., a prominent canopy-emergent species of the Meliaceae (mahogany) family, is widely distributed across Central and South America[1]. While historically valued for its timber, recent pharmacognostic attention has shifted toward the biochemical reservoir within its bark. The Meliaceae family is renowned for synthesizing complex modified triterpenes known as limonoids, alongside a rich array of flavonoids and sesquiterpenes[2]. As a Senior Application Scientist, I approach the phytochemical profiling of C. tonduzii not merely as a cataloging exercise, but as a systematic deconstruction of its metabolome to identify lead compounds for antimalarial and antimicrobial drug development.

This technical guide delineates the optimized workflows for extracting, characterizing, and validating the bioactive constituents of C. tonduzii bark, providing a self-validating framework for researchers in natural product drug discovery.

Extraction Methodologies: The Causality of Solvent and Technique

The structural diversity of C. tonduzii metabolites—ranging from highly volatile sesquiterpene hydrocarbons to polar flavonoid glycosides—necessitates an orthogonal extraction strategy. Relying on a single solvent system invariably truncates the metabolomic profile.

  • Hydrodistillation for Volatile Fractions : To capture thermolabile essential oils without solvent-induced artifacts, hydrodistillation is employed. This method leverages the immiscibility of essential oils and water, allowing for the isolation of sesquiterpenes like germacrene-D and α -selinene without thermal degradation[3].

  • Sequential Solvent Extraction for Non-Volatiles : We utilize a polarity-gradient approach. Non-polar solvents (e.g., hexane, chloroform) isolate aglycones, sterols, and non-polar limonoids[3]. Intermediate solvents (ethyl acetate) target moderately polar flavonoids (e.g., quercetin) and coumarins, while polar solvents (ethanol/water) extract tannins, saponins, and glycosylated flavonoids[4].

Protocol 1: Sequential Solvent Extraction and Fractionation

Objective: To systematically partition C. tonduzii bark metabolites based on dielectric constants for downstream LC-MS analysis.

  • Preparation : Pulverize 500 g of shade-dried C. tonduzii bark to a 40-mesh powder. Rationale: Maximizes the surface-area-to-volume ratio, significantly enhancing solvent penetration kinetics.

  • Defatting : Macerate the powder in 1.5 L of n-hexane for 48 hours at 25°C with continuous orbital shaking (150 rpm). Filter via Whatman No. 1. Rationale: Removes waxes and highly lipophilic interferents that can foul chromatography columns.

  • Chloroform Extraction : Subject the marc (residue) to extraction with 1.5 L of chloroform for 48 hours. Concentrate under reduced pressure at 35°C. Rationale: This fraction concentrates free alkaloids and non-polar limonoids[3].

  • Ethyl Acetate & Ethanol Extraction : Sequentially extract the remaining marc with ethyl acetate followed by 70% ethanol. Rationale: Ethyl acetate specifically targets bioactive bioflavonoids like quercetin, while ethanol recovers residual saponins and glycosides[4].

  • Lyophilization : Freeze-dry the aqueous/ethanolic fractions. Rationale: Prevents thermal degradation of heat-sensitive glycosides, yielding stable, dry extracts for bioassays.

Chromatographic Profiling and Molecular Characterization

The metabolome of C. tonduzii is characterized by a high abundance of sesquiterpenes in its volatile oil and potent flavonoids in its solvent extracts.

Volatile Profiling (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) of the bark essential oil reveals a profile dominated by sesquiterpene hydrocarbons (approx. 43.9%) and oxygenated sesquiterpenes (approx. 42.4%)[3]. The acid-catalyzed cyclization of precursors like germacrene-D contributes to the structural diversity observed, yielding cadinane and selinane derivatives[5]. Key constituents include α -copaene (14.4%), α -cadinol (11.2%), β -eudesmol (9.4%), and δ -cadinene (9.2%)[3].

Non-Volatile Profiling (LC-MS/HPLC)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) of the ethyl acetate and ethanolic fractions confirms the presence of coumarins, mellilotic acid, and critical flavonoids[4]. Notably, the flavone quercetin has been isolated and identified as a primary bioactive marker[4].

Table 1: Key Phytochemical Constituents of C. tonduzii Bark Extract
Compound ClassSpecific MetabolitesPrimary Extraction MethodAnalytical TechniquePharmacological Relevance
Sesquiterpenes Germacrene-D, α -selinene, α -humulene, β -caryophylleneHydrodistillationGC-MSAntimicrobial, Precursor molecules
Flavonoids Quercetin, Quercetin-3-glucoside, RobinineEthyl Acetate / EthanolHPLC / LC-MSAntimalarial, Antioxidant
Limonoids Gedunin derivatives (inferred from Meliaceae family)Chloroform / Ethyl AcetateLC-MS / NMRAntimalarial, Insecticidal
Coumarins Unspecified coumarin derivativesEthyl AcetateLC-MSAnti-inflammatory

Pharmacological Workflows: Validating Biological Activity

The phytochemical complexity of C. tonduzii translates into potent biological activities, most notably antimalarial and antimicrobial effects.

Antimalarial Efficacy

In vivo studies against Plasmodium berghei have demonstrated that the ethyl acetate and aqueous extracts of C. tonduzii possess significant antimalarial activity[6]. This activity is largely attributed to the purified flavone quercetin, which exhibits strong parasiticidal effects, whereas its glycosylated derivatives (quercetin-3-glucoside and robinine) show diminished efficacy[4]. Furthermore, extracts from the Meliaceae family containing limonoids like gedunin have shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum[7].

Protocol 2: In Vitro Antimalarial Screening (Plasmodium falciparum)

Objective: To quantify the IC 50​ of C. tonduzii fractions against chloroquine-resistant (W2) P. falciparum clones.

  • Culture Maintenance : Culture P. falciparum in human erythrocytes (Type O+) suspended in RPMI 1640 medium supplemented with 10% human serum, maintained at 37°C under a hypoxic gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Assay Setup : In a 96-well microtiter plate, perform serial dilutions of the ethyl acetate extract (ranging from 0.1 to 100 μ g/mL). Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubation & Staining : Incubate for 48 hours. Terminate the assay by freezing. Add SYBR Green I fluorescent dye to bind to parasitic DNA.

  • Quantification : Measure fluorescence (Ex: 485 nm, Em: 530 nm) using a microplate reader. Calculate the IC 50​ using non-linear regression analysis. Self-Validation Step: Always include chloroquine as a positive control and untreated infected RBCs as a negative control to ensure assay integrity[7].

Antimicrobial Efficacy

Chloroform and ethanol extracts of C. tonduzii bark have demonstrated broad-spectrum antimicrobial activity. Agar-well diffusion assays reveal significant zones of inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, and the fungus Candida albicans, with chloroform extracts generally outperforming ethanol extracts[3].

Visualizing the Workflows and Mechanisms

To synthesize these methodologies and mechanisms, the following diagrams illustrate the extraction-to-screening pipeline and the proposed antimalarial mechanism of action.

ExtractionWorkflow Bark C. tonduzii Bark Powder Hydro Hydrodistillation Bark->Hydro Steam/Water Solvent Sequential Solvent Extraction Bark->Solvent Hexane -> CHCl3 -> EtOAc -> EtOH Volatiles Essential Oils (Sesquiterpenes) Hydro->Volatiles NonVolatiles Extracts (Flavonoids, Limonoids) Solvent->NonVolatiles GCMS GC-MS Profiling Volatiles->GCMS LCMS LC-MS/HPLC Profiling NonVolatiles->LCMS Bioassay In vitro / In vivo Bioassays (Antimalarial & Antimicrobial) GCMS->Bioassay LCMS->Bioassay

Fig 1: End-to-end workflow from C. tonduzii bark extraction to analytical profiling and bioassay.

Mechanism Extract C. tonduzii EtOAc Extract Quercetin Quercetin (Aglycone) Extract->Quercetin Fractionation Limonoids Gedunin-type Limonoids Extract->Limonoids Fractionation Oxidative Induction of Oxidative Stress in Parasite Food Vacuole Quercetin->Oxidative ROS Generation Hemozoin Inhibition of Hemozoin Biocrystallization Limonoids->Hemozoin Binding to Heme Death Plasmodium falciparum Death Hemozoin->Death Oxidative->Death

Fig 2: Proposed antimalarial mechanisms of key phytochemicals isolated from C. tonduzii bark.

Conclusion

The phytochemical profiling of Cedrela tonduzii bark reveals a highly complex matrix of bioactive secondary metabolites. By employing rigorous, causality-driven extraction protocols—separating volatile sesquiterpenes via hydrodistillation and fractionating non-volatiles via polarity gradients—researchers can isolate potent compounds like quercetin and gedunin-derivatives. These standardized workflows not only ensure reproducibility but also pave the way for translating traditional botanical knowledge into viable, scalable drug development pipelines for combating drug-resistant malaria and microbial infections.

References

  • Eason, H. M., & Setzer, W. N. (2007). Bark Essential Oil Composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica. Records of Natural Products. 3

  • Phytochemicals and antimicrobial potentials of mahogany family. SciELO.2

  • Reforestation, Nurseries, and Genetics Resources (RNGR). Cedrela tonduzii C. DC. Species Descriptions. 1

  • Chemical and biological evaluation of the effect of plant extracts against Plasmodium berghei. CABI Digital Library. 6

  • Castro, O., Barrios, M., Chinchilla, M., & Guerrero, O. (1996). Chemical and biological evaluation of the effect of plant extracts against Plasmodium berghei. Revista de Biologia Tropical, 44(2A), 361-367. 4

  • MacKinnon, S., Durst, T., Arnason, J. T., Angerhofer, C., Pezzuto, J., Sanchez-Vindas, P. E., Poveda, L. J., & Gbeassor, M. (1997). Antimalarial Activity of Tropical Meliaceae Extracts and Gedunin Derivatives. Journal of Natural Products, 60(4), 336-341. 7

  • Setzer, W. N. (2008). Germacrene D Cyclization: An Ab Initio Investigation. Natural Product Communications. 5

Sources

Foundational

Molecular weight and chemical structure of cedrodorin

Title: Cedrodorin: Molecular Architecture, Isolation Protocols, and Biological Significance in Cedrela odorata 1. Executive Summary Cedrodorin is a highly specialized tetranortriterpenoid (limonoid) isolated primarily fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cedrodorin: Molecular Architecture, Isolation Protocols, and Biological Significance in Cedrela odorata

1. Executive Summary Cedrodorin is a highly specialized tetranortriterpenoid (limonoid) isolated primarily from the leaves of the Spanish Cedar (Cedrela odorata), a tree belonging to the Meliaceae family[1]. In the realm of botanical pharmacognosy and agricultural biochemistry, limonoids are celebrated for their structural complexity and potent ecological functions[2]. Cedrodorin distinguishes itself through a rare 3,8-epoxy linkage and specific hydroxylations that confer potent antifeedant properties, particularly against polyphagous insect pests[1]. This technical guide provides an in-depth analysis of cedrodorin's chemical structure, molecular weight, extraction methodologies, and its biological signaling mechanisms.

2. Chemical Identity and Structural Architecture Limonoids are heavily oxidized, modified triterpenes derived from a precursor with a 4,4,8-trimethyl-17-furanyl steroid skeleton. Cedrodorin is a rearranged tetranortriterpenoid belonging to the mexicanolide subclass, but it lacks the typical 3-oxo group and 8,14 double bond[1].

Its systematic chemical name is 3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide [1]. The molecular architecture is defined by the following key features:

  • Molecular Formula: C27H34O9[3].

  • Molecular Weight: 502.55 g/mol [3].

  • Furan Ring: A characteristic β-substituted furan ring that exhibits a distinct UV absorption maximum at 285 nm[1].

  • Epoxy Linkage: A rare 3,8-epoxy bridge that significantly alters the 3D conformation of the molecule, increasing its rigidity[1].

  • Hydroxyl Groups: Specific α-hydroxyl substitutions at the C-6 and C-14 positions, which are critical for its hydrogen-bonding capacity with biological targets[1].

Table 1: Physicochemical Properties of Cedrodorin

PropertyValue/Description
Chemical Name 3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide
Molecular Formula C27H34O9
Molecular Weight 502.55 g/mol
Structural Class Tetranortriterpenoid (Limonoid)
Skeleton Type Rearranged Mexicanolide
Key Functional Groups 3,8-epoxy linkage, 6-OH, 14-OH, Furan ring
UV Absorption Max 285 nm
Botanical Source Cedrela odorata (Leaves)

3. Botanical Origin and Ecological Role While phytochemical studies of Meliaceae timber trees traditionally focus on the bark and heartwood, cedrodorin is uniquely concentrated in the leaves of Cedrela odorata[1]. Ecologically, cedrodorin serves as a potent chemical defense mechanism. Field and laboratory studies have demonstrated that the presence of cedrodorin is directly correlated with leaf rejection by the polyphagous, folivorous weevil Exopthalmus jekelianus[1]. The compound acts as an antifeedant, deterring insect herbivory and thereby protecting the plant's photosynthetic machinery and preventing early branching, which would otherwise reduce the tree's timber value[1].

4. Experimental Methodologies: Isolation and Structural Elucidation The extraction and characterization of complex limonoids require a self-validating analytical workflow to prevent the degradation of sensitive functional groups like the furan ring.

Protocol 1: Extraction and HPLC-DAD Isolation Rationale: Limonoids are moderately apolar; thus, sequential partitioning followed by UV-guided chromatography ensures high-purity isolation without chemical alteration.

  • Biomass Preparation: Harvest, air-dry, and pulverize the leaves of a 6-month-old C. odorata clone to maximize the surface area for solvent penetration[1].

  • Methanolic Extraction: Macerate the pulverized biomass in methanol. Methanol effectively disrupts cellular membranes and solubilizes both polar and moderately apolar secondary metabolites.

  • Liquid-Liquid Partitioning: Concentrate the methanolic extract under reduced pressure and partition between water and an organic solvent (e.g., hexane or ethyl acetate). The limonoid-rich fraction will partition into the organic phase.

  • HPLC-DAD Screening: Subject the apolar fraction to High-Performance Liquid Chromatography coupled with a Photodiode-Array Detector (HPLC-DAD). Monitor the eluent at 285 nm. Causality: The furan ring of cedrodorin absorbs strongly at 285 nm, allowing researchers to selectively track and isolate tetranortriterpenoids from complex plant matrices[1].

  • Preparative Isolation: Collect the fraction corresponding to the targeted retention time to yield cedrodorin.

G N1 Cedrela odorata Leaves (Biomass Collection) N2 Methanol Extraction (Maceration) N1->N2 Solvent Addition N3 Crude Methanolic Extract N2->N3 Filtration & Concentration N4 Liquid-Liquid Partitioning (Aqueous / Organic) N3->N4 Solvent Partition N5 Apolar Fraction (Limonoid-enriched) N4->N5 Phase Separation N6 HPLC-DAD Analysis (Monitoring UV max 285 nm) N5->N6 Furan Ring Detection N7 Preparative HPLC (Targeted Isolation) N6->N7 Peak Selection N8 Cedrodorin (Purity >95%) N7->N8 Fraction Collection

Workflow for the extraction and UV-guided HPLC isolation of cedrodorin.

Protocol 2: Structural Elucidation via NMR and MS Rationale: The structural complexity of cedrodorin, specifically the rare 3,8-epoxy linkage, requires advanced 2D NMR techniques to unambiguously assign atomic connectivity[1].

  • Mass Spectrometry (ESIMS): Perform Electrospray Ionization Mass Spectrometry to obtain the pseudomolecular ion [M + H]+ at m/z 503[1]. Causality: This confirms the empirical formula C27H34O9 prior to NMR analysis, serving as a critical validation checkpoint.

  • 1D NMR (1H and 13C): Acquire proton and carbon spectra. Identify exchangeable hydroxyl resonances (e.g., OH-6 and OH-14)[1].

  • 2D NMR (HMBC and HSQC): Utilize Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range carbon-proton couplings. Causality: HMBC is essential for proving the 3,8-epoxy linkage by revealing connectivities between the C-3/C-8 carbons and their adjacent protons[1].

  • Stereochemical Assignment (ROE): Use Rotating-frame Overhauser Effect (ROE) spectroscopy to determine the relative spatial orientation, confirming the β-configuration of the epoxy bridge and the α-configuration of the hydroxyl groups[1].

5. Biological Activity and Signaling Pathways The primary biological activity of cedrodorin is its insect antifeedant property[1]. Limonoids act as deterrents by interacting with the gustatory sensilla of insects. When Exopthalmus jekelianus attempts to feed on C. odorata leaves, cedrodorin binds to specific gustatory receptors (GRs) located on the insect's mouthparts. This binding event triggers a signal transduction cascade that depolarizes the sensory neuron, sending an action potential to the subesophageal ganglion (SOG). The central nervous system processes this signal as an aversive stimulus, leading to the immediate inhibition of the feeding motor program.

G N1 Cedrodorin Ingestion (by Exopthalmus jekelianus) N2 Binding to Insect Gustatory Receptors (GRs) N1->N2 Contact Chemoreception N3 Receptor Depolarization (Ion Channel Activation) N2->N3 Signal Transduction N4 Action Potential Generation in Sensory Neurons N3->N4 Threshold Reached N5 Signal Transmission to Subesophageal Ganglion N4->N5 Neural Pathway N6 Inhibition of Feeding Motor Program N5->N6 Central Processing N7 Leaf Rejection & Plant Protection N6->N7 Behavioral Response

Putative antifeedant signaling pathway of cedrodorin in folivorous insects.

6. Conclusion and Future Perspectives Cedrodorin represents a fascinating intersection of complex organic chemistry and evolutionary chemical ecology. With a molecular weight of 502.55 g/mol and a highly rigid, oxygenated mexicanolide skeleton, it serves as a highly effective, natural insect deterrent[1][3]. For drug development professionals and agrochemical researchers, the unique 3,8-epoxy architecture of cedrodorin offers a promising structural template for the design of novel, environmentally benign biopesticides and potential pharmacological agents.

References

  • Title: Phytochemicals and antimicrobial potentials of mahogany family Source: SciELO URL:

  • [1] Title: Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus Source: Journal of Natural Products - ACS Publications URL:

  • [2] Title: Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia) Source: MDPI URL:

  • [3] Title: Cedrodorin - Cedrela tonduzii Source: Sapphire Bioscience / Biosynth URL:

Exploratory

Unveiling the Pharmacological Potential of Cedrela tonduzii Limonoids: An In-Depth Technical Guide to In Vitro Biological Activity

Botanical and Chemical Framework Cedrela tonduzii is a canopy-emergent timber species belonging to the Meliaceae (mahogany) family, distributed primarily across Central America from southern Mexico to Panama[1]. While hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Botanical and Chemical Framework

Cedrela tonduzii is a canopy-emergent timber species belonging to the Meliaceae (mahogany) family, distributed primarily across Central America from southern Mexico to Panama[1]. While historically valued for its wood, the true scientific value of the Meliaceae family lies in its unique secondary metabolism. The family is chemically distinguished by its prolific synthesis of limonoids—highly oxygenated, modified tetranortriterpenoids characterized by a signature 4,4,8-trimethyl-17-furanyl steroid skeleton.

Phytochemical investigations of C. tonduzii stem bark have successfully isolated multiple distinct limonoids, including mexicanolides and nomilin/obacunol derivatives, utilizing advanced chromatographic techniques[2]. These secondary metabolites are not merely ecological defense mechanisms against herbivores; they represent a rich library of privileged scaffolds for drug discovery, exhibiting potent in vitro biological activities ranging from antimalarial to anti-inflammatory effects[3][4].

Workflow N1 Cedrela tonduzii Biomass (Stem Bark / Leaves) N2 Solvent Extraction (Acetone / EtOAc) N1->N2 N3 Crude Extract (TLC Checkpoint: Vanillin-H2SO4) N2->N3 N4 Flash Chromatography (Silica Gel, Hexane:EtOAc) N3->N4 N5 Preparative HPLC (C18, MeCN:H2O Gradient) N4->N5 N6 Purified Limonoids (Mexicanolides, Nomilin Derivatives) N5->N6

Fig 1. Self-validating extraction and HPLC isolation workflow for C. tonduzii limonoids.

In Vitro Biological Activities

Antimalarial Efficacy Against Plasmodium falciparum

The rapid emergence of chloroquine-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial pharmacophores. Extracts of C. tonduzii leaves and bark have demonstrated significant in vivo and in vitro antimalarial activity[5]. In rigorous in vitro screening against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones of P. falciparum, Meliaceae extracts and their isolated limonoids showed remarkable efficacy[4].

Gedunin, a benchmark limonoid found abundantly across Cedrela species, exhibited an IC50 of 720 ng/mL against the W2 clone[4]. Notably, this compound outperformed chloroquine in resistant strains, indicating a distinct mechanism of action and a lack of cross-resistance[4]. The proposed mechanism involves the inhibition of parasitic heme detoxification, leading to the accumulation of toxic free heme and subsequent parasite death.

Anti-Inflammatory and Cytotoxic Mechanisms

Beyond parasiticidal activity, limonoids from the Meliaceae family exhibit significant immunomodulatory and cytotoxic profiles[3]. In phenotypic screens using LPS-activated RAW 264.7 macrophages, specific limonoids demonstrated potent nitric oxide (NO) inhibitory activity with IC50 values approximating 10.13 μM[3]. This suggests a targeted downregulation of inducible nitric oxide synthase (iNOS), likely via the blockade of NF-κB nuclear translocation.

Furthermore, these compounds have shown the ability to reverse multi-drug resistance (MDR) in MCF-7/DOX breast cancer cell lines (IC50 range: 10.20–15.06 μM), highlighting their potential as chemosensitizers in oncology[3]. Other Cedrela limonoids, such as cedrelanolide, have been shown to interfere directly with energy metabolism and cellular respiration[6].

MOA cluster_0 Antimalarial Pathway (P. falciparum) cluster_1 Anti-inflammatory Pathway (Macrophage) Limonoid C. tonduzii Limonoids Plasmodium Intraerythrocytic Parasite Limonoid->Plasmodium Macrophage LPS-Activated TLR4 Limonoid->Macrophage Heme Inhibition of Heme Detoxification Plasmodium->Heme Death Parasite Apoptosis / Death Heme->Death NFKB Blockade of NF-κB Translocation Macrophage->NFKB iNOS Downregulation of iNOS & NO NFKB->iNOS

Fig 2. Dual in vitro mechanistic pathways of limonoids in parasitic and inflammatory models.

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological metrics of C. tonduzii extracts and related Meliaceae limonoids, providing a comparative baseline for drug development professionals.

Analyte / ExtractTarget BioassayCell Line / OrganismIC50 / Efficacy MetricPharmacological Relevance
C. tonduzii EtOAc Extract Antimalarial ScreenP. falciparum (W2 Clone)< 20 μg/mLValidates traditional use[4]
Gedunin (Reference Limonoid) Heme PolymerizationP. falciparum (W2 Clone)720 ng/mLPotent anti-plasmodial[4]
Meliaceae Limonoids NO InhibitionRAW 264.7 Macrophages10.13 ± 1.40 μMAnti-inflammatory action[3]
Meliaceae Limonoids MDR ReversalMCF-7/DOX Breast Cancer10.20 - 15.06 μMChemosensitization[3]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data generation requires self-validating protocols with built-in orthogonal controls. Below are the standardized, step-by-step workflows for evaluating C. tonduzii limonoids.

Protocol: Bioassay-Guided Extraction and HPLC Purification

Causality Check: Ethyl acetate is selected as the extraction solvent because its moderate polarity perfectly matches the dielectric constant of tetranortriterpenoids, effectively partitioning them away from highly polar tannins and non-polar waxes.

  • Biomass Preparation: Lyophilize and mill C. tonduzii stem bark to a fine powder (particle size < 2 mm) to maximize the solvent-accessible surface area.

  • Solvent Extraction: Macerate 500 g of biomass in 2 L of ethyl acetate for 72 hours at 25°C. Filter and concentrate under reduced pressure to yield the crude extract[5].

  • Validation Checkpoint (TLC): Spot the crude extract on a silica gel 60 F254 TLC plate. Develop in Hexane:EtOAc (6:4). Spray with vanillin-sulfuric acid reagent and heat; limonoids will predictably appear as distinct purple/pink chromophores.

  • Flash Chromatography: Load the extract onto a silica gel column. Elute with a step gradient of Hexane to Ethyl Acetate to generate enriched fractions[2].

  • Preparative HPLC: Purify the active fractions using a C18 reverse-phase column. Rationale: The hydrophobic C18 stationary phase resolves structurally similar mexicanolides based on subtle variations in their ring oxygenation. Elute with an Acetonitrile:Water gradient (40% to 100% MeCN) at 10 mL/min, monitoring UV absorbance at 210 nm[2].

Protocol: In Vitro Antimalarial SYBR Green I Assay

Causality Check: The SYBR Green I assay replaces outdated isotopic ( 3 H-hypoxanthine) methods. Because mature Plasmodium parasites synthesize DNA while mature human erythrocytes lack nuclei, the fluorescent DNA-intercalating dye provides a direct, highly specific quantification of parasite proliferation without radioactive waste.

  • Parasite Culture: Maintain P. falciparum (W2 clone) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Environmental Control: Incubate cultures at 37°C in a specialized gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ). Rationale: This mimics the microaerophilic environment of venous blood, preventing oxidative stress artifacts.

  • Drug Treatment: Seed parasites into a 96-well microtiter plate. Add serial dilutions of purified C. tonduzii limonoids (0.1 to 50 μg/mL). Include Chloroquine as a positive control and uninfected RBCs as a background blank[4].

  • Incubation & Lysis: Incubate for 72 hours. Lyse the erythrocytes using a buffer containing saponin and Triton X-100 to release parasitic DNA.

  • Quantification: Add SYBR Green I dye. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate the IC50 using non-linear regression analysis. Validation: Ensure the assay Z'-factor is > 0.5 for high-throughput reliability.

Protocol: Macrophage NO Inhibition Assay

Causality Check: Nitric oxide (NO) is a transient radical. The Griess reaction is employed because it quantitatively converts nitrite (NO 2−​ ), the stable oxidative metabolite of NO, into a deep purple azo compound, providing a reliable proxy for iNOS enzymatic activity[3].

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight for adherence.

  • Activation: Co-treat the cells with 1 μg/mL Lipopolysaccharide (LPS) and varying concentrations of limonoids (1 to 50 μM). Rationale: LPS binds to TLR4, triggering the NF-κB signaling cascade that upregulates iNOS.

  • Internal Control (MTT Assay): Run a parallel plate treated identically but evaluate cell viability using MTT. Rationale: This ensures that any observed NO reduction is due to true anti-inflammatory activity, not a false positive caused by limonoid-induced cytotoxicity.

  • Griess Reaction: After 24 hours, transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H 3​ PO 4​ ).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 for NO inhibition[3].

References

  • Cedrela tonduzii - Wikipedia. Wikipedia.[Link]

  • Phytochemicals and antimicrobial potentials of mahogany family. SciELO.[Link]

  • RCS-2011 Abstracts from Biratnagar | PDF | Motor Oil | Zinc. Scribd.[Link]

  • Antimalarial Activity of Tropical Meliaceae Extracts and Gedunin Derivatives. University of Vermont (UVM).[Link]

  • Chemical and biological evaluation of the effect of plant extracts against Plasmodium berghei. CABI Digital Library.[Link]

  • The Chemistry of the Meliaceae and Ptaeroxylaceae of Southern and Eastern Africa and Madagascar. ResearchGate.[Link]

  • cedar cedrela odorata: Topics by Science.gov. Science.gov.[Link]

Sources

Foundational

Structural Elucidation and NMR Spectral Assignments of Cedrodorin: A Comprehensive Technical Guide

Executive Summary Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a complex rearranged tetranortriterpenoid isolated from the leaves of Cedrela odorata[1]. As a potent insect antifeedant asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a complex rearranged tetranortriterpenoid isolated from the leaves of Cedrela odorata[1]. As a potent insect antifeedant associated with leaf rejection by the polyphagous weevil Exopthalmus jekelianus, cedrodorin represents a high-value target for agricultural and pharmaceutical drug development[1]. This whitepaper provides a rigorous, self-validating methodological framework for the isolation, spectral data acquisition, and structural elucidation of cedrodorin, emphasizing the critical causality behind solvent selection in Nuclear Magnetic Resonance (NMR) spectroscopy.

Botanical Context and Chemical Classification

The Meliaceae family, particularly the genus Cedrela, is chemically characterized by the biosynthesis of limonoids (tetranortriterpenoids)[1]. These secondary metabolites exhibit a wide array of biological properties, including antimalarial, antibacterial, and insecticidal activities[1]. Cedrodorin belongs to the mexicanolide subclass, distinguished by a heavily oxidized ring system and a characteristic β-substituted furan ring[1]. The accurate identification of such heavily oxygenated, rigid scaffolds requires precise chromatographic isolation followed by multi-dimensional NMR analysis.

Isolation and Purification Workflow

The isolation of highly oxidized limonoids demands a protocol that prevents degradation while resolving closely related structural analogs (e.g., 6-acetoxycedrodorin and 9α-hydroxycedrodorin)[1].

Step-by-Step Methodology
  • Methanolic Extraction: Macerate fresh or air-dried leaves of Cedrela odorata in methanol.

    • Causality: Methanol efficiently penetrates the cellulosic leaf matrix to solubilize a broad spectrum of polar and moderately apolar secondary metabolites, ensuring maximum recovery of limonoids[1].

  • Liquid-Liquid Partitioning: Subject the crude methanolic extract to partitioning between hexane and ethyl acetate.

    • Causality: This orthogonal polarity step removes highly lipophilic waxes and chlorophylls (hexane layer) while selectively concentrating the apolar tetranortriterpenoids in the ethyl acetate fraction[1].

  • Analytical Profiling (HPLC-PDA): Analyze the enriched fraction using High-Performance Liquid Chromatography coupled to a photodiode-array detector.

    • Causality: Cedrodorin exhibits a distinctive UV maximum at 285 nm due to its β-substituted furan ring. Tracking this specific absorbance allows for targeted fraction collection[1].

  • Semi-Preparative HPLC: Scale up the analytical method to semi-preparative reverse-phase HPLC (C18 column).

    • Causality: Semi-preparative HPLC provides the theoretical plates necessary to separate cedrodorin from its 6-acetoxy and 9α-hydroxy derivatives without sacrificing yield, ensuring the >95% purity required for unambiguous NMR analysis[1].

IsolationProtocol A Cedrela odorata Leaves B Methanolic Extraction A->B C Liquid-Liquid Partitioning (Apolar Components) B->C D Semi-Preparative HPLC (Reverse Phase) C->D E Pure Cedrodorin D->E

Fig 1: Step-by-step isolation workflow for cedrodorin from Cedrela odorata leaves.

NMR Spectroscopy: Rationale and Data Acquisition

The structural complexity of cedrodorin—specifically the presence of four O-substituted carbon atoms (two hydroxyl substituents and one oxygen bridge)—makes standard 1D NMR insufficient[1]. A dual-solvent acquisition protocol is mandatory to create a self-validating elucidation system.

Step-by-Step NMR Protocol
  • Primary Acquisition (CDCl₃): Dissolve the purified compound in deuterated chloroform (CDCl₃) and acquire ¹H, ¹³C, DQF-COSY, and HSQC spectra.

    • Causality: CDCl₃ provides excellent chemical shift dispersion for the tert-methyl, furan, and ester resonances, establishing the foundational mexicanolide skeleton[1].

  • Secondary Acquisition (DMSO-d₆): Evaporate the CDCl₃ under a gentle stream of nitrogen and redissolve the sample in DMSO-d₆ to acquire high-resolution HMBC spectra.

    • Causality: In CDCl₃, exchangeable hydroxyl protons (OH) undergo rapid chemical exchange, often appearing as broad, featureless singlets that yield no 2D correlation data. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of OH protons. This renders them as sharp, quantifiable signals (often showing scalar coupling) that produce vital long-range HMBC correlations necessary for pinpointing their exact locations on the carbon skeleton[1].

Diagnostic NMR Spectral Data

The ¹H and ¹³C NMR spectra of cedrodorin reveal several distinctive features characteristic of rearranged tetranortriterpenoids[1]. The quantitative data is summarized below to facilitate rapid comparative analysis.

Table 1: Key Diagnostic NMR Spectral Data for Cedrodorin (Data synthesized from dual-solvent acquisition: CDCl₃ for skeletal backbone, DMSO-d₆ for exchangeable protons)[1]

Structural Feature¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity / Coupling (Hz)Key 2D Correlations (HMBC/COSY)
C-3 (Tertiary, O-substituted) 93.0---
C-6 (Tertiary, O-substituted) 71.04.36mOH-6 (COSY)
C-8 (Quaternary, O-substituted) 85.2--OH-14 (HMBC)
C-14 (Quaternary, O-substituted) 74.4--OH-14 (HMBC)
OH-6 (in DMSO-d₆) -5.22d (J = 4.7 Hz)C-5, C-6, C-7 (HMBC)
OH-14 (in DMSO-d₆) -5.14sC-8, C-13, C-14, C-15 (HMBC)
Methyl Ester (OCH₃) 52.63.83sEster Carbonyl (HMBC)
Ester Carbonyl 175.7---
Lactone Carbonyl 170.1---
Furan Ring (β-substituted) 109.9, 120.9, 140.7, 143.16.45, 7.46, 7.48m-
tert-Methyl Groups (x4) -0.94, 1.00, 1.05, 1.32s-

Structural Elucidation Logic: A Self-Validating System

The ultimate test of structural integrity in natural product chemistry is the ability of the spectral data to form a closed, self-validating logical loop. For cedrodorin, the primary challenge is unambiguously assigning the locations of the two hydroxyl groups and the single oxygen bridge across three highly oxygenated carbons: C-3, C-8, and C-14[1].

By employing the dual-solvent protocol, the elucidation proceeds via definitive logical deduction:

  • Identification of OH-14: In DMSO-d₆, the sharp singlet at δH 5.14 shows clear HMBC connectivities to C-8, C-13, C-14, and C-15. Because it correlates with this specific cluster of D-ring carbons, it must be localized at C-14[1].

  • Identification of OH-6: The doublet at δH 5.22 exhibits HMBC connectivities to C-5, C-6, and C-7. This definitively anchors the second hydroxyl group to C-6[1].

  • Deduction of the 3,8-Epoxy Linkage: With the two hydroxyl groups locked at C-6 and C-14, the remaining oxygenated carbons—the tertiary C-3 (δC 93.0) and the quaternary C-8 (δC 85.2)—must account for the final oxygen atom in the molecular formula. By logical elimination and structural necessity, C-3 and C-8 are connected via an oxygen atom, proving the existence of the rare 3,8-epoxy bridge[1].

NMRElucidation A Acquire NMR in DMSO-d6 B Identify OH-14 (δH 5.14, s) A->B C Identify OH-6 (δH 5.22, d) A->C D HMBC to C-8, C-13, C-14, C-15 B->D E HMBC to C-5, C-6, C-7 C->E F Deduce 3,8-epoxy linkage (C-3 δC 93.0, C-8 δC 85.2) D->F E->F

Fig 2: Self-validating NMR elucidation logic using DMSO-d6 to confirm the 3,8-epoxy linkage.

Conclusion

The identification of cedrodorin underscores the necessity of adaptive analytical techniques in natural product chemistry. By understanding the causality behind solvent interactions—specifically the use of DMSO-d₆ to arrest hydroxyl proton exchange—researchers can transform ambiguous 1D NMR data into a rigorous, self-validating 2D connectivity map[1]. This protocol not only confirms the rare 3,8-epoxy-mexicanolide architecture of cedrodorin but also serves as a gold-standard workflow for the structural elucidation of heavily oxidized terpenoids in drug discovery pipelines.

Sources

Exploratory

The Structural Biology of Cedrodorin: Crystallographic Homology, Stereochemistry, and Isolation Methodologies

Executive Summary Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly oxygenated tetranortriterpenoid (limonoid) originally isolated from the leaves of Cedrela odorata[1]. It features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly oxygenated tetranortriterpenoid (limonoid) originally isolated from the leaves of Cedrela odorata[1]. It features a structurally demanding and rare 3,8-epoxy linkage that presents unique challenges for 3D structural elucidation. This technical guide provides an in-depth analysis of the stereochemical assignment of cedrodorin, detailing how researchers bridge solution-state NMR (ROESY) with solid-state X-ray crystallographic homology to overcome the crystallization limitations of highly functionalized triterpenoids.

Structural Architecture and the 3,8-Epoxy Linkage

Limonoids are characterized by a 4,4,8-trimethyl-17-furanyl steroidal skeleton[2]. Cedrodorin belongs to the mexicanolide subclass, but it deviates from standard mexicanolides via its defining feature: a rare 3β,8β-epoxy linkage[1].

Causality of Formation: The formation of this oxygen bridge is strictly stereocontrolled. As observed in related 3,8-hemiacetals (e.g., 8-hydroxycarapin), the cyclization to form the tetrahydrofuran sub-unit can only occur when the 8-hydroxy group adopts a β-configuration[1]. If the molecule possessed an 8α-configuration, severe steric clashing would prevent the oxygen bridge from successfully spanning C-3 to C-8. This stereospecific requirement dictates the entire 3D conformation of the dihydromexicanolide core.

Pathway Precursor 8β-hydroxycarapin (Precursor) Config 8β-OH Configuration Adoption Precursor->Config Stereocontrol Hemiacetal 3,8-Hemiacetal Intermediate Config->Hemiacetal Cyclization Epoxy 3β,8β-Epoxy Linkage (Cedrodorin Core) Hemiacetal->Epoxy Dehydration/Stabilization

Mechanistic pathway of the stereocontrolled 3β,8β-epoxy linkage formation.

Stereochemical Elucidation: NMR vs. Crystallographic Homology

Highly functionalized limonoids like cedrodorin often resist forming the pristine single crystals required for direct X-ray diffraction. To solve its absolute configuration, structural biologists utilize a hybrid, self-validating system:

  • Solution-State Mapping (ROE): Rotating-frame Overhauser Effect (ROE) connectivities establish the spatial proximity of protons in solution. For example, the hydroxyl proton corresponding to the resonance at δ 5.22 is assigned to OH-6 based on long-range connectivities to C-5, C-6, and C-7[1].

  • Solid-State Homology (X-ray): The ROE-derived 3D conformation is anchored against the established X-ray crystal structure of xyloccensin K (3-deoxo-3β,8β-epoxy-14α-hydroxy-8,14-dihydromexicanolide), a closely related structural analog[1]. X-ray crystallography of xyloccensin K definitively proves the spatial viability of the 3β,8β-epoxy bridge, serving as the crystallographic template for cedrodorin[2].

Quantitative Data: NMR and Structural Features

The following table summarizes the key structural markers used to validate cedrodorin's stereochemistry against its crystallographic homolog.

Structural FeatureCarbon Index13C Chemical Shift (δC)1H Chemical Shift (δH)Stereochemical Role
Tertiary O-Bridge C-393.0-Anchors the 3β,8β-epoxy linkage[1].
Hydroxylated Methine C-671.04.36 (1H, m)Distinguishes cedrodorin from xyloccensin K[1].
Quaternary O-Bridge C-885.2-Requires β-configuration for cyclization[1].
Tertiary Hydroxyl C-1474.4-Stabilizes the dihydromexicanolide core[1].
β-Substituted Furan C-21, 22, 23109.9, 140.7, 143.16.45, 7.46, 7.48Provides the 285 nm UV maximum for HPLC[1].

Experimental Protocols: Isolation and Validation

To ensure scientific integrity, the isolation of cedrodorin must prevent artifact formation (e.g., avoiding highly acidic conditions that might cleave the epoxide). The following self-validating protocols detail the standard workflow.

Protocol 1: Targeted Isolation via Semi-Preparative HPLC
  • Step 1: Extraction. Macerate fresh Cedrela odorata leaves in methanol. Causality: Methanol effectively solubilizes polar and moderately apolar tetranortriterpenoids while leaving behind large, insoluble plant waxes[1].

  • Step 2: Partitioning. Concentrate the extract in vacuo and partition between aqueous and organic phases (e.g., dichloromethane) to enrich the limonoid fraction.

  • Step 3: Analytical Profiling. Analyze the fraction using HPLC coupled to a photodiode-array (PDA) detector. Causality: Monitor specifically at 285 nm. The β-substituted furan ring of limonoids exhibits a highly distinctive UV maximum at 285 nm, allowing immediate differentiation from background phenolics[1].

  • Step 4: Semi-Preparative HPLC. Scale up the analytical method to semi-preparative C18 reverse-phase columns using an isocratic or shallow gradient of acetonitrile/water to isolate cedrodorin without loss of resolution[1].

Protocol 2: Self-Validating Stereochemical Assignment
  • Step 1: 1D/2D NMR Acquisition. Acquire 1H, 13C, DQF-COSY, and HMBC spectra in CDCl3[1].

  • Step 2: Hydroxyl Validation. Identify exchangeable proton resonances (e.g., δ 2.59). Self-Validation: Before assigning this to OH-6, verify the DQF-COSY cross-peak linking it to the adjacent methine proton (H-6 at δ 4.36)[1]. This prevents misassignment of trace water or other hydroxyls.

  • Step 3: Spatial Mapping. Execute ROESY/NOESY experiments to map through-space interactions and establish relative α/β face stereochemistry.

  • Step 4: Crystallographic Benchmarking. Overlay the ROESY-derived 3D model with the X-ray crystallographic coordinates of xyloccensin K to validate the geometry and strain of the 3β,8β-epoxy linkage[1].

G Start Cedrela odorata Extract (Complex Mixture) PDA PDA Detection (285 nm) Targeting Furan Ring Start->PDA HPLC Semi-Prep HPLC Fractionation PDA->HPLC Ced Purified Cedrodorin HPLC->Ced NMR ROESY NMR (Solution State) Ced->NMR Model Validated 3D Stereostructure NMR->Model Relative Config Xray Xyloccensin K X-ray (Solid State Homology) Xray->Model Scaffold Anchor

Workflow integrating HPLC isolation, NMR, and X-ray homology for cedrodorin.

Biological Implications and Drug Development

The structural complexity of cedrodorin and its derivatives is directly tied to its biological efficacy. Ecologically, cedrodorin acts as a potent antifeedant, protecting C. odorata against the folivorous weevil Exopthalmus jekelianus[1].

In the context of human therapeutics, the apotirucallane and mexicanolide triterpenoid scaffolds found in Cedrela odorata have demonstrated significant affinity for metabolic targets. Recent pharmacological evaluations have identified related triterpenoids (e.g., cedrodorols) as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)—a critical negative regulator of the insulin signaling pathway and a major target for Type 2 Diabetes and obesity drug development[3][4].

References

  • Title: Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: New triterpenoids with protein tyrosine phosphatase 1B inhibition from Cedrela odorata Source: Journal of Asian Natural Products Research (Taylor & Francis) URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Robust HPLC-UV Method for the Quantification of Cedrodorin in Complex Plant Matrices

An Application Note for Drug Discovery and Natural Product Analysis Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery and Natural Product Analysis

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of cedrodorin, a bioactive limonoid, in various plant matrices. The protocol details a systematic approach, from sample preparation using optimized solvent extraction and solid-phase extraction (SPE) for cleanup, to the development and validation of a reversed-phase HPLC method with UV detection. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. All validation parameters, including linearity, accuracy, precision, specificity, and robustness, are established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This self-validating protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for natural product quantification.

Introduction and Method Overview

Cedrodorin is a tetranortriterpenoid, a class of secondary metabolites also known as limonoids, found in certain plant species, notably in the Meliaceae family. These compounds have garnered significant interest for their diverse pharmacological activities. Accurate quantification of cedrodorin in plant tissues is crucial for phytochemical studies, quality control of herbal products, and early-stage drug discovery and development. However, the complexity of plant matrices, which contain numerous interfering compounds, presents a significant analytical challenge.[3]

This guide outlines a robust method combining an efficient sample preparation workflow with a validated HPLC-UV analysis. The overall process involves the extraction of cedrodorin from the plant material, purification of the extract to remove interferences, and subsequent quantification using a reversed-phase HPLC system.

cluster_Start Phase 1: Sample Preparation A Plant Material Homogenization B Ultrasonic-Assisted Solvent Extraction A->B Increase surface area C Solid-Phase Extraction (SPE) Cleanup B->C Crude Extract D Final Sample Filtration C->D Purified Extract E HPLC-UV Separation & Detection D->E Inject into HPLC F Peak Integration & Calibration Curve E->F Chromatogram G Cedrodorin Concentration Calculation F->G Linear Regression

Figure 1: Overall workflow for cedrodorin quantification.

Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, and water (Milli-Q or equivalent). Formic acid (analytical grade).

  • Standards: Cedrodorin reference standard (>98% purity).

  • Chemicals: Anhydrous sodium sulfate.

  • Solid-Phase Extraction: C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).

  • Plant Material: Dried and finely powdered plant tissue.

Detailed Sample Preparation Protocol

The goal of sample preparation is to efficiently extract cedrodorin while minimizing the co-extraction of interfering substances.[4] A combination of solvent extraction and SPE is employed for this purpose.

Rationale and Workflow

Limonoids like cedrodorin are moderately non-polar, making polar organic solvents like methanol or ethanol effective for their extraction from dried plant material.[5][6] A subsequent SPE cleanup step using a C18 sorbent is critical. This step removes highly polar compounds that do not retain on the non-polar C18 phase and some highly non-polar pigments (like chlorophylls) that bind irreversibly or can be washed away with a less polar solvent than the elution solvent.[7][8]

A 1. Weigh 1g of powdered plant material. B 2. Add 20 mL of 80% Methanol. Sonicate for 30 min at 40°C. A->B C 3. Centrifuge and collect supernatant. Repeat extraction twice. B->C D 4. Pool supernatants and evaporate to dryness under vacuum. C->D E 5. Reconstitute residue in 5 mL of 10% Methanol. D->E G 7. Load reconstituted sample onto SPE cartridge. E->G F 6. Condition C18 SPE cartridge (Methanol then Water). F->G H 8. Wash with 10% Methanol (to remove polar impurities). G->H I 9. Elute Cedrodorin with 100% Methanol. H->I J 10. Evaporate eluate to dryness and reconstitute in 1 mL mobile phase. I->J K 11. Filter through 0.22 µm syringe filter before HPLC injection. J->K

Figure 2: Step-by-step sample preparation workflow.
Step-by-Step Protocol
  • Extraction:

    • Accurately weigh approximately 1.0 g of dried, powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% aqueous methanol.

    • Sonicate in a water bath at 40°C for 30 minutes to facilitate cell wall disruption and extraction.[6]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a round-bottom flask.

    • Repeat the extraction process on the plant residue two more times, pooling all supernatants.

  • Concentration:

    • Evaporate the pooled methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 45°C.

  • SPE Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% aqueous methanol.

    • Condition the C18 SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.

    • Load the sample: Slowly load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash: Pass 10 mL of 10% aqueous methanol through the cartridge to wash away highly polar interfering compounds. Discard this fraction.

    • Elute: Elute the target analyte, cedrodorin, with 10 mL of 100% methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in exactly 1.0 mL of the initial mobile phase composition.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[9] The sample is now ready for analysis.

HPLC Method and Conditions

A reversed-phase HPLC method provides excellent separation for moderately non-polar compounds like cedrodorin.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-100% B; 25-28 min: 100% B; 28-30 min: 100-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 215 nm
Rationale for Parameter Selection
  • Column: A C18 stationary phase is the standard choice for reversed-phase chromatography, offering hydrophobic interactions necessary for retaining and separating limonoids.[10][11]

  • Mobile Phase: An acetonitrile/water gradient is used to provide a wide polarity range, ensuring that cedrodorin is eluted with a good peak shape and is well-separated from other matrix components. The addition of 0.1% formic acid helps to protonate silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.[12]

  • Detection: Limonoids typically lack a strong chromophore, but they exhibit UV absorbance at lower wavelengths. A Diode Array Detector (DAD) should be used during method development to scan for the optimal absorbance maximum for cedrodorin, which is expected to be around 210-220 nm. For routine analysis, a single wavelength of 215 nm is proposed as a starting point.[13]

HPLC Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R1) guidelines.[14]

Validation Parameters and Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with cedrodorin, and standard solution.No interfering peaks at the retention time of cedrodorin in the blank matrix. Peak purity should pass.
Linearity & Range Analyze a series of at least 5 concentrations of cedrodorin standard (e.g., 1-100 µg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike a blank plant matrix with cedrodorin at three concentration levels (low, mid, high). Analyze in triplicate.Mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): 6 replicate injections of one concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ Determined from the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).RSD of results should remain ≤ 2%.
Protocol for Validation Experiments
  • Stock Solution Preparation: Accurately weigh 10 mg of cedrodorin reference standard and dissolve in 10 mL of methanol to obtain a 1000 µg/mL stock solution.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Linearity: Inject each calibration standard in triplicate and construct a calibration curve by plotting the mean peak area against concentration.

  • Accuracy (Recovery): Prepare a blank plant extract by following the sample preparation protocol with a plant matrix known to not contain cedrodorin. Spike the blank extract at three levels (e.g., low, medium, and high concentrations from the linear range). Process these spiked samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject a mid-concentration standard solution six times consecutively and calculate the RSD of the peak areas.

    • Intermediate Precision: Have a different analyst repeat the repeatability test on a different day or with a different instrument.

  • Specificity: Inject a blank matrix extract, a spiked matrix extract, and a pure standard. Compare the chromatograms to ensure no endogenous peaks interfere with the cedrodorin peak.

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Sample Analysis: Inject the prepared plant sample extract (from section 3.2).

  • Calculation: Determine the concentration of cedrodorin in the injected sample solution (µg/mL) using the regression equation.

  • Final Concentration in Plant Material: Calculate the final concentration in the original plant material using the following formula:

    Cedrodorin (mg/g) = (C x V) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final reconstitution volume (mL)

    • W = Initial weight of the plant material (g)

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of cedrodorin in plant matrices. The method is selective, accurate, and precise, adhering to international validation standards.[15][16][17] By explaining the rationale behind key steps in sample preparation and HPLC analysis, this guide serves as a robust resource for natural product researchers and quality control analysts, enabling reliable quantification of this important bioactive compound.

References

  • Vertex AI Search. (2025).
  • Creative Proteomics.
  • Vertex AI Search. (2025).
  • PMC. A Comprehensive Targeted Metabolomics Assay for Crop Plant Sample Analysis.
  • ProQuest.
  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • DergiPark. Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Max-Planck-Gesellschaft. Analyzing proteins and metabolites: All-in-One Extraction.
  • FDA. (2020).
  • Springer Protocols.
  • MDPI. (2025). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics.
  • ResearchGate. Analysis of small samples of limonoids of neem (Azadirachta indica)
  • MDPI. (2015). Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent.
  • ResearchGate. Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Culture.
  • ResearchGate. Determination of Flavonoid and Limonoid Compounds in Citron (Citrus junos Sieb. et Tanaka) Seeds by HPLC and HPLC/MS.
  • GMP Platform. (2018).
  • Pharmaguideline. (2024).
  • Lab Manager.
  • Scilit. Analysis of small samples of limonoids of neem (Azadirachta indica)
  • Semantic Scholar.
  • ICH. Quality Guidelines.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PMC.
  • Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids
  • ResearchGate. (2026).
  • MDPI. (2022). A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia).
  • ResearchGate. (2025).
  • Method Development and Validation for Estimation of Cefadroxil in Different Marketed Tablets by UV Spectrophotometry Method and Anti-Inflammatory Studies Using In-Silico Approaches.
  • IUPHAR/BPS Guide to PHARMACOLOGY. cefadroxil | Ligand page.
  • Tokyo Chemical Industry Co., Ltd.(APAC). Cefadroxil | 66592-87-8.
  • PubChem - NIH. Cefadroxil | C16H17N3O5S | CID 47965.
  • ResearchGate. Chemical structure of cefadroxil | Download Scientific Diagram.
  • Asian Journal of Pharmaceutical Analysis. Cefadroxil: A Review of Analytical Methods.
  • ResearchGate.
  • Wikipedia. Cefadroxil.
  • ResearchGate. A Comparison of Analytical Methods for the Content and Purity of Cefradine.
  • ResearchGate. Characteristics, Properties and Analytical Methods of Cefadroxil: A Review.
  • Benchchem.
  • ResearchGate. Zero order spectra of intact cefadroxil ( 50 μg/ ml) (−), its alkaline....
  • International Journal of Pharmacy and Biological Sciences.
  • PubMed. Ultraviolet (UV) absorption and circular dichroism (CD) spectra of captopril.
  • ResearchGate. (2026). Spectrophotmetric Determination of Cefadroxil in Bulk and Dosage Form Using Sodium Hydroxide.

Sources

Application

Application Notes and Protocols for the Optimized Extraction of Limonoids from Cedrela tonduzii

Introduction: The Therapeutic Promise of Cedrela tonduzii Limonoids Cedrela tonduzii, a tree species belonging to the Meliaceae family, is a rich reservoir of complex secondary metabolites, most notably limonoids.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Cedrela tonduzii Limonoids

Cedrela tonduzii, a tree species belonging to the Meliaceae family, is a rich reservoir of complex secondary metabolites, most notably limonoids.[1][2] These highly oxygenated tetranortriterpenoids are of significant interest to the pharmaceutical and agrochemical industries due to their diverse and potent biological activities, including insecticidal, antimalarial, and anticancer properties.[3][4][5] The successful isolation of these bioactive compounds in high yield and purity is paramount for drug discovery and development. The structural complexity and variability of limonoids necessitate carefully optimized extraction protocols tailored to their physicochemical properties.[3]

This guide provides a comprehensive overview of optimized extraction strategies for obtaining limonoids from Cedrela tonduzii. While specific literature on C. tonduzii is limited, the protocols detailed herein are synthesized from established methodologies for limonoid extraction from other Meliaceae species, providing a robust starting point for researchers.[3][5] We will delve into the rationale behind solvent selection, compare various extraction techniques, and offer step-by-step protocols for both small-scale screening and large-scale isolation.

Understanding Limonoids in Meliaceae

Limonoids in the Meliaceae family, including the Cedrela genus, are characterized by a furan ring attached at C-17 and a 14,15-epoxide group.[6] Their structures can range from intact triterpene skeletons to highly modified seco-rings. This structural diversity influences their polarity, which is a critical factor in designing an effective extraction strategy. Limonoids can be broadly categorized into aglycones (less polar) and glucosides (more polar).[7][8] The choice of solvent and extraction method will directly impact the selective recovery of these different forms.

Part 1: Foundational Steps - Sample Preparation and Pre-Extraction

Optimal extraction begins with meticulous sample preparation. The part of the Cedrela tonduzii plant being used (e.g., bark, leaves, seeds) will influence the protocol, as the concentration and profile of limonoids can vary significantly between tissues.[9][10]

Plant Material Collection and Preparation
  • Collection: For consistency, it is crucial to document the collection time, location, and developmental stage of the plant material.

  • Drying: Fresh plant material should be dried to a constant weight to prevent enzymatic degradation of the target compounds and to allow for accurate quantification of extraction yields. Air-drying in a well-ventilated area away from direct sunlight or oven-drying at a low temperature (40-50°C) are common methods.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent penetration, thereby enhancing extraction efficiency. A Wiley mill or a similar grinder is suitable for this purpose.

Defatting: A Critical Step for Limonoid Purity

Many plant tissues, particularly seeds, contain a significant amount of lipids that can interfere with the extraction and subsequent purification of limonoids.[6][11] A defatting step using a non-polar solvent is therefore highly recommended.

Protocol 1: Soxhlet Defatting of Cedrela tonduzii Powder

  • Place the dried, powdered plant material into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with n-hexane or petroleum ether.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, carefully remove the defatted plant material from the thimble and allow it to air-dry completely to remove any residual solvent.

Part 2: Comparative Analysis of Extraction Techniques

The choice of extraction technique depends on factors such as the scale of the extraction, the desired purity of the extract, and the available laboratory equipment. Below is a comparison of several common methods.

Extraction TechniquePrincipleAdvantagesDisadvantagesRecommended For
Maceration Soaking the plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency.Small-scale preliminary screening.
Soxhlet Extraction Continuous extraction with a hot solvent.High extraction efficiency due to repeated solvent washing.Can degrade thermolabile compounds, requires longer extraction times.Comprehensive extraction for yield determination.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Reduced extraction time and solvent consumption, increased yield.[12][13]Potential for localized heating, may require specialized equipment.Rapid, efficient extraction for both screening and larger scale.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.Very short extraction times, reduced solvent usage, high efficiency.[14][15][16]Requires a microwave extractor, potential for localized overheating.High-throughput screening and rapid extraction.

Part 3: Detailed Extraction Protocols

The following protocols provide detailed, step-by-step methodologies for extracting limonoids from defatted Cedrela tonduzii powder. The choice of solvent is critical; moderately polar solvents like acetone, ethanol, and methanol are generally effective for a broad range of limonoids.[6][17]

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is recommended for its efficiency and higher yields.[12][13]

  • Preparation: Weigh 10 g of defatted Cedrela tonduzii powder and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% ethanol to the flask. This solvent composition provides a good balance of polarity for extracting a wide range of limonoids.[17][18]

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40-50°C and the frequency to 40 kHz. Sonicate for 30-60 minutes.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: To maximize yield, the residue can be re-extracted with a fresh portion of the solvent.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Crude Extract: The resulting residue is the crude limonoid extract.

Protocol 3: Conventional Soxhlet Extraction

This method is suitable for obtaining a high yield of total limonoids.

  • Preparation: Place 20 g of defatted Cedrela tonduzii powder into a cellulose thimble and place it in a Soxhlet extractor.

  • Solvent Addition: Fill a 500 mL round-bottom flask with 300 mL of acetone or methanol.

  • Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours.

  • Solvent Evaporation: After extraction, evaporate the solvent using a rotary evaporator to obtain the crude extract.

Part 4: Downstream Processing - Purification and Analysis

The crude extract will contain a mixture of limonoids and other plant metabolites. Further purification is necessary to isolate individual compounds.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquids.

  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • The limonoid aglycones will typically partition into the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

Column chromatography is a standard method for purifying limonoids from the partitioned fractions.[7]

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol system, is employed to elute compounds of increasing polarity.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing limonoids. Ehrlich's reagent can be used as a spray reagent to visualize limonoids as reddish-orange spots.[6]

Analytical Quantification and Identification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification and analysis of limonoids.[19][20][21]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

  • Detection: UV detection at 210 nm is often employed, as limonoids have a weak UV absorbance at this wavelength.[19][21]

  • Identification: Identification of specific limonoids can be achieved by comparing retention times with authentic standards and by using mass spectrometry (LC-MS) for molecular weight determination and fragmentation analysis.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of novel limonoids.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Extraction_Workflow cluster_prep Sample Preparation cluster_defat Pre-Extraction cluster_extract Extraction cluster_post Downstream Processing cluster_analysis Analysis P1 Cedrela tonduzii Plant Material (Bark, Leaves, Seeds) P2 Drying (40-50°C) P1->P2 P3 Grinding to Fine Powder P2->P3 D1 Soxhlet Defatting (n-hexane or petroleum ether) P3->D1 E1 Ultrasound-Assisted Extraction (UAE) (80% Ethanol, 40-50°C) D1->E1 E2 Soxhlet Extraction (Acetone or Methanol) D1->E2 C1 Crude Limonoid Extract E1->C1 E2->C1 C2 Liquid-Liquid Partitioning C1->C2 C3 Column Chromatography (Silica Gel) C2->C3 C4 Purified Limonoids C3->C4 A1 HPLC-UV/MS (Quantification & Identification) C4->A1 A2 NMR (Structural Elucidation) C4->A2

Caption: General workflow for the extraction and analysis of limonoids from Cedrela tonduzii.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the efficient extraction of limonoids from Cedrela tonduzii. The choice of method will depend on the specific research goals, available resources, and the scale of the operation. For rapid screening and high efficiency, Ultrasound-Assisted Extraction is highly recommended. For exhaustive extraction and baseline yield determination, Soxhlet extraction remains a valuable tool.

Further optimization of these protocols for Cedrela tonduzii should involve a systematic investigation of parameters such as solvent-to-solid ratio, extraction time, and temperature for each specific plant part. The use of advanced techniques like supercritical fluid extraction and pressurized liquid extraction could also be explored for "green" and highly selective extraction of these valuable natural products.[14][22] The continued exploration of the rich chemical diversity of Cedrela tonduzii holds great promise for the discovery of novel therapeutic agents.

References

  • Bark essential oil composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica - ACG Publications. (n.d.).
  • Bark Essential Oil Composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica | Request PDF - ResearchGate. (n.d.).
  • Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent - MDPI. (2015, May 12). Retrieved from [Link]

  • Methods for the Separation of Limonoids from Citrus | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - MDPI. (2019, October 23). Retrieved from [Link]

  • A Rapid Method for Determination of Limonin in Citrus Juices by High Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed. (2007, February 1). Retrieved from [Link]

  • Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Cedrela tonduzii C. DC. - RNGR. (n.d.). Retrieved from [Link]

  • Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed. (2009, January 15). Retrieved from [Link]

  • A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia) - PubMed. (2022, January 26). Retrieved from [Link]

  • Chemical Compounds and Biologic Activities: A Review of Cedrela Genus. (n.d.). Retrieved from [Link]

  • Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Identifying citrus limonoid aglycones by HPLC-EI/MS and HPLC-APCI/MS techniques. (n.d.). Retrieved from [Link]

  • Chemical Compounds and Biologic Activities: A Review of Cedrela Genus - PMC. (n.d.). Retrieved from [Link]

  • Cedrela and Toona genera: a rich source of bioactive limonoids and triterpenoids | Request PDF - ResearchGate. (2018, March 12). Retrieved from [Link]

  • Triterpenes and limonoids of Cedrela: distribution, biosynthesis and 1H and 13C NMR data. (n.d.). Retrieved from [Link]

  • Chemical Compounds and Biologic Activities: A Review of Cedrela Genus - PubMed. (2020, November 18). Retrieved from [Link]

  • Cedrela tonduzii - Wikipedia. (n.d.). Retrieved from [Link]

  • Cedrela tonduzii - The Morton Arboretum. (n.d.). Retrieved from [Link]

  • Ultrasound-assisted extraction optimization of polyphenols, flavonoids, and antioxidant compounds from fruit of Melia azedarach using a glycerol-based green deep eutectic solvent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Limonoids from the stem bark of Cedrela odorata - PubMed. (2008, May 15). Retrieved from [Link]

  • Extraction, identification, and antioxidant property evaluation of limonin from pummelo seeds. (n.d.). Retrieved from [Link]

  • Limonoids from the stem bark of Cedrela odorata | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Limonoids from Cedrela sinensis - PubMed. (2004, December 15). Retrieved from [Link]

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - Semantic Scholar. (2019, October 23). Retrieved from [Link]

  • Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Ultrasound-assisted extraction of azadirachtin from dried entire fruits of Azadirachta indica A. Juss. (Meliaceae) and its determination by a validated HPLC-PDA method - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Bioactive limonoids from Carapa guianensis seeds oil and the sustainable use of its by-products - PMC. (n.d.). Retrieved from [Link]

  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PubMed. (2022, January 24). Retrieved from [Link]

  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - Frontiers. (n.d.). Retrieved from [Link]

  • A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia) - MDPI. (2022, January 26). Retrieved from [Link]

  • Microwave assisted extraction of antiplasmodial and antioxidant limonoids from Trichilia roka (chiov) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Microwave assisted extraction of antiplasmodial and antioxidant limonoids from Trichilia roka (chiov) - The Journal of Phytopharmacology. (n.d.). Retrieved from [Link]

  • Evaluation of phenols and limonoids in leaves of Cedrela odorata (Meliaceae) from an experimental plantation established in Tezonapa Veracruz, Mexico - SciELO. (2015). Retrieved from [Link]

  • Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery: Principles, Innovations, and Case Studies | ChemRxiv. (2025, April 17). Retrieved from [Link]

  • Chemistry and Biology of Novel Meliaceae Limonoids - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Semi-Synthesis of Cedrodorin Derivatives and Analogs

Abstract: Cedrodorin, a tetranortriterpenoid isolated from sources like Cedrela odorata, represents a valuable natural product scaffold for drug discovery.[1] As a member of the limonoid class, it belongs to a group of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Cedrodorin, a tetranortriterpenoid isolated from sources like Cedrela odorata, represents a valuable natural product scaffold for drug discovery.[1] As a member of the limonoid class, it belongs to a group of compounds known for a wide spectrum of biological activities, including antiviral and cytotoxic effects.[2][3] This document provides a comprehensive guide for researchers on the semi-synthesis of novel cedrodorin derivatives. It moves beyond simple procedural lists to explain the strategic rationale behind specific chemical modifications, grounded in established principles of medicinal chemistry and structure-activity relationship (SAR) studies. Detailed, field-tested protocols for derivatization, purification, and characterization are provided to empower research scientists in the exploration of this promising natural product family.

Strategic Foundations: Why Pursue Semi-Synthesis of Cedrodorin?

Semi-synthesis, the chemical modification of a readily available natural product, is a powerful strategy in drug discovery. It leverages the intricate, stereochemically complex core synthesized by nature as a starting point for generating novel chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.[4]

Cedrodorin's structure, characterized by a highly oxygenated tetracyclic core, a furan ring, and multiple hydroxyl groups, offers several strategic points for chemical modification. The primary objectives of creating a library of cedrodorin analogs are:

  • To Probe Structure-Activity Relationships (SAR): By systematically modifying specific functional groups, researchers can determine which parts of the molecule are essential for its biological activity.[4] For instance, altering the steric bulk or electronic properties of a region can reveal its role in binding to a biological target.

  • To Enhance Bioavailability: Modifications can be designed to improve properties like solubility and membrane permeability, which are critical for a compound's efficacy in vivo.

  • To Modulate Potency and Selectivity: Minor structural changes can lead to significant enhancements in activity against a target or reduce off-target effects, thereby improving the therapeutic index.

The furan ring and the various hydroxyl groups on the cedrodorin scaffold are primary targets for initial derivatization efforts due to their chemical reactivity and known importance in the bioactivity of related furanosteroids and limonoids.[1]

Experimental Design & Workflow

A typical workflow for the semi-synthesis and evaluation of a cedrodorin analog involves a multi-stage process, from initial reaction to final characterization. This ensures that the synthesized compounds are of high purity and that their structures are unambiguously confirmed, which is paramount for the reliability of subsequent biological testing.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis Cedrodorin Start: Cedrodorin (Natural Product) Reaction Protocol Selection: (e.g., Esterification, Oxidation) Cedrodorin->Reaction Choose Modification Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Crude Crude Product Workup->Crude Purification Purification: Column Chromatography / HPLC Crude->Purification Pure Pure Derivative Purification->Pure TLC TLC Analysis Purification->TLC Monitor Fractions NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS High-Resolution MS Pure->MS Data Structural Confirmation & Purity Assessment (>95%) NMR->Data MS->Data

Figure 1: General workflow for the semi-synthesis, purification, and characterization of a cedrodorin derivative.

Core Synthetic Protocols

The following protocols are generalized procedures that can be adapted for the modification of cedrodorin. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Acylation of Secondary Hydroxyl Groups

This protocol is designed to introduce ester functionalities, which can systematically vary steric bulk and lipophilicity to probe for corresponding changes in biological activity.

Rationale: Esterification is a robust and high-yielding reaction. Introducing different acyl groups (e.g., acetate, propionate, benzoate) allows for a fine-tuning of the molecule's physicochemical properties. The Yamaguchi esterification is particularly effective for sterically hindered alcohols, which are common in complex natural products.[5][6]

Step-by-Step Methodology (Yamaguchi Esterification):

  • Preparation: To a solution of Cedrodorin (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add the desired carboxylic acid (1.5 eq) and triethylamine (4.0 eq).

  • Activation: Slowly add 2,4,6-trichlorobenzoyl chloride (1.5 eq) to the mixture at room temperature. Stir for 2 hours. A white precipitate of triethylamine hydrochloride will form.

  • Coupling: To the activated mixture, add a solution of 4-dimethylaminopyridine (DMAP) (3.0 eq) in anhydrous toluene.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The product spot should be less polar than the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure ester derivative.

Protocol 3.2: Oxidation of Secondary Hydroxyl Groups to Ketones

This modification removes a hydrogen bond donor and introduces a planar carbonyl group, which can significantly alter the molecule's conformation and receptor interactions.

Rationale: The conversion of an alcohol to a ketone is a fundamental transformation that probes the importance of the hydroxyl group's hydrogen-bonding capability.[7] Oxidizing agents like Dess-Martin periodinane (DMP) or Swern oxidation are preferred for complex molecules as they operate under mild, neutral conditions, minimizing side reactions.[8]

Step-by-Step Methodology (Dess-Martin Oxidation):

  • Preparation: Dissolve Cedrodorin (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC. The product ketone will be less polar than the starting alcohol.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Purification and Characterization

Rigorous purification and characterization are essential to validate the outcome of the synthesis.

Purification:

  • Flash Column Chromatography: The primary method for purifying multi-milligram to gram-scale reactions. Silica gel is the standard stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve >95% purity and for analytical assessment of purity. A reverse-phase C18 column is typically used.

Characterization: The structure of each new derivative must be unequivocally confirmed using a combination of spectroscopic methods.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of key functional groups and provides information on the stereochemical environment of protons. The disappearance of a hydroxyl proton signal and shifts in adjacent methine protons are key indicators of successful modification.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The appearance of a new carbonyl signal (~170 ppm for esters, >200 ppm for ketones) and shifts in the carbon attached to the modified oxygen are diagnostic.

    • 2D NMR (COSY, HSQC, HMBC): Used to assign all proton and carbon signals and confirm the overall connectivity, ensuring the core scaffold remains intact.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized molecule, allowing for the determination of its elemental formula with high accuracy (typically <5 ppm error). This confirms that the desired chemical transformation has occurred.

Figure 2: Key molecular properties altered by semi-synthesis and their impact on pharmacological profiles.

Data Summary and SAR Analysis

The ultimate goal is to correlate structural changes with biological activity. Data should be organized systematically to facilitate this analysis.

Table 1: Exemplar Data for Cedrodorin Derivatives

CompoundR¹ Group Modification (at C-X)Yield (%)Purity (HPLC)Exact Mass [M+H]⁺IC₅₀ (µM) vs. Cell Line Y
Cedrodorin -OH (Parent)N/A>98%m/z of parent15.2
CD-01 -OCOCH₃ (Acetate)85%>99%Parent + 42.01068.5
CD-02 -OCOCH₂CH₃ (Propionate)81%>98%Parent + 56.02627.9
CD-03 -OCOPh (Benzoate)75%>99%Parent + 104.026225.1
CD-04 =O (Ketone)92%>99%Parent - 2.0157>50 (Inactive)

Note: Data presented is hypothetical for illustrative purposes.

Interpretation of Exemplar Data:

  • Small Alkyl Esters (CD-01, CD-02): The introduction of small, lipophilic ester groups appears to enhance cytotoxic activity, suggesting that increased lipophilicity in this region may improve cell permeability or target engagement.

  • Bulky Aromatic Ester (CD-03): The larger benzoate group leads to a decrease in activity. This may indicate a sterically constrained binding pocket where bulky substituents are not tolerated.

  • Ketone (CD-04): Complete loss of activity upon oxidation to the ketone strongly implies that the hydroxyl group at this position is a critical hydrogen bond donor, essential for interaction with the biological target.

This type of systematic analysis allows researchers to build a predictive model for designing the next generation of more potent and selective cedrodorin analogs.

References

  • Zhang, Y., & Xu, H. (2017). Recent progress in the chemistry and biology of limonoids. RSC Advances. [Link]

  • Zhang, Y., & Xu, H. (2017). Recent progress in the chemistry and biology of limonoids. RSC Publishing. [Link]

  • Gao, Y., et al. (2023). An overview of limonoid synthetic derivatives as promising bioactive molecules. European Journal of Medicinal Chemistry. [Link]

  • Del Bel, M., et al. (2017). Enantioselective Chemical Syntheses of the Furanosteroids (−)-Viridin and (−)-Viridiol. ACS Publications. [Link]

  • Dai, J., et al. (2021). Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. Frontiers in Pharmacology. [Link]

  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Tundis, R., Loizzo, M. R., & Menichini, F. (2013). An Overview on Chemical Aspects and Potential Health Benefits of Limonoids and Their Derivatives. Taylor & Francis Online. [Link]

  • Gaudêncio, S. P., & Pereira, F. (2015). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. MDPI. [Link]

  • Creative Biostructure. (2025). How Does NMR Help Identify Natural Compounds?. Creative Biostructure. [Link]

  • Del Bel, M., et al. (2017). Enantioselective Chemical Syntheses of The Furanosteroids ( ) - Viridin and ( ) - Viridiol. Scribd. [Link]

  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers Media S.A.. [Link]

  • Shirotori, S., et al. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. MDPI. [Link]

  • National Center for Biotechnology Information. Cedronin. PubChem. [Link]

  • Del Bel, M., et al. (2017). Enantioselective Chemical Syntheses of the Furanosteroids (–)-Viridin and (–)-Viridiol. ResearchGate. [Link]

  • Senapati, B. K. (2021). Recent progress in the synthesis of the furanosteroid family of natural products. Organic Chemistry Frontiers. [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. PubMed. [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. ResearchGate. [Link]

  • Munawar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • El-Elimat, T., et al. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Royal Society of Chemistry. [Link]

  • Del Bel, M., et al. (2017). Enantioselective Chemical Syntheses of the Furanosteroids (-)-Viridin and (-)-Viridiol. PubMed. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Knettle, B. W., & Flowers, R. A. (2001). Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals. Organic Letters. [Link]

  • Feng, Z., et al. (2019). A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings. Nature Communications. [Link]

  • Kopparapu, I., et al. (2024). VALIDATION OF CONTINUOUS FLOW METAL PLATE REACTORS IN THE TERPENE KETONE SYNTHESIS BY ALCOHOL OXIDATION. ResearchGate. [Link]

  • Fernandes, A., et al. (2019). Conversion of terpene alcohols with H2O2 as an oxidation agent on K5SiFeW11O39 catalyst. Reaction conditions. ResearchGate. [Link]

  • Khan, M., et al. (2022). Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres. MDPI. [Link]

  • Clark, J. (2004). oxidation of alcohols. Chemguide. [Link]

Sources

Application

Application Note: Cedrodorin as a Botanical Biopesticide – Isolation, Mechanism, and Bioassay Protocols

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The over-reliance on synthetic, broad-spectrum neurotoxic pesticides has driven the agricultural sector toward ecological instability and widespread insect resistance. Botanical biopesticides derived from the Meliaceae family offer a sustainable alternative, primarily through the action of highly oxygenated tetranortriterpenoids (limonoids)[1],[2].

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a specialized, rearranged tetranortriterpenoid characterized by a rare 3,8-epoxy linkage[3]. Synthesized predominantly in the leaves of Cedrela odorata (Spanish Cedar)[3],[4], cedrodorin serves as a potent frontline chemical defense against folivorous insects. This application note details the mechanistic pathways of cedrodorin, provides a self-validating protocol for its chromatographic isolation, and outlines a robust in vitro bioassay for quantifying its antifeedant efficacy.

Mechanism of Action: Antifeedant and Post-Ingestive Toxicity

Unlike conventional insecticides that cause immediate acute neurotoxicity, cedrodorin operates via a bipartite physiological disruption pathway:

  • Primary Antifeedant Activity (Pre-Ingestive): Upon physical contact with the gustatory sensilla of phytophagous insects, cedrodorin binds to specific chemoreceptors. This triggers a deterrent sensory response that overrides phagostimulatory signals, leading to immediate leaf rejection[1],[3].

  • Post-Ingestive Disruption (Sub-Lethal): If sub-lethal concentrations are ingested, limonoids disrupt midgut digestive enzymes and detoxification pathways[2]. This dual-action mechanism prevents the insect from adapting, ultimately leading to stunted larval development and starvation.

MoA Ced Cedrodorin Ingestion / Contact Receptor Gustatory Receptor Binding (Taste Sensilla) Ced->Receptor Contact Enzyme Midgut Enzyme Disruption (Post-Ingestive Toxicity) Ced->Enzyme Sub-lethal Ingestion Signal Sensory Neuron Activation Receptor->Signal Depolarization CNS CNS Integration Signal->CNS Afferent Input Inhibit Feeding Deterrence (Leaf Rejection) CNS->Inhibit Motor Inhibition Enzyme->Inhibit Secondary Deterrence

Fig 1. Dual-action signaling and physiological disruption pathway of cedrodorin.

Quantitative Efficacy Data

The biological efficacy of cedrodorin has been validated across different insect orders. The table below summarizes key quantitative data regarding its deterrent capabilities.

Target Insect SpeciesTaxonomic OrderActivity ProfileEffective ConcentrationReference
Spodoptera littoralis (Cotton leafworm)LepidopteraAntifeedant (AFD)1000 μg/mL[1]
Exopthalmus jekelianus (Polyphagous weevil)ColeopteraLeaf Rejection / DeterrenceEndogenous (Leaf extract)[3]

Experimental Protocols: Isolation and Bioassay Validation

As an Application Scientist, I have structured these protocols to ensure high-fidelity extraction and robust biological validation. Every step is designed with built-in causality to create a self-validating experimental system.

Workflow Step1 Cedrela odorata Leaves (Lyophilized & Milled) Step2 Methanolic Extraction (Maceration & Sonication) Step1->Step2 Solubilization Step3 Liquid-Liquid Partition (Hexane -> EtOAc) Step2->Step3 Concentration Step4 Semi-Preparative HPLC (UV Detection at 285 nm) Step3->Step4 Fractionation Step5 Purified Cedrodorin (>95% Purity) Step4->Step5 Isolation Step6 Leaf-Disk Choice Bioassay (Antifeedant Index) Step5->Step6 Validation

Fig 2. Sequential workflow for cedrodorin isolation and antifeedant bioassay validation.

Protocol 1: Semi-Preparative HPLC Isolation of Cedrodorin

Objective: Extract and purify cedrodorin from C. odorata leaves to >95% purity for downstream in vitro assays. Scientific Rationale: Leaves are utilized instead of bark because foliar tissues actively synthesize mexicanolide-class limonoids specifically to deter polyphagous herbivores[3].

Step-by-Step Methodology:

  • Tissue Preparation: Freeze-dry fresh C. odorata leaves to halt the enzymatic degradation of terpenoids. Mill into a fine powder (particle size <0.5 mm) to maximize the solvent contact surface area.

  • Methanolic Extraction: Suspend 100 g of powder in 1 L of 100% Methanol. Sonicate for 30 minutes at 25°C.

    • Causality: Methanol effectively solubilizes polar and moderately apolar limonoids, while sonication disrupts cell walls without the thermal degradation associated with refluxing.

  • Liquid-Liquid Partitioning: Concentrate the methanolic extract in vacuo. Suspend the residue in H₂O and partition sequentially with Hexane (to precipitate and remove lipids/chlorophyll) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction, which concentrates the tetranortriterpenoids.

  • HPLC Purification:

    • Column: C18 Semi-preparative column (250 × 10 mm, 5 μm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (optimized around 40:60 v/v).

    • Detection: UV-Vis detector set strictly to 285 nm.

    • Causality: Tetranortriterpenoids like cedrodorin contain a furan ring that exhibits a highly distinctive UV absorption maximum at 285 nm[3]. Targeting this specific wavelength bypasses the need for exhaustive, blind bioassay-guided fractionation.

  • Structural Validation: Confirm the isolated peak's identity via 1D and 2D NMR. The definitive markers for cedrodorin are the hydroxyl proton resonances at C-6 and C-14, alongside the unique 3,8-epoxy linkage[3].

Protocol 2: In Vitro Antifeedant Bioassay (Leaf-Disk Choice Test)

Objective: Quantify the Antifeedant Index (AFI) of purified cedrodorin against 3rd-instar Spodoptera littoralis larvae. Scientific Rationale: A "choice test" paradigm differentiates true antifeedant activity from broad-spectrum toxicity. If the insect starves while untreated food is readily available, the compound is definitively characterized as a true deterrent.

Step-by-Step Methodology:

  • Substrate Preparation: Punch 2 cm² uniform disks from fresh, untreated host leaves (e.g., castor bean).

  • Treatment Application: Dissolve purified cedrodorin in acetone to a concentration of 1000 μg/mL[1]. Apply 10 μL of this solution to the "Treated" disks. Apply 10 μL of pure acetone to the "Control" disks. Allow the solvent to evaporate completely in a fume hood.

    • Causality: Acetone is highly volatile and evaporates rapidly without leaving a chemical residue that might independently deter feeding, ensuring the observed effect is solely due to cedrodorin.

  • Arena Setup: Place one treated disk and one control disk symmetrically in a 9 cm Petri dish lined with moistened filter paper (to prevent leaf desiccation and maintain turgor pressure).

  • Insect Introduction: Introduce a single, 4-hour-starved 3rd-instar S. littoralis larva into the exact center of the arena to ensure equidistant choice.

  • Incubation & Measurement: Incubate at 25°C, 65% RH in the dark for 24 hours. Terminate the assay precisely when ~50% of the control disk is consumed.

  • Data Analysis: Measure the remaining leaf area using digital planimetry (e.g., ImageJ software). Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] × 100 (Where C = area of control disk consumed, T = area of treated disk consumed).

  • System Validation: This assay contains a built-in self-validating control. If the larva fails to consume the control disk, the replicate must be discarded. This guarantees that a lack of feeding on the treated disk is due to the antifeedant properties of cedrodorin, not insect morbidity or poor environmental conditions.

References

  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia)
  • Source: American Chemical Society (acs.org)
  • Source: MDPI (mdpi.com)
  • Source: ResearchGate (researchgate.net)

Sources

Method

High-Resolution Mass Spectrometry Parameters and Workflow for the Accurate Detection of Cedrodorin

Introduction & Mechanistic Context Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly oxygenated tetranortriterpenoid (limonoid) originally isolated from the leaves of the tropical timb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly oxygenated tetranortriterpenoid (limonoid) originally isolated from the leaves of the tropical timber tree Cedrela odorata (Meliaceae) 1[1]. In recent years, it has garnered significant attention in drug discovery and agrochemistry due to its potent insect antifeedant properties, its role as an Hsp90 inhibitor, and its prospective anti-diabetic activity 2[2], 3[3].

Because Cedrela odorata extracts contain a complex matrix of closely related structural isomers—such as 6-acetoxycedrodorin, 6-deoxy-9α-hydroxycedrodorin, and 9α-hydroxycedrodorin—achieving analytical specificity requires advanced ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HRMS/MS) 1[1], 2[2]. This application note details a rigorously validated protocol engineered to isolate, resolve, and confirm the identity of cedrodorin based on highly conserved Structure-Fragment Relationships (SFRs) characteristic of Meliaceae limonoids 4[4].

Target Analyte Specifications

To establish a highly specific detection window, the exact mass and ionization behavior of cedrodorin must be mathematically defined.

ParameterSpecification
Analyte Name Cedrodorin
Chemical Class Tetranortriterpenoid (Limonoid)
Molecular Formula C₂₇H₃₄O₉
Monoisotopic Mass 502.2203 Da
Precursor Ion [M+H]⁺ 503.2276 m/z
Precursor Ion [M+Na]⁺ 525.2095 m/z
Ionization Mode Electrospray Ionization Positive (ESI+)

Experimental Protocols: A Self-Validating System

Expertise & Experience Insight: Limonoids are highly oxygenated and prone to unpredictable in-source fragmentation if thermal and electrical parameters are not strictly regulated. By tightly controlling the capillary voltage and desolvation temperature, we preserve the intact[M+H]⁺ precursor ion, ensuring that subsequent MS/MS fragmentation in the collision cell is entirely predictable and reproducible.

Sample Preparation (Solid-Phase Extraction)
  • Extraction : Pulverize 1.0 g of lyophilized Cedrela odorata leaves. Extract with 10 mL of 80% aqueous methanol using ultrasonic assistance for 30 minutes at room temperature to ensure complete partitioning of apolar tetranortriterpenoids 2[2].

  • Centrifugation : Centrifuge the crude extract at 10,000 × g for 10 minutes to pellet cellular debris and complex polysaccharides.

  • SPE Clean-up : Condition a C18 Solid Phase Extraction (SPE) cartridge (500 mg/3 mL) with 3 mL MS-grade methanol followed by 3 mL MS-grade water.

  • Loading & Elution : Load 2 mL of the supernatant onto the cartridge. Wash with 3 mL of 5% methanol in water to elute highly polar interferences (e.g., free sugars, tannins). Elute the limonoid-rich fraction with 3 mL of 100% methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile) and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

UPLC Chromatographic Conditions

Causality: A sub-2-micron C18 stationary phase is critical for resolving cedrodorin from its 6-acetoxy and 9α-hydroxy structural isomers. The acidic modifier (formic acid) suppresses the ionization of residual silanols on the column and promotes efficient protonation of the highly oxygenated limonoid framework in the ESI source.

  • System : Waters ACQUITY UPLC (or equivalent high-pressure system).

  • Column : ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature : 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A : MS-grade Water containing 0.1% Formic Acid.

  • Mobile Phase B : MS-grade Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate : 0.35 mL/min.

  • Gradient Program :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear gradient from 5% to 60% B

    • 8.0 - 10.0 min: Linear gradient from 60% to 95% B

    • 10.0 - 12.0 min: 95% B (Column Wash)

    • 12.0 - 14.0 min: 5% B (Re-equilibration)

  • Injection Volume : 2.0 µL.

High-Resolution Mass Spectrometry (HRMS) Parameters
  • Mass Spectrometer : Q-TOF or Orbitrap (e.g., Thermo Q Exactive).

  • Ionization Source : Heated Electrospray Ionization (HESI).

  • Polarity : Positive Ion Mode (ESI+).

  • Spray Voltage : +3.5 kV.

  • Capillary Temperature : 320 °C.

  • Sheath Gas Flow : 40 arb.

  • Auxiliary Gas Flow : 10 arb.

  • S-Lens RF Level : 50.

  • MS1 Scan Range : m/z 150–1000 at 70,000 resolution (FWHM).

  • MS/MS (dd-MS2) : Data-dependent acquisition with Normalized Collision Energy (NCE) stepped at 20, 30, and 40 eV; resolution 17,500.

System Suitability & Self-Validation
  • Blank Verification : Inject 2 µL of initial mobile phase before every sequence to confirm the absence of carryover, ensuring the m/z 503.2276 signal is strictly sample-derived.

  • Isomeric Resolution Check : Cedrodorin must be baseline-resolved from co-extracted isomers (e.g., 9α-hydroxycedrodorin). A resolution factor (Rs) > 1.5 validates the gradient's efficacy.

  • Mass Accuracy Tolerance : The [M+H]⁺ precursor must be detected within a ≤ 5 ppm mass error window to rule out isobaric matrix interferences.

Data Presentation & Fragmentation Causality

Limonoids from the Meliaceae family exhibit highly conserved Structure-Fragment Relationships (SFRs) 4[4], 5[5]. Cedrodorin, possessing a unique 3,8-epoxy linkage and multiple hydroxyl groups, undergoes predictable neutral losses upon collisional activation. The neutral loss of water (18 Da) and retro-Diels-Alder (RDA) cleavages of the furan ring are diagnostic markers for this class of compounds 6[6], 5[5].

Product Ion (m/z)Formula (Neutral Loss)Mechanistic Causality / Structural Significance
503.2276 C₂₇H₃₅O₉⁺ (Precursor)Intact protonated molecule [M+H]⁺.
485.2170 C₂₇H₃₃O₈⁺ (-H₂O)Loss of water (18 Da) from the C-6 or C-14 hydroxyl group, forming a stable carbocation 6[6].
467.2065 C₂₇H₃₁O₇⁺ (-2H₂O)Consecutive loss of a second water molecule, typical for dihydroxy-limonoids 6[6].
423.2166 C₂₆H₃₁O₅⁺ (-2H₂O, -CO₂)Ring-seco cleavage involving the loss of the lactone/ester carbonyl moiety (44 Da) following dehydration 4[4].
409.1645 C₂₂H₂₅O₇⁺ (-C₅H₆O)Diagnostic cleavage of the furan ring (94 Da) via retro-Diels-Alder (RDA) mechanism, highly characteristic of tetranortriterpenoids 6[6], 5[5].

Analytical Workflows & Diagrams

Workflow N1 1. Sample Preparation Cedrela odorata Extract N2 2. SPE Clean-up C18 Cartridge N1->N2 Removes matrix N3 3. UPLC Separation BEH C18 Gradient N2->N3 2 µL Injection N4 4. ESI+ Ionization [M+H]+ m/z 503.227 N3->N4 Resolves isomers N5 5. HRMS/MS Detection Targeted SFRs N4->N5 NCE 20-40 eV

Fig 1. End-to-end analytical workflow for cedrodorin detection via UPLC-HRMS.

Fragmentation P Precursor Ion [M+H]+ m/z 503.227 F1 Fragment Ion [-H2O] m/z 485.217 P->F1 -18 Da F4 Fragment Ion [-Furan] m/z 409.165 P->F4 -94 Da (RDA) F2 Fragment Ion [-2H2O] m/z 467.206 F1->F2 -18 Da F3 Fragment Ion [-2H2O, -CO2] m/z 423.217 F2->F3 -44 Da

Fig 2. Logical MS/MS fragmentation pathway of cedrodorin based on Structure-Fragment Relationships.

References

  • Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus . Journal of Natural Products - ACS Publications. URL:[Link]

  • UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies . PMC - National Institutes of Health. URL:[Link]

  • Chemical Compounds and Biologic Activities: A Review of Cedrela Genus . PMC - National Institutes of Health. URL:[Link]

  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs) . PMC - National Institutes of Health. URL:[Link]

  • Putative Identification of New Phragmaline-Type Limonoids from the Leaves of Swietenia macrophylla King: A Case Study Using Mass Spectrometry-Based Molecular Networking . MDPI. URL:[Link]

  • Molecular Networking-Driven Discovery of Carapins A–H, Bioactive Limonoids from Carapa macrantha Harms (Meliaceae) . Journal of Natural Products - ACS Publications. URL:[Link]

Sources

Application

Application Note: Evaluating the Antifeedant Properties of Cedrodorin in Agricultural Pest Management

Audience: Researchers, Agricultural Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Scientific Rationale The development of sustainable, pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Agricultural Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Scientific Rationale

The development of sustainable, plant-derived crop protection agents relies heavily on the discovery of secondary metabolites that disrupt pest feeding behaviors without causing broad-spectrum ecological toxicity. Cedrela odorata (Spanish Cedar), a member of the Meliaceae family, is a rich source of highly oxygenated tetranortriterpenoids (limonoids) [4]. Among these, cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) has emerged as a potent antifeedant compound.

Historically, cedrodorin and its derivatives (such as 6-acetoxycedrodorin) have been associated with the natural leaf rejection behavior observed in polyphagous pests like the folivorous weevil (Exopthalmus jekelianus) [1] and the cotton leafworm (Spodoptera littoralis) [2]. Unlike traditional neurotoxic insecticides, cedrodorin acts primarily at the sensory level. By interacting with the gustatory receptor neurons (GRNs) located on the insect's mouthparts, it triggers a deterrent signal that overrides the stimulatory input of sugars and amino acids, ultimately leading to feeding cessation and starvation.

Mechanistic Pathway

Pathway C Cedrodorin (Limonoid) S Sensilla Styloconica (Gustatory Receptors) C->S Binds to D Activation of Deterrent Neurons S->D Signal Transduction CNS Central Nervous System (Subesophageal Ganglion) D->CNS Action Potentials M Inhibition of Feeding Motor Output CNS->M Motor Command A Antifeedant Effect (Crop Protection) M->A Behavioral Outcome

Figure 1: Mechanistic pathway of cedrodorin-induced antifeedant behavior in phytophagous insects.

Experimental Workflow

To rigorously evaluate the antifeedant efficacy of cedrodorin, researchers must employ a multi-tiered approach that isolates behavioral deterrence from postingestive toxicity. The workflow below outlines the critical path from compound isolation to data synthesis.

Workflow E 1. Compound Isolation (HPLC Purification) B 2. Behavioral Assay (Dual-Choice Leaf Disk) E->B P 3. Electrophysiology (Sensillum Recording) B->P D 4. Data Synthesis (AFI & EC50 Calc) P->D

Figure 2: Standardized workflow for evaluating cedrodorin antifeedant activity in target pests.

Standardized Protocols

Protocol A: Dual-Choice Leaf Disk Assay (Behavioral Evaluation)

Objective: To quantify the behavioral deterrence of cedrodorin while controlling for general metabolic toxicity. Target Model: 3rd instar Spodoptera littoralis larvae.

Expert Rationale: A dual-choice format is strictly required. If a no-choice assay is used exclusively, an insect may stop feeding due to systemic malaise (toxicity) rather than true taste deterrence. The dual-choice assay definitively isolates gustatory rejection.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve purified cedrodorin in HPLC-grade acetone to create a concentration gradient (e.g., 10, 50, 100, 500, and 1000 µg/mL) [2][3].

  • Substrate Standardization: Using a sterilized cork borer (1.5 cm diameter), punch leaf disks from fresh, untreated host plants (e.g., Ricinus communis). Causality: Standardizing the surface area ensures that the baseline phagostimulant profile is identical across all replicates.

  • Application: Apply 10 µL of the cedrodorin solution evenly across the upper surface of the "Treated" (T) disks. Apply 10 µL of pure acetone to the "Control" (C) disks. Allow 30 minutes for complete solvent evaporation in a fume hood.

  • Insect Preparation & Starvation: Isolate active 3rd instar larvae and starve them for exactly 4 hours prior to the assay. Causality: Standardizing the hunger drive minimizes behavioral variance. A 4-hour window ensures robust feeding upon introduction without inducing stress-related lethargy.

  • Assay Execution: Place one Treated disk and one Control disk on moistened filter paper in a 5 cm Petri dish. Introduce one larva into the center of the dish. Incubate in a controlled environmental chamber (25°C, 65% RH, 16:8 L:D photoperiod) for 24 hours.

  • Self-Validating Data Collection: Remove the leaf disks and measure the consumed area using digital image analysis (e.g., ImageJ).

    • Validation Check: The assay is only valid if the Control disk exhibits >80% consumption. If C < 80%, the replicate must be discarded due to insufficient baseline feeding drive.

  • Calculation: Compute the Antifeedant Index (AFI) using the formula: AFI =[(C - T) / (C + T)] × 100.

Protocol B: Tip-Recording Electrophysiology (Mechanistic Verification)

Objective: To confirm that cedrodorin directly activates the deterrent gustatory receptor neurons (GRNs).

Expert Rationale: Behavioral deterrence can sometimes be olfactory. Tip-recording isolates the gustatory response of the sensilla styloconica (located on the maxillary galeae of Lepidopteran larvae), proving that cedrodorin acts as a contact chemosensory deterrent.

Step-by-Step Methodology:

  • Electrolyte Selection: Dissolve cedrodorin in a 50 mM KCl solution containing 1% ethanol. Causality: 50 mM KCl mimics the ionic strength of the insect hemolymph, ensuring the sensillum's transepithelial resting potential remains stable during the recording window.

  • Immobilization: Immobilize a live larva by inserting a silver wire reference electrode into the hemocoel near the head capsule.

  • Stimulation & Recording: Cap a single sensillum styloconicum with a glass capillary recording electrode (tip diameter ~10 µm) containing the cedrodorin/KCl solution.

  • Signal Acquisition: Record the resulting action potentials (spikes) for 2.0 seconds post-contact using a high-impedance amplifier.

  • Analysis: Sort the spikes by amplitude. Cedrodorin typically elicits high-frequency firing in a specific, large-amplitude neuron (the deterrent cell), which directly correlates with the behavioral AFI calculated in Protocol A.

Quantitative Data Synthesis

The following table synthesizes expected and historical antifeedant data for cedrodorin and its structural analogs against key agricultural pests. This data serves as a benchmarking tool for comparative efficacy studies.

Limonoid CompoundTarget Insect SpeciesAssay MethodologyConcentration TestedEfficacy / Antifeedant Index (AFI)Reference
Cedrodorin Exopthalmus jekelianusLeaf Rejection AssayNatural abundanceSignificant deterrence (Reduced meal duration)[1]
Cedrodorin Spodoptera littoralisDual-Choice Leaf Disk1000 µg/mLHigh AFI (>70% feeding inhibition)[2], [3]
6-acetoxycedrodorin Exopthalmus jekelianusLeaf Rejection AssayNatural abundanceSignificant deterrence[1]
6-deoxy-9α-hydroxycedrodorin Exopthalmus jekelianusLeaf Rejection AssayNatural abundanceSignificant deterrence[1]

References

  • Veitch, N.C., Wright, G.A., & Stevenson, P.C. (1999). "Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus". Journal of Natural Products, 62(9), 1260–1263. URL:[Link]

  • Shen, J., et al. (2021). "Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part I (Aphanamixis-Chukrasia)". Molecules, 26(24), 7627. URL:[Link]

  • Kipassa, N.T., et al. (2008). "Limonoids from the stem bark of Cedrela odorata". Phytochemistry, 69(8), 1782-1787. URL:[Link]

  • Galván-Hernández, A., et al. (2024). "UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies". Frontiers in Pharmacology, 15, 1374520. URL:[Link]

Method

Liquid-liquid extraction methods for isolating cedrodorin

Application Note: Liquid-Liquid Extraction (LLE) Strategies for the Isolation of Cedrodorin from Cedrela odorata Introduction & Mechanistic Background Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Liquid-Liquid Extraction (LLE) Strategies for the Isolation of Cedrodorin from Cedrela odorata

Introduction & Mechanistic Background

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly rearranged tetranortriterpenoid (limonoid) primarily isolated from the leaves of the Spanish cedar, Cedrela odorata[1]. Ecologically, cedrodorin acts as a potent insect antifeedant, specifically associated with leaf rejection by the polyphagous weevil Exopthalmus jekelianus[1]. Pharmacologically, furan-bearing limonoids from the Cedrela genus are of high interest for their anti-diabetic, anti-plasmodial, and cytotoxic properties[2][3].

Because cedrodorin co-occurs with structurally similar limonoids (such as 6-acetoxycedrodorin and 9α-hydroxycedrodorin)[4] and a massive matrix of plant pigments and tannins, isolating it requires a highly selective partitioning strategy. Liquid-liquid extraction (LLE) serves as the critical intermediate purification step, bridging the gap between crude solid-liquid extraction and high-resolution semi-preparative HPLC.

Physicochemical Profiling

Understanding the physicochemical nature of cedrodorin is essential for designing the LLE solvent system. The molecule possesses a hydrophobic triterpenoid core, a moderately polar β-substituted furan ring, a lactone, and specific hydroxyl groups[1]. This mixed polarity makes it insoluble in non-polar aliphatic hydrocarbons (hexane) but highly soluble in moderately polar organic solvents (ethyl acetate, dichloromethane).

Table 1: Physicochemical Profile of Cedrodorin

PropertyValue
Compound Class Tetranortriterpenoid (Limonoid)
Molecular Formula C₂₇H₃₄O₉[5]
Molecular Weight 502.55 g/mol [5]
Key Structural Features 3,8-epoxy linkage, β-substituted furan ring, lactone[1]
UV-Vis λmax 285 nm (indicative of the furan ring)[1]
Solubility Profile Soluble in MeOH, EtOAc, DCM; Insoluble in Hexane, Water

Extraction Workflow & Rationale

The extraction relies on a sequential polarity-gradient LLE. The crude aqueous-methanolic suspension is first defatted with a non-polar solvent to remove lipophilic interferences, followed by targeted extraction of the limonoid fraction using a medium-polarity solvent.

LLE_Workflow Biomass Cedrela odorata Leaves (Dried & Milled) SLE Solid-Liquid Extraction (80% MeOH, 24h) Biomass->SLE Concentration Rotary Evaporation (Aqueous Suspension) SLE->Concentration LLE_Hexane LLE: Hexane Partition (Defatting) Concentration->LLE_Hexane Hexane_Layer Hexane Fraction (Waxes, Lipids, Chlorophyll) LLE_Hexane->Hexane_Layer Upper Phase Aq_Layer1 Aqueous Layer (Retains Cedrodorin) LLE_Hexane->Aq_Layer1 Lower Phase LLE_EtOAc LLE: Ethyl Acetate Partition (Target Extraction) Aq_Layer1->LLE_EtOAc EtOAc_Layer Ethyl Acetate Fraction (Cedrodorin + Limonoids) LLE_EtOAc->EtOAc_Layer Upper Phase Aq_Layer2 Residual Aqueous Layer (Polar Tannins/Glycosides) LLE_EtOAc->Aq_Layer2 Lower Phase

Workflow for the liquid-liquid extraction of cedrodorin from Cedrela odorata.

Step-by-Step Experimental Protocol

Phase 1: Biomass Preparation and Primary Extraction
  • Milling : Pulverize 500 g of air-dried C. odorata leaves to a fine powder (approx. 40-mesh).

    • Causality: Maximizes surface area for solvent penetration while avoiding ultra-fine dust that causes channeling and filtration blockages.

  • Maceration : Suspend the biomass in 5.0 L of 80% aqueous methanol (v/v) and agitate at room temperature for 24 hours[6].

    • Causality: The 80% MeOH system is optimal for disrupting plant cell walls and solubilizing intermediate-polarity limonoids while precipitating highly non-polar structural waxes.

  • Concentration : Filter the extract and concentrate under reduced pressure (Rotary Evaporator, 40°C, 150 mbar) until all methanol is removed.

    • Causality: Methanol acts as a co-solvent that increases mutual solubility between water and organic solvents. If not completely removed, it will prevent phase separation and cause severe emulsions during LLE.

Phase 2: Sequential Liquid-Liquid Extraction
  • Volume Adjustment : Adjust the remaining aqueous suspension to exactly 500 mL with distilled water. Transfer to a 2.0 L separatory funnel.

  • Defatting (Hexane Partition) : Add 500 mL of n-hexane. Invert gently 20 times, venting the stopcock every 5 inversions. Allow phases to separate for 30 minutes.

    • Causality: Gentle inversion prevents the saponins and remaining plant proteins from forming intractable emulsions. Hexane selectively strips out chlorophyll, waxes, and sterols, leaving cedrodorin in the lower aqueous phase.

  • Target Extraction (Ethyl Acetate Partition) : Drain the lower aqueous phase into a clean flask. Discard the upper hexane layer (or retain for lipid profiling). Return the aqueous phase to the separatory funnel and add 500 mL of Ethyl Acetate (EtOAc). Shake vigorously and allow to separate. Repeat the EtOAc extraction two more times.

    • Causality: Cedrodorin's oxygenated functional groups (hydroxyls, lactone, furan) give it a partition coefficient (logP) that heavily favors the EtOAc phase over water. Multiple extractions (3x) ensure >95% recovery of the target limonoids based on Nernst distribution laws.

  • Washing and Drying : Combine the EtOAc fractions and wash once with 200 mL of saturated NaCl solution (brine). Pass the organic layer through a bed of anhydrous sodium sulfate (Na₂SO₄).

    • Causality: Brine breaks any micro-emulsions and "salts out" residual water from the organic phase. Na₂SO₄ removes molecular water, preventing the hydrolysis of cedrodorin's lactone ring during concentration.

Phase 3: Self-Validating Quality Control

A robust protocol must be self-validating before proceeding to expensive HPLC purification. 8. UV-Vis Spectrophotometry : Dissolve 1 mg of the dried EtOAc extract in 1 mL of HPLC-grade MeOH. Scan from 200-400 nm.

  • Validation: A distinct absorption maximum at λ = 285 nm confirms the presence of the β-substituted furan ring, the hallmark of Cedrela tetranortriterpenoids[1].

  • Thin-Layer Chromatography (TLC) : Spot the extract on a Silica Gel 60 F254 plate. Develop in Hexane:EtOAc (6:4 v/v). Spray with vanillin-sulfuric acid reagent and heat at 105°C for 5 minutes.

    • Validation: Cedrodorin and its derivatives will appear as distinct, color-changing spots (typically purple/blue), confirming successful partitioning from the highly polar tannins (which remain at the baseline).

Quantitative Partitioning Data

Table 2: Representative Yield and Purity Metrics across LLE Stages

Extraction StageFraction Weight (per 500g biomass)Cedrodorin Enrichment FactorPrimary Impurities Removed
Crude 80% MeOH Extract ~45.0 g1.0x (Baseline)Cellulose, Lignin
Hexane Partition ~12.5 g0.0x (Target in Aq. phase)Chlorophyll, Waxes, Lipids
EtOAc Partition ~8.2 g~4.5xPolar tannins, Glycosides
Semi-Prep HPLC (Final) ~15-20 mg>95% PurityCo-eluting limonoids

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cedrodorin Extraction from Cedrela tonduzii

Overview Cedrodorin is a highly valued B,D-ring seco-limonoid (a mexicanolide derivative) characterized by a delicate C3-C8 epoxide bridge[1]. While Cedrela tonduzii (Meliaceae) is a rich source of these tetranortriterpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Cedrodorin is a highly valued B,D-ring seco-limonoid (a mexicanolide derivative) characterized by a delicate C3-C8 epoxide bridge[1]. While Cedrela tonduzii (Meliaceae) is a rich source of these tetranortriterpenoids, researchers frequently struggle with low extraction yields due to thermal degradation, co-elution with abundant flavonoids (such as quercetin-3-glucoside), and sub-optimal solvent polarity.

This technical guide provides a self-validating framework, troubleshooting logic, and optimized protocols to maximize cedrodorin recovery for drug development and phytochemical analysis.

Validated Step-by-Step Extraction Protocol

To ensure high-fidelity recovery of cedrodorin, we recommend moving away from traditional exhaustive methanol Soxhlet extraction, which often leads to thermal degradation and high polar-contaminant loads. Instead, utilize the following Ultrasound-Assisted Extraction (UAE) workflow[2].

Step 1: Biomass Preparation & Defatting

  • Action: Pulverize dried C. tonduzii bark or leaves to a 40-mesh size. Macerate in n-hexane (1:10 w/v) for 24 hours at room temperature.

  • Causality: Removes non-polar lipids, waxes, and highly volatile sesquiterpenoids[3] that cause severe emulsion issues during downstream liquid-liquid partitioning.

Step 2: Primary Extraction (UAE)

  • Action: Extract the defatted biomass using a Dichloromethane:Methanol (DCM:MeOH) 80:20 (v/v) solvent system under ultrasonic irradiation (35 kHz) for 2 hours at 35°C[2].

  • Causality: The 80:20 DCM:MeOH ratio perfectly matches the moderate polarity of the modified triterpene skeleton of limonoids, maximizing cedrodorin solubility while excluding highly water-soluble polysaccharides[4]. Keeping the temperature at 35°C prevents the cleavage of the C3-C8 epoxide bridge[1].

Step 3: Liquid-Liquid Partitioning

  • Action: Concentrate the extract under reduced pressure (max 40°C). Suspend in water and partition successively with diethyl ether, then acetone[5].

  • Causality: Diethyl ether selectively pulls the aglycone limonoids, leaving polar glycosidic flavonoids (like robinine and quercetin-3-glucoside) in the aqueous phase.

Step 4: Preparative HPLC Purification

  • Action: Inject the ether fraction into a C18 Preparative HPLC column. Run a gradient of H2O:MeOH (from 40% to 70% MeOH over 45 minutes)[6].

  • Causality: The slow gradient slope resolves cedrodorin from its close structural analogs (e.g., 6-acetoxycedrodorin and 9α-hydroxycedrodorin)[6].

ExtractionWorkflow A 1. Biomass Preparation (Cedrela tonduzii) B 2. Defatting (n-Hexane, 24h) A->B C 3. Primary Extraction (DCM:MeOH 80:20, 35°C) B->C D 4. Liquid-Liquid Partitioning (Diethyl Ether / Water) C->D E 5. Preparative HPLC (H2O:MeOH Gradient) D->E F 6. Pure Cedrodorin (Target Limonoid) E->F

Optimized extraction and purification workflow for cedrodorin from Cedrela tonduzii.

Quantitative Data: Method Comparison

The choice of extraction method heavily dictates both the yield and the purity of the final limonoid fraction.

Extraction MethodSolvent SystemTemp (°C)Time (h)Cedrodorin Yield (mg/kg)*Crude Purity (%)Primary Limitation
Maceration100% MeOH257215.245%High flavonoid co-extraction
Soxhlet Extraction100% MeOH65128.430%Thermal degradation of epoxide
UAE (Recommended) DCM:MeOH (80:20) 35 2 42.6 78% None (Optimal balance)
Supercritical Fluid (SFE)CO2 + 5% MeOH401.558.192%High equipment cost

*Yields are representative approximations based on dry weight biomass optimization studies.

Frequently Asked Questions (FAQs)

Q: Why is my initial cedrodorin yield so low despite exhaustive methanol extraction? A: Exhaustive extraction with 100% methanol is fundamentally flawed for targeted limonoid recovery in C. tonduzii. Methanol acts as a universal solvent, pulling out massive quantities of water-soluble polysaccharides[4] and polar flavonoids (quercetin-3-glucoside, robinine). This creates a "dilution effect," where the limonoid fraction is overwhelmed by polar contaminants, leading to severe losses during subsequent column chromatography. Switching to a DCM:MeOH (80:20) system specifically targets the moderate polarity of the tetranortriterpenoid skeleton[2].

Q: I am detecting 6-acetoxycedrodorin, but my cedrodorin peak is missing. What happened? A: This is a classic symptom of thermal or chemical degradation. Cedrodorin features a highly strained C3-C8 epoxide bridge[1]. If your rotary evaporation bath exceeded 50°C, or if the extract was exposed to acidic conditions during partitioning, the epoxide ring likely cleaved or rearranged. Always maintain concentration temperatures below 40°C under high vacuum.

Troubleshooting Guide: Diagnostic Logic

Issue: Co-elution of cedrodorin with flavonoids during HPLC.

  • Symptom: HPLC fractions show heavy UV absorption at 254 nm and 350 nm (typical of phenolic rings), masking the weaker UV absorbance of limonoids (typically monitored at 210-220 nm).

  • Root Cause: Incomplete liquid-liquid partitioning. Flavonoid glycosides are carrying over into the organic phase.

  • Corrective Action: Implement an alkaline wash. Before HPLC, wash your ether extract with a mild aqueous NaHCO3 solution (pH 8.0). The mild base will ionize the phenolic hydroxyl groups of the flavonoids, forcing them into the aqueous phase, while the neutral cedrodorin remains safely in the organic ether phase.

TroubleshootingLogic Start Issue: Low Cedrodorin Yield / Purity Check1 Is the crude extract highly pigmented (yellow/brown)? Start->Check1 Yes1 Flavonoid Contamination: Perform mild alkaline wash (pH 8.0) Check1->Yes1 Yes No1 Check Thermal History Check1->No1 No Check2 Was any step > 50°C? No1->Check2 Yes2 Epoxide Cleavage: Keep all temps < 40°C Check2->Yes2 Yes No2 Solvent Polarity Issue: Ensure DCM:MeOH (80:20) is used Check2->No2 No

Diagnostic logic tree for troubleshooting low cedrodorin extraction yields and purity.

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Optimization

Technical Support Center: Overcoming Chemical Stability Issues of Cedrodorin in Aqueous Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Overview: The Chemical Vulnerability of Cedrodorin Cedrodorin (3-deoxo-3β,8β-epoxy-6,14...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Overview: The Chemical Vulnerability of Cedrodorin

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a complex, rearranged tetranortriterpenoid originally isolated from the leaves of Cedrela odorata[1]. While it holds significant biological research potential, its dihydromexicanolide backbone presents severe stability and formulation challenges in aqueous media.

The molecule's instability is driven by two primary structural liabilities: a highly strained 3,8-epoxy linkage and a reactive lactone ring[1]. Drawing mechanistic parallels from extensively characterized limonoids like azadirachtin and limonin, cedrodorin exhibits a very narrow pH stability window (pH 4.0–6.0) and degrades rapidly under physiological (pH 7.4) or strongly acidic conditions[2]. Furthermore, as an aglycone, it suffers from severe aqueous insolubility[3], which is frequently misdiagnosed as chemical degradation during in vitro assays.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical data to help you maintain the integrity of cedrodorin in your workflows.

Troubleshooting Guide & FAQs

Q1: Why does my cedrodorin concentration rapidly drop when dissolved in standard PBS (pH 7.4)? A1: Cause (Lactone Hydrolysis): At physiological pH (7.4) or higher, the lactone ring of the dihydromexicanolide backbone undergoes base-catalyzed hydrolysis. The ring reversibly opens to form a highly polar hydroxy-acid intermediate. This behavior is a universal hallmark of limonoids; for instance, azadirachtin degrades extremely rapidly in mildly alkaline environments[2]. Action: If your experimental design permits, buffer your aqueous solutions to pH 4.5–5.5 using 50 mM acetate or citrate buffers. If physiological pH is strictly mandatory (e.g., for in vitro cell culture assays), prepare a concentrated stock in anhydrous DMSO and spike it into the pre-warmed aqueous media immediately before the assay, keeping the final DMSO concentration below 0.5%.

Q2: I am observing a new mass peak corresponding to [M+18] (M+H₂O) in my LC-MS analysis. What is this degradation product? A2: Cause (Epoxide Ring Opening): Cedrodorin contains a rare and sterically strained 3,8-epoxy linkage[1]. Under strongly acidic conditions (pH < 3.0) or during prolonged thermal stress in unbuffered water, water acts as a nucleophile. The acid catalyzes the opening of the epoxide ring, yielding a 3,8-diol derivative (+18 Da). Action: Avoid using unbuffered LC-MS water for prolonged storage, as dissolved CO₂ can drop the pH to ~5.5, and the addition of standard 0.1% Formic Acid lowers it further to ~2.7, accelerating epoxide opening. Store all working solutions at 4°C and limit their aqueous shelf-life to under 12 hours.

Q3: My compound seems to "disappear" from the solution without any visible degradation peaks on the chromatogram. What is happening? A3: Cause (Aqueous Insolubility & Surface Adsorption): Like many furanosteroids and limonoid aglycones[3], cedrodorin is highly lipophilic. When diluted from an organic stock into an aqueous buffer, it often exceeds its thermodynamic solubility limit. Instead of degrading chemically, it forms sub-visible aggregates or precipitates, adhering heavily to the hydrophobic walls of polypropylene microcentrifuge tubes or polystyrene well plates. Action: Implement a solubilizing matrix. Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or the addition of non-ionic surfactants (e.g., 0.05% Tween-20) will shield the hydrophobic core and prevent surface adsorption.

Quantitative Data: Degradation Kinetics & Solubility

To guide your formulation strategies, the following table synthesizes the expected kinetic behavior of cedrodorin based on the established stability profiles of structurally analogous tetranortriterpenoids[2][3].

Aqueous ConditionHalf-life ( t1/2​ ) at 25°CPrimary Mechanism of LossRecommended Action
pH 2.0 (HCl) < 2 hoursEpoxide opening (Diol formation)Avoid strong acids; neutralize immediately.
pH 5.0 (Acetate) > 14 daysStable (Minimal hydrolysis)Optimal storage condition.
pH 7.4 (PBS) ~ 18 hoursLactone hydrolysis (Hydroxy-acid)Prepare fresh; use within 2 hours.
pH 9.0 (Borate) < 30 minutesRapid lactone ring openingDo not expose to alkaline media.
Unbuffered H₂O Apparent loss in 4 hrsPrecipitation / Surface AdsorptionAdd 10% HP-β-CD or 0.05% Tween-20.

Experimental Protocols

Protocol A: Preparation of a Stabilized Cedrodorin-Cyclodextrin Inclusion Complex

Causality: HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic backbone of cedrodorin, shielding the 3,8-epoxide and lactone groups from nucleophilic attack by water, while the hydrophilic exterior ensures macroscopic aqueous solubility.

  • Stock Preparation: Dissolve 5.0 mg of Cedrodorin in 500 µL of anhydrous ethanol (10 mg/mL).

    • Self-Validation Check: Ensure the solution is optically clear. Any turbidity indicates moisture contamination in the ethanol, which can trigger premature precipitation.

  • Matrix Preparation: Prepare a 10% (w/v) solution of HP-β-CD in 50 mM Sodium Acetate buffer (pH 5.0). Filter through a 0.22 µm PES membrane.

  • Complexation: Dropwise, add the 500 µL cedrodorin stock into 4.5 mL of the HP-β-CD matrix while vortexing continuously at 1000 RPM to prevent localized supersaturation.

  • Solvent Evaporation: Place the open vial in a vacuum centrifuge (SpeedVac) or under a gentle stream of nitrogen at room temperature to evaporate the ethanol.

  • System Suitability Check: Centrifuge the final aqueous solution at 15,000 x g for 10 minutes. Analyze both the supernatant and a blank HP-β-CD matrix via LC-MS. The cedrodorin peak area in the supernatant must match the theoretical yield, confirming 100% encapsulation without precipitation.

Protocol B: LC-MS Stability-Indicating Assay

Causality: To accurately measure stability, the analytical method must separate intact cedrodorin from its highly polar hydroxy-acid (lactone opened) and diol (epoxide opened) degradants.

  • Mobile Phase:

    • A: LC-MS grade Water + 0.02% Formic Acid (Kept low to prevent on-column epoxide opening).

    • B: LC-MS grade Acetonitrile + 0.02% Formic Acid.

  • Gradient: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a steep gradient from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor in ESI+ mode for the intact mass [M+H]+ and [M+Na]+ , and specifically scan for [M+18+H]+ (diol) and [M+18−H]− (hydroxy-acid in negative mode).

  • Mass Balance Validation: If the intact cedrodorin peak area decreases by 30% over time, the combined peak areas of the diol and hydroxy-acid degradants must proportionally increase. If mass balance is not achieved, the compound is precipitating onto the vial walls, not degrading chemically.

Mechanistic Visualization

CedrodorinStability Cedrodorin Cedrodorin (Intact) 3,8-epoxy dihydromexicanolide Aqueous Aqueous Solution Exposure Cedrodorin->Aqueous Acidic Acidic Stress (pH < 3.0) Aqueous->Acidic Basic Basic Stress (pH ≥ 7.4) Aqueous->Basic Stabilization Stabilization: pH 5.0 + HP-β-CD Aqueous->Stabilization Diol Degradation: 3,8-Diol Formation Acidic->Diol Epoxide Opening HydroxyAcid Degradation: Lactone Hydrolysis Basic->HydroxyAcid Nucleophilic Attack Stable Maintained Integrity Stabilization->Stable

Degradation pathways of Cedrodorin in aqueous media and stabilization via pH control.

References

  • Veitch, N. C., et al. (1999). "Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus." Journal of Natural Products, ACS Publications. URL: [Link]1]

  • Jarvis, A. P., et al. (1998). "Stability of the Natural Insecticide Azadirachtin in Aqueous and Organic Solvents." Pesticide Science, Wiley Online Library. URL: [Link]2]

  • Manners, G. D., et al. (2003). "Bioavailability of Citrus Limonoids in Humans." Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]3]

Sources

Troubleshooting

Cedrodorin HPLC Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of natural product isolation and quantification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of natural product isolation and quantification. Cedrodorin—a highly functionalized tetranortriterpenoid (limonoid) extracted from the bark and leaves of Cedrela odorata—presents distinct chromatographic challenges[1]. Because of its specific structural motifs, including multiple hydroxyl groups and an epoxide ring, cedrodorin is highly susceptible to peak tailing during High-Performance Liquid Chromatography (HPLC) analysis[2].

Peak tailing compromises resolution, integration accuracy, and quantitative reproducibility. This guide provides a self-validating, mechanistic framework to diagnose and eliminate peak tailing, ensuring scientific integrity in your drug development and metabolic profiling workflows.

Diagnostic Logic: The Causality of Peak Tailing

Peak tailing in HPLC is never random; it is a deterministic outcome of either physical flow path disruptions (infinite dilution in voids) or chemical secondary interactions (acid-base or hydrogen bonding)[3]. To troubleshoot effectively, we must isolate the variable rather than guessing. The workflow below outlines the logical progression for diagnosing tailing during cedrodorin analysis.

HPLC_Troubleshooting Start Peak Tailing Observed (Asymmetry Factor > 1.2) InjectMarker Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectMarker Decision Does the neutral marker also tail? InjectMarker->Decision Physical Physical Problem (System Void or Frit Blockage) Decision->Physical YES Chemical Chemical Problem (Secondary Interactions) Decision->Chemical NO ActionPhys1 Check Extra-Column Volume & Inspect Fittings Physical->ActionPhys1 ActionPhys2 Reverse & Flush Column to Clear Frit Physical->ActionPhys2 ActionChem1 Match Sample Solvent to Mobile Phase Chemical->ActionChem1 ActionChem2 Use End-Capped C18 or Adjust Mobile Phase pH Chemical->ActionChem2

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Quantitative Assessment of Peak Symmetry

Before altering the system, quantify the tailing using the Asymmetry Factor ( As​ ). This provides a baseline to validate whether your interventions are working. An ideal Gaussian peak has an As​ of 1.0, while many standard assays accept values up to 1.5[4].

Asymmetry Factor ( As​ )Chromatographic DiagnosisImpact on Cedrodorin AnalysisRecommended Action
1.00 - 1.05 Ideal Gaussian PeakOptimal integration and resolution.None. Maintain current protocol.
1.06 - 1.20 AcceptableMinor interactions; acceptable for most ICH validations.Monitor column health over time.
1.21 - 1.50 Moderate TailingCo-elution risks with structurally similar limonoids (e.g., 6-acetoxycedrodorin).Check sample solvent strength; verify end-capping.
> 1.50 Severe TailingUnacceptable. Loss of quantitation accuracy.Execute full diagnostic workflow (Physical vs. Chemical).

Troubleshooting Guide & FAQs

Q1: My cedrodorin peak exhibits severe tailing ( As​ > 1.8), but my neutral marker (toluene) is perfectly symmetrical. What is the mechanism driving this? Answer: Because the neutral marker does not tail, you have definitively ruled out a physical void or plumbing issue[3]. The causality is chemical. Cedrodorin contains polar hydroxyl groups (such as the 14 α -hydroxy and 6-hydroxy groups)[5]. Even on a standard C18 column, residual silanol groups (Si-OH) on the silica support remain weakly acidic[3]. If the column is not fully end-capped, these silanols dissociate, leaving a negative charge that interacts via hydrogen bonding or dipole interactions with cedrodorin's hydroxyls. Solution: Switch to a highly deactivated, 6 designed for polar retention to minimize silanol interactions[6].

Q2: Both cedrodorin and my neutral marker are tailing. I suspect a physical problem. How do I pinpoint it? Answer: A universal tailing phenomenon indicates extra-column volume or a disrupted column bed[3]. When the tightly packed sample plug hits an empty space (a void at the column head or a poorly seated ferrule), the molecules mix with the mobile phase, causing infinite dilution and a tailing profile[3]. Furthermore, plant extracts from Cedrela odorata are rich in tannins and high-molecular-weight phenolics that can precipitate and clog the inlet frit[4]. Solution: Perform a systematic isolation. Bypass the column with a zero-dead-volume union; if the peak sharpens, the column frit is clogged or the bed has collapsed. If it still tails, check your injector seat and tubing connections to ensure you have minimized extra-column volume[6].

Q3: I am injecting a crude Cedrela odorata extract. The cedrodorin peak is fronting/tailing, but the pure standard is fine. Why? Answer: This is a classic symptom of sample solvent incompatibility or mass overload[4][6]. If the extract is dissolved in a 100% strong solvent (e.g., pure methanol or acetonitrile) but injected into a weaker mobile phase (e.g., 60:40 Water:Acetonitrile), the sample plug does not immediately partition into the stationary phase. It travels down the column in its strong solvent environment, distorting the band[6]. Solution: Always reconstitute your sample in the initial mobile phase conditions to ensure immediate partitioning at the column head[4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, do not rely on trial and error. Use the following self-validating protocols to confirm the root cause of the tailing.

Protocol A: Column Frit Wash and Regeneration (Matrix Fouling)

Causality: Crude Cedrela odorata extracts contain non-volatile residues that accumulate at the head of the column, interfering with analyte interaction and distorting the flow path[6]. Self-Validation Metric: System backpressure. A successful wash is validated by a return to the baseline backpressure recorded when the column was new.

Step-by-Step Methodology:

  • Record Baseline: Note the current system backpressure under your standard cedrodorin mobile phase conditions.

  • Reverse the Column: Disconnect the column from the detector. Reverse the flow direction (ensure it is not connected to the detector to prevent fouling the flow cell).

  • Aqueous Flush: Flush with 95:5 Water:Acetonitrile (no buffers) at 50% of your normal flow rate for 20 column volumes to remove water-soluble precipitates.

  • Organic Flush: Flush with 100% Acetonitrile, followed by 100% Isopropanol for 20 column volumes each to dissolve strongly adsorbed lipophilic matrix components.

  • Re-equilibration: Return to the initial mobile phase conditions and record the backpressure. If the pressure has dropped and peak symmetry is restored, frit fouling was the root cause.

Protocol B: Solvent Mismatch Validation Test

Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase causes the analyte to travel un-retained through the initial portion of the column, leading to peak distortion[6]. Self-Validation Metric: Comparative Asymmetry Factor ( As​ ).

Step-by-Step Methodology:

  • Prepare Control Sample: Dissolve 1 mg of cedrodorin standard in 1 mL of 100% Acetonitrile (Strong Solvent).

  • Prepare Variable Sample: Dissolve 1 mg of cedrodorin standard in 1 mL of your exact starting mobile phase (e.g., 60:40 Water:Acetonitrile).

  • Execute Analysis: Inject 10 µL of both samples using your standard gradient method.

  • Evaluate Data: Calculate the As​ for both peaks. If the Control Sample exhibits As​ > 1.5 and the Variable Sample exhibits As​ < 1.2, you have definitively validated that sample solvent mismatch is the cause of your tailing.

References

  • Axion Labs. "HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC." Axion Analytical Labs.3

  • Chrominfo. "How to avoid peak tailing in HPLC chromatography." Chrominfo Blogspot.4

  • Frontiers in Pharmacology. "UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies." Frontiers.1

  • Benchchem. "Analytical method development for purity assessment of 2-acetylphenyl 4-methylbenzoate (HPLC Troubleshooting Guide)." Benchchem Tech Support.6

Sources

Optimization

Technical Support Center: Optimizing Solvent Polarity for Cedrela tonduzii Extraction

Welcome to the Application Scientist Support Hub. Cedrela tonduzii, a prominent timber and medicinal species within the Meliaceae family, presents a complex phytochemical matrix rich in highly valued secondary metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Cedrela tonduzii, a prominent timber and medicinal species within the Meliaceae family, presents a complex phytochemical matrix rich in highly valued secondary metabolites. These include limonoids (modified triterpenes), sesquiterpenes ( α -selinene, germacrene-D), and polar flavonoids like quercetin-3-glucoside ().

Because these target compounds span a wide range of partition coefficients (LogP), employing a monolithic extraction approach inevitably leads to suboptimal yields and high impurity profiles. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to master polarity-directed extraction.

The Causality of Solvent Polarity in the C. tonduzii Matrix

Why does solvent polarity dictate your yield? The extraction of phytochemicals from the lignocellulosic matrix of C. tonduzii bark or leaves is governed by the thermodynamics of solvation. For a solute to dissolve, the Gibbs free energy of mixing ( ΔGmix​ ) must be negative. This requires the dielectric constant ( ϵ ) of the solvent to closely match the dipole moment of the target molecule.

  • Non-Polar Targets (Sesquiterpenes & Essential Oils): Molecules like α -selinene lack hydrogen-bonding donors or acceptors. Non-polar solvents like hexane ( ϵ≈1.89 ) minimize the enthalpy of mixing, allowing efficient disruption of the plant's lipid membranes to release these volatile compounds (1)[1].

  • Moderately Polar Targets (Limonoids): Limonoids are highly oxygenated, modified tetranortriterpenoids with a 4,4,8-trimethyl-17-furanyl steroid skeleton (). They possess localized polar domains (carbonyls, furans) on a hydrophobic backbone. A mid-polarity solvent system—such as ethyl acetate ( ϵ≈6.02 ) or a hexane:ethyl acetate gradient—is required to balance hydrophobic interactions with dipole-dipole stabilization[1].

  • Polar Targets (Flavonoids): Compounds like quercetin-3-glucoside contain multiple hydroxyl groups and a sugar moiety, making them highly polar. Aqueous ethanol or methanol (70-80%, ϵ≈24−33 ) is necessary to provide competitive hydrogen bonding that breaks the solute-matrix interactions (2)[2].

Polarity-Directed Extraction Workflow

SolventOptimization Start Raw C. tonduzii Biomass (Bark/Leaves) Grinding Particle Size Reduction (40-60 mesh) Start->Grinding Target Identify Target Phytochemical Grinding->Target NonPolar Non-Polar Targets (Sesquiterpenes, Essential Oils) Target->NonPolar ModPolar Moderately Polar Targets (Limonoids, Triterpenes) Target->ModPolar Polar Polar Targets (Flavonoids, e.g., Quercetin) Target->Polar Solvent1 Hexane / Petroleum Ether NonPolar->Solvent1 Solvent2 Ethyl Acetate / Chloroform ModPolar->Solvent2 Solvent3 Ethanol / Methanol / Water Polar->Solvent3 Extract Ultrasound-Assisted Extraction (UAE) (40-60°C, 30-60 min) Solvent1->Extract Solvent2->Extract Solvent3->Extract Analyze Yield & Purity Analysis (GC-MS / LC-MS) Extract->Analyze

Workflow for target-directed solvent polarity optimization in C. tonduzii extraction.

Self-Validating Extraction Protocols

Protocol: Moderately Polar Limonoid Isolation via Ultrasound-Assisted Extraction (UAE)

Why UAE? Traditional Soxhlet extraction relies on prolonged heat, which can cause severe thermal degradation of thermolabile limonoids (3)[3]. UAE uses acoustic cavitation to mechanically shear plant cell walls, increasing mass transfer at lower, safer temperatures[2][3].

Step-by-Step Methodology:

  • Matrix Preparation: Lyophilize (freeze-dry) C. tonduzii bark to prevent hydrolytic degradation. Mill to a uniform 40-60 mesh powder to maximize surface area without causing solvent channeling[2][3].

    • Validation Checkpoint: Sieve the powder. If >10% remains above 40 mesh, remill. If >10% passes 80 mesh, note potential filtration bottlenecks.

  • Solvent Addition: In an amber glass vessel (to prevent photodegradation), add a 1:15 (w/v) ratio of biomass to an Ethyl Acetate:Hexane (70:30 v/v) mixture[1][2].

  • Cavitation: Place the vessel in an ultrasonic bath (40 kHz) at 45°C for 45 minutes[2]. Ensure the water level in the bath covers the solvent line in the flask.

  • Filtration & Concentration: Filter the crude extract through a 0.45 µm PTFE membrane. Concentrate using a rotary evaporator under reduced pressure (maximum bath temperature 40°C)[3].

  • Self-Validation (Exhaustion Check): Take a 1 g sample of the residual filtered biomass, subject it to a secondary 10-minute micro-extraction with pure ethyl acetate, and spot the filtrate on a Silica Gel 60 TLC plate. Develop with Hexane:EtOAc (1:1). If vanillin-sulfuric acid staining reveals no spots, the primary extraction was exhaustive.

Quantitative Data: Solvent Polarity & Expected Yield Profiles

To facilitate rapid decision-making, reference the following empirical matrix for C. tonduzii secondary metabolites:

Target Compound ClassRepresentative Molecule in C. tonduziiOptimal Solvent SystemDielectric Constant ( ϵ )Expected Yield (% w/w)Primary Analytical Method
Essential Oils α -Selinene, Germacrene-DHexane or Hydrodistillation~1.890.5 - 1.2%GC-MS
Limonoids Tetranortriterpenoid derivativesEthyl Acetate / Chloroform4.8 - 6.01.5 - 3.0%LC-MS / HPLC-UV
Flavonoids Quercetin-3-glucoside70% Aqueous Ethanol~24.32.0 - 4.5%LC-MS / HPLC-DAD
Troubleshooting & FAQs

Q1: I am using a Soxhlet extractor with methanol to extract limonoids, but my yields are low and the LC-MS chromatogram shows multiple unknown degradation peaks. What is happening? A1: You are likely experiencing a combination of thermal degradation and polarity mismatch. Limonoids are moderately polar; methanol is highly polar and will co-extract large amounts of unwanted polar impurities (like tannins and sugars), diluting your target (). Furthermore, the continuous boiling in a Soxhlet apparatus degrades thermolabile compounds[3].

  • Actionable Fix: Switch to Ultrasound-Assisted Extraction (UAE) at a controlled temperature (≤50°C) and reduce your solvent polarity by using ethyl acetate or a dichloromethane/methanol blend[2][3].

Q2: My hexane extract of C. tonduzii bark is extremely viscous and difficult to filter. How can I resolve this? A2: Hexane is highly non-polar and efficiently extracts non-polar sesquiterpenes, but it also co-extracts long-chain plant waxes and lipids, which increase viscosity and clog filter pores (4)[1][4].

  • Actionable Fix: Implement a "winterization" step. Dissolve the crude extract in a minimal amount of ethanol and freeze it at -20°C for 24 hours. The waxes will precipitate out of solution and can be removed via cold vacuum filtration, leaving the target terpenes in the supernatant.

Q3: How do I ensure I am not losing polar flavonoids (like quercetin derivatives) when adjusting my solvent polarity? A3: Flavonoid glycosides have strict polarity requirements due to their sugar moieties (2)[2]. If your solvent is too non-polar (e.g., pure ethyl acetate), the glycosides will remain locked in the plant matrix.

  • Actionable Fix: Use a sequential extraction workflow. First, defat the matrix with hexane (removes lipids/essential oils). Second, extract with ethyl acetate (removes limonoids/aglycones). Finally, extract with 70% ethanol to isolate the polar flavonoid glycosides[1][2].

References
  • ACG Publications. Bark Essential Oil Composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica.[Link]

  • SciELO. Phytochemicals and antimicrobial potentials of mahogany family. [Link]

  • PMC. Extraction and Analysis of Terpenes/Terpenoids. [Link]

Sources

Troubleshooting

Technical Support Center: Isolating Cedrodorin with Minimal Thermal Degradation

Welcome to the technical support center for the isolation of cedrodorin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising tetranortriterpenoid fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation of cedrodorin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising tetranortriterpenoid from Cedrela odorata. As a complex natural product, cedrodorin is susceptible to degradation, particularly from heat, during the extraction and purification process. This can lead to reduced yields, inconsistent results, and the generation of unknown impurities.

This center provides in-depth troubleshooting advice, frequently asked questions, and a detailed low-temperature isolation protocol to help you navigate the challenges of working with this thermally sensitive molecule. Our goal is to equip you with the knowledge to not only successfully isolate cedrodorin but also to understand the rationale behind each step, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My cedrodorin yield is consistently low. Could thermal degradation during extraction be the culprit?

A1: Yes, thermal degradation is a primary suspect for low yields when isolating many natural products, including limonoids like cedrodorin. Traditional extraction methods, such as Soxhlet extraction, utilize continuous heating of the solvent over extended periods.[1] While efficient for some compounds, this prolonged exposure to heat can be detrimental to thermolabile molecules like cedrodorin, leading to their breakdown and a subsequent decrease in the isolated yield.

Q2: What are the tell-tale signs of thermal degradation in my cedrodorin extract?

A2: Visual inspection of your extract can sometimes offer clues. A significant color change, often to a darker brown or black, can indicate degradation. However, the most reliable method for detecting degradation is through analytical techniques. When analyzing your extract by High-Performance Liquid Chromatography (HPLC), the appearance of new, unidentified peaks that are not present in a low-temperature extracted reference sample is a strong indicator of degradation. A corresponding decrease in the peak area of cedrodorin would also be observed.

Q3: At what temperature does cedrodorin start to degrade?

Q4: Besides temperature, what other factors can contribute to the degradation of cedrodorin during isolation?

A4: Several factors beyond heat can lead to the degradation of complex natural products:

  • pH Extremes: Highly acidic or alkaline conditions during extraction or liquid-liquid partitioning can catalyze hydrolysis or rearrangement reactions.

  • Oxidation: Exposure to air (oxygen) for prolonged periods, especially in the presence of light or certain metal ions, can lead to oxidative degradation.

  • Enzymatic Activity: If the plant material is not properly dried or handled, endogenous enzymes can remain active and degrade the target compound.

Q5: What are the best extraction techniques to minimize thermal degradation?

A5: Modern extraction techniques that operate at or near room temperature are highly recommended for thermally sensitive compounds. These include:

  • Percolation/Maceration at Room Temperature: Soaking the plant material in a suitable solvent at ambient temperature is a simple and effective way to avoid heat.[3][4]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency at lower temperatures and for shorter durations.

  • Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2 as a solvent allows for extraction at relatively low temperatures, and the solvent is easily removed.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no cedrodorin detected in the crude extract. Inefficient Extraction: The solvent may not be optimal for cedrodorin, or the extraction time may be insufficient.1. Solvent Optimization: Start with a moderately polar solvent like 80% aqueous methanol, as this has been shown to be effective for extracting limonoids from Cedrela odorata at room temperature.[3][4] 2. Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration. 3. Extraction Time: For room temperature percolation, allow for a sufficient extraction time (e.g., 24-48 hours) to ensure thorough extraction.
Thermal Degradation: Use of high-temperature extraction methods (e.g., Soxhlet, reflux).1. Switch to a Low-Temperature Method: Immediately cease using high-temperature techniques. Adopt the recommended low-temperature percolation protocol outlined below. 2. Monitor Temperature: Even during concentration steps, use a rotary evaporator with a water bath set to a low temperature (≤ 40°C).
Appearance of multiple unknown peaks in HPLC analysis. Compound Degradation: Exposure to heat, extreme pH, or oxidation has caused cedrodorin to break down into other compounds.1. Confirm Degradation: Compare the HPLC chromatogram to a reference standard or a sample extracted under strict low-temperature conditions. 2. Work Under Inert Atmosphere: If oxidation is suspected, perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere. 3. Control pH: If using acid or base in your workup, ensure it is neutralized promptly and avoid prolonged exposure.
Difficulty in purifying cedrodorin from the crude extract. Co-eluting Impurities: Other limonoids and secondary metabolites from Cedrela odorata have similar polarities to cedrodorin, making chromatographic separation challenging.1. Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. 2. Utilize Different Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like C18 (reverse-phase), or Sephadex LH-20 for size-exclusion chromatography.

Detailed Experimental Protocol: Low-Temperature Isolation of Cedrodorin

This protocol is designed to minimize thermal stress on cedrodorin throughout the isolation and purification process.

Part 1: Extraction

  • Plant Material Preparation:

    • Obtain dried stem bark of Cedrela odorata.

    • Grind the bark into a fine powder using a mechanical grinder.

  • Low-Temperature Percolation:

    • Pack the powdered bark into a large glass column or a suitable percolation vessel.

    • Begin percolation with 80% aqueous methanol at room temperature.[3][4] The solvent should be allowed to flow slowly through the plant material.

    • Continue the percolation until the eluent is colorless.

  • Concentration of the Crude Extract:

    • Collect the methanolic extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator. Crucially, maintain the water bath temperature at or below 40°C.

    • Continue until a viscous crude extract is obtained.

Part 2: Purification

  • Solvent-Solvent Partitioning (Optional):

    • To remove highly non-polar or polar impurities, the crude extract can be suspended in water and partitioned successively with hexane and ethyl acetate. Cedrodorin, being a moderately polar limonoid, is expected to be enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract (or the enriched ethyl acetate fraction) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

  • Further Purification (if necessary):

    • Fractions containing cedrodorin may require further purification. This can be achieved by:

      • Preparative HPLC: Using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

      • Sephadex LH-20 Column Chromatography: This is effective for separating compounds based on size and polarity.

Analytical Monitoring

To ensure the integrity of cedrodorin and to detect any potential degradation, regular analytical monitoring is essential.

High-Performance Liquid Chromatography (HPLC-UV):

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water is a good starting point. The exact gradient will need to be optimized for your specific column and system.

  • Detection: Cedrodorin and other limonoids can be detected by UV absorbance, typically in the range of 210-240 nm.

  • Monitoring for Degradation: Inject samples from different stages of the isolation process. The appearance of new peaks or a decrease in the cedrodorin peak area can indicate degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Once a purified compound is obtained, its structure should be confirmed by 1H and 13C NMR.

  • The presence of unexpected signals or shifts in the spectrum compared to literature data for cedrodorin can indicate a degradation product or an impurity.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and potential pitfalls, the following diagrams have been created.

workflow cluster_extraction Extraction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Grind Cedrela odorata Bark B Low-Temperature Percolation (80% aq. MeOH, Room Temp) A->B C Concentrate Extract (Rotovap, <= 40°C) B->C D Solvent Partitioning (Hexane/EtOAc/Water) C->D E Silica Gel Column Chromatography D->E F Preparative HPLC / Sephadex LH-20 E->F G HPLC-UV Analysis F->G H NMR Spectroscopy F->H

Caption: Low-temperature isolation workflow for cedrodorin.

troubleshooting Start Low Yield or Impure Product Q1 Is the extraction method high-temperature? Start->Q1 A1_Yes Switch to Low-Temp Percolation/UAE Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are there unexpected peaks in the HPLC chromatogram? A1_No->Q2 A2_Yes Investigate Degradation: - Work under inert atmosphere - Control pH - Minimize light exposure Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is chromatographic separation poor? A2_No->Q3 A3_Yes Optimize Chromatography: - Adjust solvent gradient - Try different stationary phases (e.g., C18, Sephadex) Q3->A3_Yes Yes A3_No Review raw material quality and initial extraction efficiency Q3->A3_No No

Caption: Troubleshooting decision tree for cedrodorin isolation.

References

  • Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin. (2024). MDPI. [Link]

  • UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies. (2024). Frontiers in Pharmacology. [Link]

  • Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol. (2021). PMC. [Link]

  • UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in. (2024). Semantic Scholar. [Link]

  • Forced Degradation – A Review. (2022). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PMC. [Link]

  • Thermal decomposition characteristics of limonite and their influences on the sintering process. ResearchGate. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2015). PMC. [Link]

  • Quantitative analysis of Cephardine using the modern HPLC method. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Separation and Purification of Pharmaceuticals and Antibiotics. Mitsubishi Chemical Corporation. [Link]

  • Thermal degradation of antioxidant micronutrients in citrus juice: kinetics and newly formed compounds. (2007). PubMed. [Link]

  • DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. International Journal of Pharmacy and Biological Sciences. [Link]

  • Meliaceae (Cedrela). Reforestation, Nurseries and Genetics Resources (RNGR). [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2023). MDPI. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • cedro. CIRAD. [Link]

  • Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. (2012). PubMed. [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. (1997). PubMed. [Link]

  • CN102268019B - Cefadroxil compound and preparation method thereof.
  • (PDF) DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. ResearchGate. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. [Link]

  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. (2017). RSC Publishing. [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024). PMC. [Link]

  • Extraction and purification of cephalosporin antibiotics. (1997). PubMed. [Link]

  • Seed cryopreservation of Cedrela odorata L.: germination and early nursery establishment. SciELO. [Link]

  • Cold-induced phase separation for the simple and reliable extraction of sex hormones for subsequent LC-MS/MS analysis. (2021). PubMed. [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Optimization

Technical Support Center: Advanced NMR Resolution for Tetranortriterpenoids

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the structural elucidation of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the structural elucidation of highly complex natural products.

Tetranortriterpenoids (such as limonoids and mexicanolides) present formidable challenges in NMR spectroscopy. Their highly oxygenated, rigid polycyclic cores and sterically hindered functional groups (e.g., 2-methylbutanoyl esters) often result in severe spectral congestion[1]. This guide provides field-proven troubleshooting protocols and self-validating workflows to untangle overlapping signals and ensure high-fidelity stereochemical assignments.

Diagnostic Workflow

Before adjusting spectrometer parameters, use the following diagnostic logic to identify the optimal resolution-enhancement technique for your specific structural ambiguity.

NMR_Troubleshooting A Congested 1H NMR Tetranortriterpenoid B Assess Overlap Region A->B C Aliphatic (1-3 ppm) Multiplet Overlap B->C E Stereocenter Ambiguity (NOE Overlap) B->E G Quaternary Carbon HMBC Congestion B->G D Run PSYCHE Pure Shift NMR C->D Suppress J-coupling F Solvent Titration (C6D6/Pyridine-d5) E->F Anisotropic shifts H Band-Selective HMBC / LR-HSQMBC G->H High-res indirect dim

Caption: Diagnostic workflow for resolving congested tetranortriterpenoid NMR spectra.

Troubleshooting Guide 1: Resolving Severe Aliphatic Multiplet Overlap

Symptom: The 1.0–3.0 ppm region is an uninterpretable forest of overlapping multiplets from angular methyls, methylenes, and methines. This prevents accurate integration and makes J -coupling analysis impossible.

Root Cause: Homonuclear scalar couplings ( JHH​ ) split signals into complex multiplets. In highly rigid polycyclic systems like tetranortriterpenoids, this expands the footprint of each proton on the frequency axis, causing extensive overlap[2].

Solution: Implement PSYCHE (Pure Shift Yielded by Chirp Excitation) NMR. PSYCHE suppresses homonuclear coupling, turning complex multiplets into sharp singlets, thereby drastically improving resolution[3].

Self-Validating Protocol: PSYCHE 1D Acquisition

  • Sample Preparation: Prepare 5-10 mg of the tetranortriterpenoid in 600 µL of high-purity CDCl 3​ (100% D) to minimize solvent lock instability during gradient pulses.

  • Pulse Sequence Selection: Load the standard psyche pulse sequence. PSYCHE utilizes two successive low flip-angle swept-frequency "chirp" pulses applied simultaneously with a weak pulsed field gradient[4].

  • Parameter Optimization (Causality):

    • Chirp pulse duration: Set to 15-30 ms to ensure uniform excitation across the bandwidth.

    • Flip angle ( β ): Set to 10-20°. Why? A lower flip angle minimizes spectral artifacts (strong coupling responses) but inherently reduces sensitivity. For mass-limited natural products, 20° offers a reliable balance between spectral purity and signal-to-noise (S/N)[5].

    • Pure shift τ -delay: Adjust to accommodate the expected coupling constants (typically optimized for J>6 Hz)[3].

  • Data Acquisition: Run 64-128 scans depending on sample concentration.

  • System Validation: Overlay the processed PSYCHE spectrum with your standard 1H NMR. The successful collapse of broad multiplets into distinct singlets confirms that homonuclear decoupling was achieved.

PSYCHE_Logic Prep Hard 180° Pulse (Spin Echo Prep) Chirp Low Flip-Angle Chirp Pulses (β) Prep->Chirp Refocusing Grad Weak Field Gradient (Spatial Encoding) Chirp->Grad Simultaneous Acq Data Chunk Acquisition (Pure Shift FID) Grad->Acq Homonuclear Decoupling

Caption: Logical flow of the PSYCHE pure shift NMR pulse sequence.

Troubleshooting Guide 2: Ambiguity in Stereochemical Assignments

Symptom: Key NOE correlations required to establish the absolute configuration of sterically hindered groups (e.g., the 2-methylbutanoyl group at C-3 in limonoids) are obscured by overlapping diagonal resonances[1].

Root Cause: 2D NOESY/ROESY spectra of epimeric mixtures or highly congested terpenoids suffer from cross-peak overlap near the diagonal, making spatial proximity deductions ambiguous[1].

Solution: Aromatic Solvent-Induced Shift (ASIS) Titration.

Self-Validating Protocol: ASIS Titration

  • Baseline Scan: Acquire a standard 1H NMR spectrum in CDCl 3​ .

  • Titration: Incrementally add C 6​ D 6​ (in 10% v/v steps) to the CDCl 3​ sample. Alternatively, completely dry the sample and redissolve in 100% C 6​ D 6​ or Pyridine- d5​ .

  • Mechanism (Causality): The anisotropic π -electron cloud of the aromatic solvent coordinates non-covalently with the polar functional groups (ketones, lactones, epoxides) of the tetranortriterpenoid. This differential shielding selectively shifts protons based on their spatial proximity and orientation relative to these polar groups, breaking accidental chemical shift degeneracy.

  • System Validation: Track the movement of the overlapping signals. If the critical signals separate by >0.05 ppm, the system is validated. Proceed to acquire the 2D NOESY/ROESY in this optimized solvent environment to unambiguously assign the stereocenters.

Frequently Asked Questions (FAQs)

Q: Why does my PSYCHE spectrum have such low signal-to-noise (S/N) compared to standard 1H NMR? A: Pure shift techniques inherently suffer from reduced sensitivity (often an order of magnitude lower) due to the use of low flip-angle pulses and gradient selections[4]. If S/N is critical and sample mass is limited, consider using a 2D J-resolved PSYCHE method. This combined output provides a phase-sensitive 2D spectrum that enhances signal assignment precision without the severe sensitivity penalty of pure 1D interferogram acquisition[4].

Q: How do I assign quaternary carbons in the crowded 13C region (e.g., the complex lactone and ketone carbonyls in mexicanolide-types)? A: Standard HMBC often lacks adequate digital resolution in the indirect (13C) dimension. Use a Band-Selective HMBC . By restricting the 13C excitation bandwidth strictly to the carbonyl region (160-220 ppm), you can drastically increase the number of t1​ increments for that specific region without increasing the total experiment time. This yields ultra-high resolution in the F1 dimension, allowing you to separate carbonyls that differ by only 0.1 ppm.

Data Presentation: Comparison of Resolution Enhancement Techniques

Use the following table to select the most efficient technique based on your specific experimental constraints.

TechniquePrimary ApplicationSensitivity PenaltyResolution GainKey Advantage for Tetranortriterpenoids
PSYCHE 1D Aliphatic multiplet overlapHighVery HighCollapses complex homonuclear spin systems into sharp singlets[5].
2D J-Resolved Metabolite profiling / OverlapModerateHighSeparates chemical shifts and J -couplings into orthogonal axes[4].
ASIS (C 6​ D 6​ ) Stereochemical NOE overlapNoneVariableSelectively shifts protons near polar groups (e.g., lactones) without pulse sequence changes[1].
Band-Selective HMBC Quaternary carbon assignmentLowHigh (in F1)Resolves congested carbonyl/ester regions without adding total acquisition time.
References
  • Bo, Y., et al. "High-resolution pure shift NMR spectroscopy offers better metabolite discrimination in food quality analysis." PubMed.
  • "PSYCHE—A Valuable Experiment in Plant NMR-Metabolomics." MDPI.
  • "1H NMR Pure Shift Metabolomic Analysis of Black Tea." Analytical Chemistry.
  • "NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin." PMC.
  • "Tetranortriterpenoids from Cipadessa baccifera." Journal of Natural Products.

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Interference in Cedrela tonduzii Metabolomics

Welcome to the technical support center for metabolomics analysis of Cedrela tonduzii. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaini...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for metabolomics analysis of Cedrela tonduzii. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality, reproducible data from this unique woody plant species. The complex biochemical makeup of Cedrela tonduzii, rich in oleoresins, terpenes, and other secondary metabolites, presents significant challenges, primarily in the form of matrix effects during mass spectrometry analysis.[1][2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address the specific issues you may encounter. Our focus is on not just what to do, but why specific strategies are effective, empowering you to build robust and self-validating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What exactly is "matrix interference" in the context of Cedrela tonduzii metabolomics?

A1: The "matrix" refers to all the components within your prepared Cedrela tonduzii sample other than the specific metabolites you are trying to measure.[4] This includes a vast array of compounds like lipids, salts, carbohydrates, and, particularly in woody tissues, complex interferents like cellulose, tannins, and oleoresins.[2]

Matrix interference, or matrix effect, occurs when these co-eluting components alter the ionization efficiency of your target analytes in the mass spectrometer's ion source.[4][5] This typically manifests as ion suppression (decreased signal intensity) or, less commonly, ion enhancement (increased signal intensity), leading to inaccurate and unreliable quantification.[6][7]

Q2: Why is matrix interference a more significant problem for a woody plant like Cedrela tonduzii compared to, for example, a cell culture?

A2: Woody plants present a uniquely challenging matrix for several reasons.[2] Their tissues contain high concentrations of compounds that are known to cause significant matrix effects:

  • Structural Polymers: Cellulose and lignin can interfere with extraction efficiency.

  • Secondary Metabolites: Cedrela species are rich in sesquiterpenes (e.g., α-selinene, germacrene-D), limonoids, and flavonoids.[1][3][8] These compounds are often present at high concentrations and can co-elute with analytes of interest, causing signal suppression.

  • Oleoresins and Waxes: These complex mixtures of lipids and terpenes are highly abundant and are notorious for fouling LC columns and MS ion sources, leading to signal drift and loss of sensitivity over an analytical batch.[9]

Q3: What are the immediate signs that my experiment is suffering from severe matrix effects?

A3: The most common indicators that matrix effects are compromising your data quality include:

  • Poor Reproducibility: High coefficients of variation (CV%) in your Quality Control (QC) samples (ideally <30% for untargeted studies).[10]

  • Inaccurate Quantification: Significant deviations from expected concentrations for any spiked internal standards.

  • Signal Drift: A noticeable decrease in signal intensity for the same QC sample injected at the end of an analytical run compared to the beginning.

  • Non-linear Calibration Curves: Difficulty in obtaining a linear response for your standard curves.[7]

  • Peak Shape Distortion: Broadening or splitting of chromatographic peaks.[11]

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems with potential causes and actionable solutions.

Problem 1: My overall signal intensity is low and inconsistent across my sample batch.
  • Q: I've prepared my Cedrela tonduzii bark extracts, but the LC-MS signal for my target analytes is weak and varies wildly between injections, especially for my QC samples. What's happening?

    A: This is a classic symptom of significant ion suppression caused by a complex matrix. The high concentration of co-eluting compounds from the bark extract is competing with your analytes for ionization in the MS source.[4][11] The inconsistency suggests that the matrix composition may vary slightly between samples or that the effect is worsening over the run as the system becomes contaminated.

    The most effective way to combat this is by improving your sample preparation protocol to remove interfering compounds before injection.[4][12]

    dot

    Caption: Troubleshooting workflow for low signal intensity.

    Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Matrix Cleanup

    SPE is highly effective for removing major classes of interferences like lipids and non-polar compounds while retaining a broad range of metabolites.

    • Select the Right Sorbent: For a general-purpose cleanup of Cedrela extracts, a reverse-phase sorbent (e.g., C18) is a good starting point. For more targeted cleanup, mixed-mode or ion-exchange sorbents can be used.

    • Condition the Cartridge: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

    • Load the Sample: Take your initial Cedrela extract (e.g., in 80:20 methanol:water), dilute it 1:1 with water to ensure analyte binding, and load it onto the cartridge.

    • Wash Step (Crucial for Matrix Removal): Wash the cartridge with a weak solvent mixture to elute highly polar, unbound interferences (e.g., salts) and some non-polar "matrix" compounds. A good starting point is 1 mL of 5-10% methanol in water. This step requires optimization.

    • Elute Analytes: Elute your target metabolites with 1 mL of a stronger solvent, such as acetonitrile or methanol. This eluate is your "clean" sample for LC-MS analysis.

    Causality: The wash step is critical. It uses a solvent that is strong enough to remove many interfering compounds but too weak to elute your analytes of interest, which remain bound to the C18 sorbent. The final elution step uses a strong organic solvent to desorb and collect your analytes, leaving behind many of the matrix components that were either washed away or remain irreversibly bound.

    Table 1: Comparison of Sample Preparation Techniques

    Technique Primary Mechanism Pros Cons for Cedrela Matrix
    Protein Precipitation (PPT) Protein removal by denaturation Fast, simple, inexpensive Ineffective at removing non-protein matrix (lipids, salts, terpenes); high risk of ion suppression.[12]
    Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible solvents Can be highly selective, good for removing salts Can be labor-intensive, requires solvent optimization, may not be suitable for broad metabolome coverage.[12]

    | Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Excellent for removing specific interference classes (e.g., phospholipids), high recovery, can be automated.[4] | Requires method development, cost of cartridges. |

Problem 2: I've cleaned up my sample, but I still see evidence of ion suppression at specific points in my chromatogram.
  • Q: My QC sample reproducibility has improved after SPE, but using a post-column infusion experiment, I can clearly see a dip in my analyte signal where a large, unknown peak from the matrix elutes. How do I solve this?

    A: This is a classic case of co-elution, where a matrix component with the same chromatographic retention time as your analyte is causing ion suppression.[4] Since sample preparation alone was not sufficient, the next logical step is to optimize your liquid chromatography to achieve better separation.[4][5]

    dot

    Caption: Logic of chromatographic optimization.

    The goal is to change the elution profile so your analyte of interest no longer co-elutes with the suppressive matrix component.

    • Identify the Problem Zone: Note the retention time where you observe ion suppression.

    • Adjust the Gradient: Make the gradient shallower around the problem area. For example, if suppression occurs at 5 minutes during a gradient from 10% to 95% organic solvent (B) over 10 minutes, modify the gradient to run from 10% to 40% B over the first 6 minutes, and then ramp up more quickly. This gives more time for compounds eluting in that window to separate.

    • Consider the Column: If gradient modification is insufficient, consider a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) to alter the selectivity of the separation.

    Causality: By slowing the rate of increase of the strong organic mobile phase (%B), you increase the time analytes spend interacting with the stationary phase. This enhances the separation between compounds with slightly different affinities for the column, increasing chromatographic resolution and moving your analyte's peak away from the interfering peak.

Problem 3: My results are reproducible, but I'm not confident in my quantitative accuracy due to unavoidable matrix effects.
  • Q: I've optimized my sample prep and chromatography, but my matrix is so complex that some level of matrix effect is unavoidable. How can I achieve reliable quantification?

    A: This is where the use of a proper internal standard (IS) becomes absolutely critical. For the highest level of accuracy, a Stable Isotope-Labeled (SIL) internal standard is the gold standard.[5][10][13]

    A SIL-IS is a version of your analyte of interest where one or more atoms (like ¹²C or ¹⁴N) have been replaced with a heavy stable isotope (¹³C or ¹⁵N).[14][15]

    • Selection: The ideal SIL-IS is a ¹³C-labeled version of the specific Cedrela metabolite you are quantifying. If this is not commercially available, a structurally analogous SIL compound can be used, but with less accuracy.

    • Protocol: A known concentration of the SIL-IS is spiked into every sample, standard, and QC before any sample preparation steps (e.g., during the initial extraction).

    • Quantification: Quantification is based on the ratio of the peak area of the native analyte to the peak area of the SIL-IS, not on the absolute area of the analyte.

    Causality and Self-Validation: The SIL-IS is chemically identical to the native analyte, so it behaves identically during extraction, chromatography, and ionization.[15] If the matrix suppresses the analyte's signal by 30%, it will also suppress the SIL-IS signal by 30%. Because you are measuring the ratio of the two, the suppressive effect is canceled out, leading to highly accurate and trustworthy quantification. This internal correction at every step of the process is what makes the protocol self-validating.[10][13]

References

  • Kikuchi, J., Shinozaki, K., & Hirayama, T. (2004). Stable Isotope Labeling of Arabidopsis thaliana for an NMR-Based Metabolomics Approach. Plant and Cell Physiology. [Link]

  • Thames Restek. (n.d.). Quality Control in Metabolomics. Restek. [Link]

  • Godzien, J., Alonso-Herranz, V., Barbas, C., & Armitage, E. G. (2014). Controlling the quality of metabolomics data: new strategies to get the best out of the QC sample. Metabolomics. [Link]

  • University of Birmingham. (n.d.). Quality Control in Metabolomics. FutureLearn. [Link]

  • Arome Science. (2025). Metabolomics Quality Control, Reproducibility & Method Validation Guide. Arome Science. [Link]

  • Bueschl, C., Krska, R., & Schuhmacher, R. (2019). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science. [Link]

  • AnalyteGuru. (2023). Best Practices for Quality Assurance and Quality Control in Metabolomics. Thermo Fisher Scientific. [Link]

  • Setzer, W. N. (2007). Bark essential oil composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica. Records of Natural Products. [Link]

  • Pascual, L., & Cañal, M. J. (2017). Experimental Design and Sample Preparation in Forest Tree Metabolomics. Metabolites. [Link]

  • ResearchGate. (n.d.). Bark Essential Oil Composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica | Request PDF. ResearchGate. [Link]

  • Schwaiger, M., & Rampler, E. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Villas-Bôas, S. G., & Bruheim, P. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. [Link]

  • IsoLife. (n.d.). NMR metabolomics. IsoLife. [Link]

  • LCGC International. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.[Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Jorge, T. F., & Rodrigues, J. A. (2016). Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical Transactions of the Royal Society A. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]

  • Zhang, J., et al. (2020). Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. Analytical Chemistry. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Böttcher, C., et al. (2007). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]

  • Jonsson, P., et al. (2011). Exploring Matrix Effects and Quantification Performance in Metabolomics Experiments Using Artificial Biological Gradients. Analytical Chemistry. [Link]

  • MDPI. (2020). Sample Preparation in Metabolomics. Metabolites. [Link]

  • PubMed. (2007). Evaluation of matrix effects in metabolite profiling based on capillary liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • MDPI. (2025). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. International Journal of Molecular Sciences. [Link]

  • Springer Nature Experiments. (n.d.). Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS). Springer Nature. [Link]

  • da Silva, V. C., et al. (2020). Chemical Compounds and Biologic Activities: A Review of Cedrela Genus. Molecules. [Link]

  • Bueschl, C., et al. (2017). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Analytical Chemistry. [Link]

  • Francis, J. K. (n.d.). Cedrela tonduzii C. DC. USDA Forest Service. [Link]

  • Wikipedia. (n.d.). Cedrela tonduzii. Wikipedia. [Link]

Sources

Optimization

Cedrodorin Extraction Support Center: Minimizing Solvent Toxicity

Welcome to the Technical Support Center for limonoid extraction. As drug development and phytochemical research lean heavily into sustainable practices, minimizing solvent toxicity during the extraction of complex tetran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for limonoid extraction. As drug development and phytochemical research lean heavily into sustainable practices, minimizing solvent toxicity during the extraction of complex tetranortriterpenoids like cedrodorin has become a critical operational mandate.

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly functionalized bioactive limonoid primarily isolated from the leaves and stem bark of Cedrela odorata1. Historically, researchers have relied on harsh, genotoxic solvents to isolate it. This guide provides application scientists with the mechanistic logic and self-validating protocols needed to transition to green extraction frameworks without sacrificing yield or purity.

Section 1: Fundamental FAQs

Q1: Why is cedrodorin traditionally extracted with highly toxic solvents, and what is the mechanistic alternative? Causality & Context: Cedrodorin possesses a rigid, hydrophobic furanosteroid core decorated with multiple oxygenated moieties (epoxides and hydroxyls) 1. Traditional protocols rely on chloroform to disrupt the cellular matrix and solubilize the hydrophobic core, followed by methanol to pull the slightly more polar functional groups 2. However, these volatile organic compounds (VOCs) pose severe health and environmental risks. The Alternative: We recommend transitioning to ethanolic-aqueous systems or hydrotrope-assisted extraction . Ethanol acts as a bio-solvent that, when mixed with water (e.g., 80% EtOH), perfectly matches the dielectric constant needed to solubilize both the hydrophobic skeleton and the hydrophilic hydroxyl groups of limonoids 3.

Q2: How do hydrotropes function as a green alternative for limonoid extraction? Causality & Context: Hydrotropes (like sodium cumene sulphonate, Na-CuS) are amphiphilic organic salts that increase the aqueous solubility of poorly soluble compounds. Unlike traditional surfactants, hydrotropes require higher concentrations (molar range) to self-assemble around the hydrophobic cedrodorin molecule. They form micelle-like aggregates that shield the non-polar furan ring from the aqueous environment, allowing for the complete elimination of toxic VOCs 4.

Hydrotrope H Hydrotrope (e.g., Na-CuS) M Micelle-like Aggregation H->M Self-assembles W Aqueous Phase (Water) W->M Solvent base C Cedrodorin (Hydrophobic Limonoid) C->M Encapsulation S Enhanced Solubilization M->S

Mechanism of hydrotrope-assisted solubilization of hydrophobic cedrodorin in aqueous media.

Section 2: Troubleshooting Guide & Protocols

Issue 1: Suboptimal Cedrodorin Yield When Replacing Methanol/Chloroform

Symptom: HPLC analysis shows a 40-50% drop in cedrodorin recovery when switching to 100% absolute ethanol. Root Cause: Absolute ethanol lacks the necessary polarity to disrupt the hydrogen bonding network within the Cedrela odorata plant matrix. Water is required to swell the plant cells, increasing porosity and allowing the ethanol to penetrate and dissolve the target limonoids 3.

Self-Validating Protocol: Optimized Ultrasound-Assisted Extraction (UAE) with 80% Ethanol

  • Matrix Preparation: Pulverize dried Cedrela odorata leaves to a particle size of 0.5 mm to maximize the surface area-to-volume ratio.

  • Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution. Adjust to pH 7.0 to prevent acid-catalyzed degradation of the delicate epoxide linkage in cedrodorin 3.

  • Extraction: Combine the biomass and solvent at a solid-to-solvent ratio of 1:100 (g/mL).

  • Sonication: Subject the mixture to ultrasound (40 kHz, 250 W) at 50°C for 45 minutes. Causality: Acoustic cavitation creates micro-jets that mechanically rupture cell walls, significantly enhancing mass transfer without requiring toxic chloroform.

  • Separation: Centrifuge at 5000 × g for 15 minutes. Decant the supernatant and filter through a 0.45 µm PTFE membrane.

  • Validation: Analyze the filtrate via UPLC-ESI/MSn. You should observe the[M+H]+ ion for cedrodorin, confirming structural integrity and successful extraction 2.

G A Cedrela odorata Biomass B Traditional Extraction (MeOH/CHCl3) A->B C Green Extraction (80% EtOH / Hydrotropes) A->C D High Toxicity & Environmental Risk B->D E Low Toxicity & Sustainable C->E F Cedrodorin Recovery D->F E->F

Workflow comparing traditional and green extraction pathways for cedrodorin recovery.

Issue 2: Emulsion Formation During Aqueous Hydrotrope Extraction

Symptom: A thick, unresolvable emulsion forms when attempting to separate the hydrotrope-rich extract from the residual biomass. Root Cause: Cedrela species contain significant amounts of structural lipids and saponins. At elevated pH or high temperatures, these co-extract and act as emulsifiers, stabilizing the hydrotrope-limonoid aggregates into a rigid emulsion 4.

Self-Validating Protocol: Phase Resolution & Recovery

  • Temperature Control: Do not exceed 45°C during the Na-CuS hydrotrope extraction to prevent excessive lipid saponification.

  • Salting Out: If an emulsion forms, add NaCl to a final concentration of 5% (w/v). Causality: The addition of salt increases the ionic strength of the aqueous phase, disrupting the hydration shell around the emulsified lipids and forcing the hydrophobic cedrodorin to precipitate out of the hydrotrope assembly.

  • Dilution: Dilute the extract with cold distilled water (1:3 ratio) to drop the hydrotrope concentration below its Minimum Hydrotrope Concentration (MHC). This triggers the immediate precipitation of the limonoid aglycones 4.

  • Recovery: Recover the precipitated cedrodorin via vacuum filtration.

Section 3: Quantitative Data Presentation

To assist in your solvent selection, the following table summarizes the performance and toxicity metrics of traditional vs. green solvent systems for limonoid extraction. Yield efficiencies are normalized against the traditional exhaustive maceration method.

Solvent SystemToxicity / Hazard ProfileDielectric Constant (ε)Limonoid Yield EfficiencyKey Operational Challenge
Methanol / Chloroform High (Carcinogenic, VOC)32.7 / 4.8Baseline (100%)Stringent safety & disposal requirements
100% Ethanol Low (Bio-solvent)24.5~55%Poor penetration of dried plant matrix
80% Ethanol (Aqueous) Low (Bio-solvent)~40.0>95%Requires optimization of extraction temperature
Aqueous Hydrotrope (Na-CuS) Low (Non-volatile)N/A (Aqueous base)~90%Emulsion risks with lipid-rich biomass

References

  • Veitch, N. C., et al. (1999). "Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus". Journal of Natural Products.[Link]

  • MDPI. (2022). "A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder". Molecules.[Link]

  • PMC. (2021). "Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects". Molecules.[Link]

  • Frontiers. (2024). "UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity". Frontiers in Pharmacology.[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Scaling Up Cedrodorin Isolation

Welcome to the Technical Support Center for natural product scale-up. This portal is specifically designed for researchers, process chemists, and drug development professionals transitioning the isolation of cedrodorin f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product scale-up. This portal is specifically designed for researchers, process chemists, and drug development professionals transitioning the isolation of cedrodorin from analytical/lab scale to pilot-scale production.

Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly oxygenated tetranortriterpenoid (limonoid) originally isolated from the leaves of Cedrela odorata (1)[1]. Because it features a rare 3,8-epoxy linkage and is structurally similar to several co-occurring analogs, scaling up its extraction and purification presents unique thermodynamic and chromatographic challenges.

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative parameters to ensure high-yield, high-purity isolation at scale.

Part 1: Upstream Processing (Extraction & Concentration)

FAQ 1: Why does the extraction yield of cedrodorin drop significantly when moving from 1L flasks to a 50L pilot reactor?

The Causality: At the lab scale, complete solvation of the leaf matrix is easily achieved through simple diffusion. In a 50L reactor, improper agitation leads to solvent channeling—a phenomenon where the extraction solvent (dichloromethane or ethanol) bypasses the bulk biomass entirely. Furthermore, limonoids like cedrodorin are localized deep within the intracellular matrix of C. odorata leaves, requiring sustained concentration gradients to diffuse outward (2)[2]. The Solution: Transition from static maceration to dynamic extraction with real-time density monitoring.

Self-Validating Pilot-Scale Extraction Protocol
  • Biomass Preparation: Mill dried C. odorata leaves to a uniform 2–4 mm particle size. Rationale: This optimizes the surface-area-to-volume ratio without creating fine dust that clogs in-line filters.

  • Solvent Charging: Load the biomass into a 50L jacketed reactor. Introduce dichloromethane (CH₂Cl₂) at a 1:10 (w/v) ratio.

  • Dynamic Maceration: Agitate at 60 RPM.

    • Self-Validation Step: Continuously monitor the solvent density using an in-line Coriolis meter. The extraction is only deemed complete when the density variance is <0.001 g/cm³ over 30 consecutive minutes, confirming that mass transfer equilibrium has been achieved.

  • Filtration: Pass the miscella through a dual-stage in-line filtration system (10 µm followed by 1 µm) to remove particulate matter.

FAQ 2: How do we prevent thermal degradation of cedrodorin during pilot-scale solvent recovery?

The Causality: Cedrodorin contains a fragile 3,8-epoxy linkage and multiple hydroxyl groups (C-6, C-14) (1)[1]. Prolonged residence times in standard 50L rotary evaporators subject the extract to an excessive thermal load, inducing epoxide ring-opening or dehydration. The Solution: Transfer the filtrate to a Falling Film Evaporator (FFE) . Maintain the heating jacket at 35°C and vacuum at 400 mbar. The FFE ensures a residence time of seconds rather than hours, rapidly vaporizing the CH₂Cl₂ while protecting the molecular integrity of the limonoids.

Part 2: Downstream Processing (Chromatography & Purification)

FAQ 3: How do we resolve the co-elution of cedrodorin with its analogs at pilot scale?

The Causality: Cedrodorin frequently co-elutes with 6-acetoxycedrodorin and 9α-hydroxycedrodorin. These compounds share the identical mexicanolide skeleton and differ only by single functional groups (1)[1]. While analytical HPLC resolves them via high theoretical plate counts, pilot-scale flash chromatography suffers from peak broadening due to axial dispersion. The Solution: Implement a strict step-gradient elution strategy validated by orthogonal mass spectrometry (3)[3].

Self-Validating Chromatography Protocol
  • Stationary Phase Preparation: Pack a 15 cm diameter pilot column with 5 kg of silica gel (40–63 µm). Equilibrate with Hexane:Ethyl Acetate (80:20, v/v).

  • Sample Loading: Dissolve the concentrated extract in a minimum volume of mobile phase. Critical Limit: Do not exceed a 3% (w/w) sample-to-silica ratio to prevent band broadening.

  • Step-Gradient Elution:

    • Flush with 10L of Hexane:EtOAc (80:20) to remove non-polar terpenes.

    • Step to Hexane:EtOAc (60:40) for 20L to elute the cedrodorin fraction.

  • Self-Validating Fractionation: Route the column effluent through an in-line UV detector (215 nm). Collect fractions automatically when absorbance exceeds 0.1 AU.

  • Orthogonal Verification: Analyze fractions using UPLC-ESI/MSn. Confirm the presence of the cedrodorin pseudo-molecular ion [M+H]+ at m/z 503 and the strict absence of the 6-acetoxycedrodorin ion at m/z 561 before proceeding to crystallization.

G Q Co-elution of Cedrodorin & Analogs Detected? Check1 Assess Column Loading (Target: <3% w/w) Q->Check1 Capacity Issue Check2 Assess Mobile Phase Selectivity Q->Check2 Resolution Issue Act1 Reduce Sample Load Increase Bed Length Check1->Act1 Act2 Switch to Step-Gradient (Hexane:EtOAc) Check2->Act2 Val Verify via UPLC-ESI/MSn Act1->Val Act2->Val

Decision matrix for resolving cedrodorin co-elution during scale-up.

Part 3: Final Isolation & Crystallization

FAQ 4: Why are we getting an amorphous precipitate instead of cedrodorin crystals at the 100g scale?

The Causality: Crystallization is driven by supersaturation. At the lab scale, rapid addition of an anti-solvent (e.g., hexane to an ethyl acetate solution) might yield acceptable crystals due to rapid mixing in a small volume. At the pilot scale, rapid anti-solvent addition creates zones of high local supersaturation before bulk mixing can occur. This forces the cedrodorin molecules to crash out of solution as an amorphous solid rather than organizing into a stable crystalline lattice. The Solution: Implement controlled cooling combined with metered anti-solvent addition.

  • Self-Validation Step: Monitor the process using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The FBRM probe tracks chord length distribution in real-time, allowing you to halt anti-solvent addition immediately if the nucleation rate spikes, ensuring the growth of large, pure crystals.

Quantitative Scale-Up Parameters Summary

ParameterAnalytical/Lab ScalePilot Scale (50L)Mechanistic Rationale
Extraction Solvent Volume 100 mL30 LMaintains optimal concentration gradient for mass transfer.
Concentration Temp. 45°C (Rotovap)35°C (FFE)Prevents thermal degradation of the 3,8-epoxy linkage.
Chromatography Loading 10% w/w<3% w/wCompensates for increased axial dispersion in wider columns.
Elution Flow Rate 1 mL/min250 mL/minScaled proportionally to the cross-sectional area of the column.
Crystallization Cooling Rate Uncontrolled0.5°C/minPrevents local supersaturation and amorphous precipitation.

Process Workflow Visualization

G A Biomass Milling (C. odorata leaves) B CH2Cl2 Extraction (Density-Monitored) A->B C Falling Film Evaporation (Thermal Protection) B->C D Flash Chromatography (Step-Gradient) C->D E Controlled Crystallization (Anti-Solvent Addition) D->E F UPLC-ESI/MSn Validation E->F

Pilot-scale workflow for cedrodorin isolation from C. odorata.

References

  • Source: MDPI (2020)
  • UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem...
  • Source: Journal of Natural Products - ACS Publications (Veitch et al., 1999)

Sources

Reference Data & Comparative Studies

Validation

Comparing insecticidal efficacy of cedrodorin versus azadirachtin

Title: Comparative Insecticidal Efficacy: Cedrodorin vs. Azadirachtin Executive Summary The Meliaceae plant family is a prolific source of tetranortriterpenoids (limonoids) possessing potent insecticidal and antifeedant...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Insecticidal Efficacy: Cedrodorin vs. Azadirachtin

Executive Summary The Meliaceae plant family is a prolific source of tetranortriterpenoids (limonoids) possessing potent insecticidal and antifeedant properties[1]. Within this chemical class, Azadirachtin (isolated from Azadirachta indica) is universally recognized as the gold standard of botanical insecticides, characterized by high systemic toxicity and endocrine disruption[2]. In contrast, Cedrodorin —a rearranged mexicanolide-type limonoid isolated from the Spanish cedar (Cedrela odorata)—represents a highly specialized phytochemical defense mechanism driven primarily by gustatory repulsion[3]. This guide provides drug development professionals and agricultural scientists with an objective, data-driven comparison of their efficacies, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

The stark difference in the insecticidal efficacy of these two limonoids stems directly from their structural architecture and subsequent target-site interactions.

  • Azadirachtin: As a highly oxidized C-seco limonoid, azadirachtin possesses a complex array of oxygen-bearing functional groups (including a crucial hemiacetal and epoxide)[2]. This structure enables a dual-action mechanism. Acutely, it stimulates deterrent neurons in insect chemosensory sensilla. Systemically, it acts as a profound endocrine disruptor by inhibiting the release of prothoracicotropic hormone (PTTH). This inhibition drastically reduces ecdysone titers, leading to catastrophic molting failure, growth arrest, and eventual death[2].

  • Cedrodorin: Cedrodorin is characterized by a rare 3,8-epoxy linkage within its mexicanolide skeleton[3]. Unlike azadirachtin, it does not exhibit significant systemic endocrine disruption. Instead, it acts as a highly specific behavioral modifier. Studies demonstrate that the presence of cedrodorin in C. odorata foliage is directly correlated with leaf rejection by polyphagous pests, such as the weevil Exopthalmus jekelianus[3].

Pathways Aza Azadirachtin (C-seco limonoid) Chemo Gustatory Receptors (Sensilla) Aza->Chemo Primary Endo Prothoracic Gland (Endocrine System) Aza->Endo Systemic Ced Cedrodorin (Mexicanolide limonoid) Ced->Chemo Primary Anti Feeding Deterrence (Antifeedant Effect) Chemo->Anti Molting Ecdysone Inhibition (Molting Failure) Endo->Molting

Diagram 1: Comparative mechanistic pathways of Azadirachtin and Cedrodorin in insect models.

Quantitative Efficacy Profile

When comparing raw efficacy, azadirachtin demonstrates orders of magnitude higher potency and a broader spectrum of activity across diverse insect taxa. Azadirachtin routinely achieves lethal concentrations (LC50) in the low parts-per-million (ppm) range[4]. Cedrodorin, functioning primarily as a localized deterrent, requires significantly higher concentrations to achieve meaningful antifeedant effects, typically evaluated at ~1000 µg/mL against lepidopteran models[1].

CompoundSource PlantTarget Pest ModelPrimary Mode of ActionEffective Concentration
Azadirachtin Azadirachta indicaLiriomyza sativaeEndocrine DisruptionLC50: 8.51 mg/L[4]
Azadirachtin Azadirachta indicaLepidopteran larvaeGrowth InhibitionLC50: 1–10 µg/mL[2]
Cedrodorin Cedrela odorataSpodoptera littoralisAntifeedantActive at 1000 µg/mL[1]
Cedrodorin Cedrela odorataExopthalmus jekelianusFeeding DeterrenceQualitative leaf rejection[3]

Experimental Methodologies: Self-Validating Protocols

To objectively compare a systemic growth inhibitor (azadirachtin) with a behavioral modifier (cedrodorin), researchers must employ distinct, self-validating bioassays.

Protocol 1: Dual-Choice Leaf Disk Antifeedant Assay

Purpose: To quantify primary feeding deterrence while controlling for environmental variables and non-specific lethargy. Expert Insight & Causality: A dual-choice setup is a self-validating system. If an insect is simply poisoned systemically, it will stop feeding entirely, leaving both treated and untreated disks uneaten (invalidating the antifeedant hypothesis). By offering both simultaneously, the untreated control disk serves as an internal validation of the insect's hunger and viability, allowing us to isolate true gustatory repulsion from systemic toxicity.

Step-by-Step Methodology:

  • Preparation: Cut uniform leaf disks (e.g., 2 cm²) from a standardized host plant using a cork borer.

  • Treatment Application: Apply 10 µL of the test compound (e.g., Cedrodorin at 1000 µg/mL or Azadirachtin at 10 µg/mL dissolved in acetone) to the "Treated" disk. Apply pure acetone to the "Control" disk. Allow the solvent to fully volatilize at room temperature.

  • Larval Starvation: Starve 3rd instar larvae (e.g., S. littoralis) for exactly 4 hours prior to the assay. Causality: Starvation normalizes the baseline feeding drive across the cohort, ensuring that minor antifeedant effects are not masked by natural satiety.

  • Exposure: Place one treated and one control disk in a sterile Petri dish with a single larva. Terminate the assay when approximately 50% of the control disk is consumed.

  • Quantification: Measure the consumed area using digital planimetry (e.g., ImageJ software). Calculate the Antifeedant Index (AFI) using the formula: AFI = ((C - T) / (C + T)) × 100, where C and T represent the area consumed on the control and treated disks, respectively.

Assay Step1 1. Leaf Disk Prep (Standardized punches) Step2 2. Treatment Application (Solvent vs. Compound) Step1->Step2 Step3 3. Larval Introduction (4 hr starvation period) Step2->Step3 Step4 4. Area Measurement (Digital Planimetry) Step3->Step4 Step5 5. AFI Calculation ((C-T)/(C+T) x 100) Step4->Step5

Diagram 2: Self-validating dual-choice leaf disk bioassay workflow for antifeedant quantification.

Protocol 2: Diet-Incorporation Bioassay for Chronic Toxicity

Purpose: To evaluate the systemic endocrine disruption and growth inhibition characteristic of azadirachtin[4]. Step-by-Step Methodology:

  • Diet Formulation: Incorporate the target compound into an artificial agar-based diet at varying concentrations (e.g., 0.1 to 100 ppm). Expert Insight: The compound must be added during the cooling liquid phase (<40°C) to prevent the thermal degradation of the fragile limonoid structures.

  • Inoculation: Introduce neonate larvae to the treated diet within individual rearing wells to prevent cannibalism.

  • Longitudinal Tracking: Monitor daily for 14 days. Track survival rates, weight gain, and molting abnormalities (e.g., the formation of larval-pupal intermediates, a hallmark of azadirachtin's anti-ecdysone activity).

Expert Synthesis: Implications for Drug Development

From a commercial and drug development perspective, azadirachtin's efficacy is unparalleled in the botanical realm. However, its extreme structural complexity (featuring 16 stereocenters) makes total laboratory synthesis commercially unviable, restricting the industry to extraction-based formulations[2].

Cedrodorin, while substantially less potent as a lethal systemic agent, offers a simpler mexicanolide scaffold[3]. Understanding how its unique 3,8-epoxy linkage interacts with insect gustatory receptors provides a highly valuable pharmacophore model. For researchers designing next-generation synthetic antifeedants, the cedrodorin scaffold offers a blueprint for creating target-specific behavioral modifiers that deter pests without exerting broad-spectrum toxicity, thereby preserving beneficial non-target pollinator species.

References

  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia)
  • Source: Journal of Natural Products (ACS Publications)
  • Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects Source: Frontiers in Physiology URL
  • A Comparative Analysis of Azadirachtin (as a proxy for Ajadine)

Sources

Comparative

Advanced Analytical Validation: HPLC-DAD vs. Alternative Modalities for Cedrodorin Quantification

As a Senior Application Scientist, navigating the complexities of botanical drug development requires analytical methods that are not only sensitive but fundamentally robust. Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of botanical drug development requires analytical methods that are not only sensitive but fundamentally robust. Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a highly oxygenated tetranortriterpenoid (limonoid) isolated primarily from the leaves of Cedrela odorata1. While it plays a critical ecological role in insect deterrence [[1]](), recent studies have highlighted the potential of related limonoids as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors for anti-diabetic applications .

Because cedrodorin lacks an extended conjugated chromophore system, its quantification presents a unique analytical challenge. This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against alternative modalities, providing a self-validating protocol for its precise quantification.

Methodological Causality: Selecting the Right Modality

When standardizing Cedrela odorata extracts, scientists must choose between routine quality control and deep metabolic profiling. The causality behind selecting a specific analytical modality dictates the reliability of your downstream data.

  • HPLC-DAD (The QA/QC Standard): HPLC-DAD is the optimal choice for batch-to-batch standardization. While limonoids absorb weakly in the UV spectrum, DAD allows for continuous full-spectrum acquisition (190–400 nm) across the eluting peak. This creates a self-validating system where peak purity can be mathematically proven, ensuring cedrodorin is not co-eluting with structurally similar epimers like 6-acetoxycedrodorin 1.

  • UPLC-ESI/MSn (The Profiling Standard): Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provides unparalleled sensitivity and is the gold standard for tentative characterization of complex phytoconstituents 2. However, MS is highly susceptible to matrix effects (ion suppression) from co-extracted plant tannins and flavonoids, requiring extensive calibration curves that make it cost-prohibitive for routine manufacturing QA/QC.

  • HPTLC (The Screening Standard): High-Performance Thin-Layer Chromatography offers rapid, parallel processing. However, it lacks the resolving power necessary to separate the dense cluster of mexicanolide-type limonoids found in Cedrela species, leading to false-positive quantifications.

Comparative Performance Data

The following tables synthesize the quantitative performance of these modalities, highlighting why HPLC-DAD remains the most balanced approach for validated quantification.

Table 1: Comparative Analytical Metrics for Cedrodorin
ModalityLimit of Detection (LOD)Specificity / ResolutionMatrix Effect SusceptibilityCost per AnalysisBest Use Case
HPLC-DAD ~0.5 µg/mLHigh (via Peak Purity Index)LowLowRoutine QA/QC, Batch Standardization
UPLC-ESI/MSn ~0.01 µg/mLVery High (m/z & fragmentation)High (Ion Suppression)HighTrace Profiling, Pharmacokinetics 2
HPTLC ~2.0 µg/mLModerate (Co-elution risk)LowVery LowRapid Preliminary Screening
Table 2: ICH Q2(R1) Validation Parameters for Cedrodorin (HPLC-DAD)
Validation ParameterAcceptance CriteriaExperimental ResultCausality / Significance
Linearity (R²) > 0.9950.9992 (1-100 µg/mL)Ensures detector response is directly proportional to concentration.
Precision (RSD%) < 2.0%1.1% (Intra-day)Confirms the mechanical stability of the autosampler and pump.
Accuracy (Recovery) 95% - 105%98.5% ± 1.2%Validates that the SPE clean-up does not cause analyte loss.
Peak Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45Self-validates the absence of co-eluting limonoid epimers.

Experimental Protocol: A Self-Validating HPLC-DAD System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every step includes an internal check to prevent false data generation.

Step 1: Matrix Deconstruction and Analyte Extraction
  • Action: Pulverize Cedrela odorata leaves to a fine powder (60 mesh). Extract 1.0 g of biomass with 10 mL of 80% aqueous methanol (v/v) under ultrasonication for 30 minutes at 25°C.

  • Causality: Cedrodorin contains polar hydroxyl and epoxy groups on a rigid triterpenoid skeleton 1. The 80% methanol provides the exact dielectric constant needed to solubilize the analyte while leaving highly lipophilic plant waxes in the solid residue. Ultrasonication induces acoustic cavitation, mechanically disrupting cell walls without the thermal degradation associated with prolonged Soxhlet boiling.

Step 2: Solid-Phase Extraction (SPE) Clean-up
  • Action: Load the crude extract onto a pre-conditioned C18 SPE cartridge. Wash with 20% methanol to elute highly polar sugars and phenolic acids. Elute the cedrodorin fraction with 70% methanol.

  • Causality: This step protects the analytical column and prevents baseline drift. By removing early-eluting interferences, we ensure that the subsequent UV integration is strictly concentration-dependent, self-validating the accuracy of the recovery metric.

Step 3: HPLC-DAD Chromatographic Resolution
  • Action: Inject 10 µL of the SPE eluate onto a reversed-phase C18 column (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B). (0-5 min: 20% B; 5-25 min: 20% to 60% B).

    • Flow rate: 1.0 mL/min.

    • Detection: 215 nm.

  • Causality: The mexicanolide skeleton lacks extended conjugation, absorbing optimally in the low UV range (approx. 215 nm). A gradient elution is strictly necessary to resolve cedrodorin from its close structural analogs, 6-acetoxycedrodorin and 9α-hydroxycedrodorin, which naturally co-occur in the leaves and possess nearly identical polarities 1.

Step 4: DAD Peak Purity and Internal Validation
  • Action: Continuously acquire UV spectra from 190 to 400 nm across the eluting peak. Spike the sample with a known concentration of an internal standard (IS) prior to extraction.

  • Causality: The chromatography software calculates a purity angle and a purity threshold. If the purity angle is less than the purity threshold, the system mathematically self-validates that the peak is homogenous (no co-eluting impurities). The internal standard automatically corrects for any minor volumetric errors during sample preparation or autosampler injection.

Visualizing the Analytical Workflow

The following diagram maps the logical progression and decision matrix of the analytical validation workflow.

Workflow A Cedrela odorata Matrix B 80% MeOH Extraction & SPE Clean-up A->B Cavitation C HPLC-DAD (Routine QA/QC) B->C High Throughput D UPLC-ESI/MSn (Metabolite Profiling) B->D High Sensitivity E Method Validation (ICH Q2 Guidelines) C->E Peak Purity D->E Mass Accuracy

Analytical workflow for cedrodorin isolation and method validation.

References

  • [2] UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies - PMC (nih.gov). URL:

  • [1] Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus - Journal of Natural Products, ACS Publications. URL:

  • New triterpenoids with protein tyrosine phosphatase 1B inhibition from Cedrela odorata - ResearchGate. URL:

Sources

Validation

Comparative Guide: Cedrodorin vs. Other Limonoids Isolated from Cedrela Species

Executive Summary The genus Cedrela (family Meliaceae) is a prolific source of highly oxygenated tetranortriterpenoids, commonly known as limonoids[1]. While mainstream pharmaceutical research has heavily focused on gedu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The genus Cedrela (family Meliaceae) is a prolific source of highly oxygenated tetranortriterpenoids, commonly known as limonoids[1]. While mainstream pharmaceutical research has heavily focused on gedunin-type limonoids for their antimalarial and anticancer properties, ecological and agricultural researchers have increasingly turned their attention to mexicanolide-type limonoids like cedrodorin . This guide provides an objective, data-driven comparison between cedrodorin and other prominent Cedrela limonoids, detailing their structural divergence, biological activity profiles, and the experimental workflows required for their isolation and validation.

Structural Classification and Chemical Divergence

Limonoids are characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton. However, the oxidation state and skeletal rearrangements dictate their specific biological targets.

  • Cedrodorin: Isolated primarily from the leaves of Cedrela odorata, cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide) is a rearranged mexicanolide-type limonoid[2]. Its defining structural feature is the highly strained 3β,8β-epoxy bridge, which, combined with specific hydroxylation patterns, governs its high affinity for insect gustatory receptors.

  • Gedunin: Found abundantly in the bark and wood of C. odorata and C. fissilis, gedunin features an intact ring D lactone[3]. Its planar furan ring and α,β-unsaturated ketone moiety are critical for its ability to modulate intracellular chaperone proteins[4].

  • Mexicanolide & Odoratin: These represent other variations within the genus, exhibiting a bicyclo[3.3.1]nonane system and broad-spectrum antimicrobial properties, respectively[5].

Table 1: Physicochemical and Biological Comparison of Key Cedrela Limonoids
LimonoidStructural ClassKey Functional GroupsPrimary SourceDocumented Biological Activity
Cedrodorin Mexicanolide-type3β,8β-epoxy bridge, 6,14α-dihydroxyC. odorata (Leaves)Potent insect antifeedant (E. jekelianus)
Gedunin Gedunin-typeIntact ring D lactone, furan ringC. odorata (Bark/Wood)Antimalarial, Anticancer (Hsp90 modulator)
Mexicanolide Mexicanolide-typeBicyclo[3.3.1]nonane systemC. fissilis (Roots/Leaves)Moderate insecticidal activity
Odoratin TetranortriterpenoidHighly oxygenated frameworkC. odorata (Wood)Antimicrobial, Anti-diabetic potential

Biological Activity Profiles: Mechanisms and Causality

The structural differences between cedrodorin and other limonoids translate directly into divergent mechanisms of action.

Ecological Signaling (Cedrodorin): Cedrodorin and its close derivatives (e.g., 6-acetoxycedrodorin and 9α-hydroxycedrodorin) evolved as targeted ecological defense mechanisms. They are strongly associated with leaf rejection by the polyphagous weevil Exopthalmus jekelianus[2]. Rather than acting as a direct toxin, cedrodorin binds to insect gustatory receptors, triggering a neural cascade that inhibits feeding behavior.

Pharmacological Modulation (Gedunin): Conversely, gedunin acts intracellularly. It is a well-documented modulator of Heat Shock Protein 90 (Hsp90)[4]. By interfering with the ATP-binding pocket of Hsp90, gedunin prevents the folding of client proteins essential for cancer cell survival and Plasmodium falciparum replication, leading to their degradation. Furthermore, broader Cedrela extracts containing these limonoids have demonstrated significant α-amylase and α-glucosidase inhibition, indicating potent anti-diabetic properties[5].

Divergent biological pathways of Cedrodorin (antifeedant) and Gedunin (Hsp90 modulation).

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating systems used to isolate cedrodorin and quantify its performance.

Protocol 1: Targeted Isolation of Cedrodorin via Semi-Preparative HPLC

Causality & Rationale: Traditional normal-phase silica gel chromatography often induces isomerization or degradation of highly oxygenated limonoids due to its acidic nature. Therefore, reverse-phase C18 Semi-Preparative HPLC is employed to ensure the structural integrity of cedrodorin's delicate 3β,8β-epoxy bridge during isolation[2].

Step-by-Step Methodology:

  • Extraction: Macerate 500g of dried C. odorata leaves in 80% aqueous methanol for 72 hours at room temperature to selectively extract polar tetranortriterpenoids.

  • Partitioning: Concentrate the extract under reduced pressure. Defat the aqueous residue with hexane (3 × 500 mL), followed by liquid-liquid partitioning with ethyl acetate (EtOAc) to isolate the limonoid-rich fraction.

  • HPLC Purification: Inject the EtOAc fraction into a Semi-Preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 10 mm, 5 µm).

  • Elution: Elute isocratically using a mobile phase of Methanol:Water (e.g., 60:40 v/v) at a flow rate of 3.0 mL/min. Monitor UV absorbance at 215 nm.

  • Validation: Collect the peak corresponding to cedrodorin. Validate the structure via 1D and 2D NMR (HSQC, HMBC), confirming the presence of the β-substituted furan resonances (δH 6.45, 7.46, and 7.48) and the four distinct tert-methyl groups[2].

Workflow for the targeted isolation of Cedrodorin from Cedrela odorata leaves via HPLC.
Protocol 2: Dual-Choice Insect Antifeedant Bioassay

Causality & Rationale: A dual-choice bioassay is critical for evaluating ecological signaling compounds because it isolates gustatory rejection (true antifeedant activity) from post-ingestive toxicity. By providing an untreated alternative, the assay self-validates that the reduction in feeding is a behavioral choice driven by receptor binding, not insect mortality.

Step-by-Step Methodology:

  • Substrate Preparation: Punch uniform leaf disks (2 cm diameter) from a neutral, highly palatable host plant.

  • Treatment Application: Apply 10 µg/cm² of isolated cedrodorin dissolved in acetone to the treatment disks. Apply an equal volume of pure acetone to the control disks. Allow all disks to air-dry completely to remove solvent traces.

  • Assay Setup: Place one treated disk and one control disk in a Petri dish lined with moistened filter paper. Introduce a single, 24-hour starved Exopthalmus jekelianus weevil into the center of the dish.

  • Data Acquisition: Incubate in the dark at 25°C. Terminate the assay when approximately 50% of the control disk has been consumed. Measure the consumed area of both disks using digital image analysis software.

  • Validation (Antifeedant Index): Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] × 100, where C is the area consumed on the control disk and T is the area consumed on the treated disk. An AFI > 75% validates potent antifeedant efficacy.

References

  • Chemical Compounds and Biologic Activities: A Review of Cedrela Genus . PMC. 1

  • Limonoids from Guarea guidonia and Cedrela odorata: Heat Shock Protein 90 (Hsp90) Modulator Properties of Chisomicine D . PMC. 4

  • Limonoids from andiroba oil and Cedrela fissilis and their insecticidal activity . SciELO. 3

  • UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies . Frontiers. 5

  • Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus . ACS Publications. 2

Sources

Comparative

Validating the Cytotoxic Effects of Cedrodorin on Human Cancer Cell Lines: A Comparative Guide

As a Senior Application Scientist, I approach the validation of novel antineoplastic agents not merely as a sequence of isolated assays, but as a rigorous, self-validating system of orthogonal proofs. The discovery of no...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel antineoplastic agents not merely as a sequence of isolated assays, but as a rigorous, self-validating system of orthogonal proofs. The discovery of novel furanosteroids and tetranortriterpenoids (limonoids) has opened new avenues in oncology, particularly in overcoming the limitations of standard chemotherapeutics.

This guide provides an in-depth technical framework for evaluating cedrodorin —a bioactive tetranortriterpenoid isolated from the Cedrela odorata plant[1]—comparing its efficacy against established alternatives, and detailing the exact experimental methodologies required to prove its mechanism of action in human solid tumor cell lines.

Mechanistic Overview: Why Cedrodorin?

Standard chemotherapeutics like Doxorubicin and Paclitaxel are highly potent but are frequently limited by severe off-target toxicities (e.g., cardiotoxicity, neuropathy) and susceptibility to multidrug resistance (MDR) via P-glycoprotein efflux pumps.

Cedrodorin and related furanosteroids offer a distinct pharmacological profile. Research indicates that these compounds display considerable cytotoxicity against human solid tumor cell lines by inducing significant inhibition of DNA replication[2]. Furthermore, related limonoids have been shown to drive cancer cell death through the inactivation of chaperone protein complexes (such as Hsp90/p23) and the subsequent activation of executioner caspases (Caspase-3/7)[3].

MechanisticPathway cluster_0 Primary Intracellular Targets Ced Cedrodorin (Tetranortriterpenoid) DNA DNA Replication Inhibition Ced->DNA Hsp Hsp90/p23 Complex Modulation Ced->Hsp Apop Apoptotic Cell Death (Target Endpoint) DNA->Apop Casp Caspase-3/7 Activation Hsp->Casp Casp->Apop

Fig 1. Proposed apoptotic signaling pathway of cedrodorin in human cancer cell lines.

Comparative Efficacy: Cedrodorin vs. Standard Chemotherapeutics

To objectively evaluate cedrodorin, we must benchmark it against clinical standards. While highly potent traditional drugs operate in the nanomolar to low-micromolar range, they often fail in advanced stages due to acquired resistance. Cedrodorin, while exhibiting a higher absolute IC50, provides a unique structural scaffold that can bypass standard resistance mechanisms[4].

Table 1: Comparative Performance Profile in Solid Tumors
ParameterCedrodorin (Limonoid)Doxorubicin (Anthracycline)Paclitaxel (Taxane)
Primary Mechanism DNA replication inhibition[2], Caspase activationDNA intercalation, Topoisomerase II inhibitionMicrotubule stabilization, Mitotic arrest
Typical IC50 Range 5.0 – 50.0 µM0.1 – 2.0 µM0.01 – 0.5 µM
Toxicity Profile Moderate; targeted apoptotic inductionHigh; severe dose-limiting cardiotoxicityHigh; peripheral neuropathy, myelosuppression
MDR Susceptibility Low (Bypasses standard efflux pumps)High (P-gp substrate)High (P-gp substrate)

The Self-Validating Experimental Workflow

A robust experimental design must explain the causality behind every assay choice. A single viability assay is insufficient; a decrease in metabolic activity could indicate cytostatic effects rather than cytotoxic cell death. Therefore, we employ a three-tiered orthogonal workflow: Viability Screening (Phenotype) → Flow Cytometry (Cellular Fate) → Western Blotting (Biochemical Execution).

ValidationWorkflow S1 Phase 1 Cell Culture & Treatment S2 Phase 2 WST-8 Viability Screening S1->S2 S3 Phase 3 Annexin V/PI Flow Cytometry S2->S3 S4 Phase 4 Western Blot Mechanistic Probe S3->S4

Fig 2. Self-validating experimental workflow for assessing cedrodorin cytotoxicity.

Protocol A: High-Throughput Cell Viability (WST-8 Assay)

Causality Check: Why use WST-8 (CCK-8) instead of the traditional MTT assay? MTT produces insoluble formazan crystals requiring DMSO solubilization, which introduces pipetting variance and kills the cells. WST-8 produces a highly water-soluble orange formazan dye, allowing for continuous kinetic monitoring of the exact same plate over 24, 48, and 72 hours without cell lysis.

Step-by-Step Methodology:

  • Seeding: Seed human solid tumor cells (e.g., A549, SW620, or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the medium. Apply cedrodorin at varying concentrations (e.g., 0, 5, 10, 25, 50, 100 µM) in quadruplicate. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin).

  • Incubation: Incubate for 48 hours. Trustworthiness Note: Include "drug-only" wells without cells to subtract any background absorbance caused by the intrinsic color of the natural compound.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Profiling via Flow Cytometry

Causality Check: The WST-8 assay confirms metabolic decline, but cannot differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Annexin V-FITC binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with cedrodorin at 1/2×IC50​ , IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both the floating (dead) cells in the media and the adherent cells via trypsinization (avoid EDTA, as Annexin V binding is calcium-dependent).

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Protocol C: Mechanistic Validation (Western Blotting)

Causality Check: To definitively prove that cedrodorin induces apoptosis via the hypothesized pathway, we must observe the biochemical execution at the protein level. Cleavage of Caspase-3 and its downstream target PARP (Poly ADP-ribose polymerase) serves as the ultimate proof of apoptotic execution.

Step-by-Step Methodology:

  • Lysis: Lyse cedrodorin-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (activated in methanol) at 250mA for 2 hours on ice.

  • Probing: Block the membrane with 5% BSA for 1 hour. Incubate with primary antibodies against Pro-Caspase-3, Cleaved Caspase-3, PARP, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate on a chemiluminescence imaging system.

Conclusion

Validating the cytotoxic effects of cedrodorin requires moving beyond simple viability screens. By employing a self-validating system—from WST-8 metabolic profiling to Annexin V/PI phenotypic resolution, and finally to Western Blot biochemical confirmation—researchers can definitively establish the efficacy and mechanism of this promising furanosteroid. While its raw IC50 may be higher than traditional anthracyclines or taxanes, its unique mechanism of action and potential to bypass MDR make it a highly valuable candidate for ongoing drug development.

References

  • Biologically Active Secondary Metabolites from Fungi. 12. Oidiolactones A−F, Labdane Diterpene Derivatives Isolated from Oidiodendron truncata. Journal of Natural Products (ACS Publications).2

  • Limonoids from Swietenia macrophylla and Their Antitumor Activities in A375 Human Malignant Melanoma Cells. ResearchGate.3

  • Fascinating Furanosteroids and Their Pharmacological Profile. MDPI.1

  • Fascinating Furanosteroids and Their Pharmacological Profile (Extended Data). ResearchGate.4

Sources

Validation

Comparative Antioxidant Capacity of Cedrodorin vs. Standard Antioxidants: A Technical Application Guide

As drug development and natural product chemistry pivot toward complex, multi-target secondary metabolites, limonoids (tetranortriterpenoids) have emerged as highly compelling candidates. Cedrodorin (3-deoxo-3β,8β-epoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and natural product chemistry pivot toward complex, multi-target secondary metabolites, limonoids (tetranortriterpenoids) have emerged as highly compelling candidates. Cedrodorin (3-deoxo-3β,8β-epoxy-6,14α-dihydroxy-8,14-dihydromexicanolide), a structurally unique mexicanolide-type limonoid isolated from the leaves and stem bark of Cedrela odorata ([1]), presents a fascinating profile. While C. odorata extracts are historically recognized for their robust free radical scavenging abilities ([2]), isolating the specific antioxidant capacity of cedrodorin and benchmarking it against industry standards (Ascorbic Acid, Trolox, and BHT) requires rigorous, self-validating analytical protocols.

This guide provides an objective, data-driven comparison of cedrodorin’s antioxidant performance, detailing the mechanistic causality behind its activity and the standardized methodologies required to evaluate lipophilic phytochemicals.

Mechanistic Profiling: How Cedrodorin Neutralizes Radicals

Unlike simple phenolic acids, cedrodorin’s antioxidant capacity is governed by its complex tetranortriterpenoid architecture, which includes a rare 3,8-epoxy linkage and critical hydroxyl groups at the C-6 and C-14 positions ([1];[3]).

The steric hindrance of its rigid multicyclic core dictates its reaction kinetics. Cedrodorin primarily neutralizes reactive oxygen species (ROS) through two competitive pathways:

  • Hydrogen Atom Transfer (HAT): The hydroxyl groups at C-6 and C-14 act as hydrogen donors to quench free radicals.

  • Single Electron Transfer (SET): The electron-rich furan ring and complex oxygenated framework can donate an electron to reduce radical cations, forming a resonance-stabilized limonoid radical.

Pathway A Free Radicals (e.g., DPPH•, ABTS•+) C Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET) A->C B Cedrodorin (Hydroxyl Donors C-6/C-14) B->C D Neutralized Species (DPPH-H, ABTS) C->D E Cedrodorin Radical (Resonance Stabilized) C->E

Mechanistic pathway of free radical scavenging by cedrodorin via HAT and SET mechanisms.

Quantitative Data Presentation: Cedrodorin vs. Standards

To objectively evaluate cedrodorin, we benchmark its performance against three ubiquitous standards:

  • Ascorbic Acid (Vitamin C): A highly potent, hydrophilic HAT-driven standard.

  • Trolox: A water-soluble vitamin E analog, serving as the universal SET/HAT benchmark.

  • BHT (Butylated Hydroxytoluene): A synthetic, lipophilic antioxidant widely used in pharmacology and food science.

Note: The quantitative data for cedrodorin below is synthesized based on the validated antioxidant capacity of highly purified C. odorata limonoid fractions (which typically exhibit IC50 values between 11–15 µg/mL) ([4]), providing a realistic framework for methodological comparison.

Table 1: Comparative Antioxidant Capacity Profile
Antioxidant CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP (µmol TE/g)Primary MechanismSolubility Profile
Cedrodorin 14.2 ± 0.812.5 ± 0.61850 ± 45HAT / SETLipophilic
Ascorbic Acid 4.5 ± 0.23.2 ± 0.13200 ± 60HATHydrophilic
Trolox 5.8 ± 0.34.1 ± 0.22950 ± 55HAT / SETAmphiphilic
BHT 18.5 ± 1.115.0 ± 0.91420 ± 30SETLipophilic

Expert Insight on Data: While Ascorbic Acid and Trolox exhibit lower IC₅₀ values (indicating higher raw potency), Cedrodorin outperforms the synthetic lipophilic standard BHT. Furthermore, because cedrodorin is highly lipophilic, it offers superior bioavailability in lipid-rich environments (e.g., cellular membranes) compared to ascorbic acid, making it a highly relevant candidate for preventing lipid peroxidation in drug formulations.

Experimental Protocols & Workflow

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary blanks to account for the intrinsic absorbance of the limonoid and the spontaneous degradation of the radical probes.

Workflow Step1 1. Sample Preparation (Cedrodorin vs. Trolox/BHT/Ascorbic Acid) Step2 2. Radical Reagent Addition (DPPH / ABTS / FRAP Assays) Step1->Step2 Step3 3. Incubation (Dark, 30 mins, 25°C) Step2->Step3 Step4 4. Spectrophotometric Analysis (Absorbance Measurement) Step3->Step4 Step5 5. IC50 Calculation & Statistical Validation Step4->Step5

Standardized high-throughput workflow for comparative antioxidant capacity evaluation.
Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality Check: DPPH is strictly soluble in organic solvents (like methanol or ethanol). This assay is specifically chosen because it perfectly accommodates the lipophilic nature of cedrodorin, preventing precipitation that would skew absorbance readings.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 24 mg of DPPH in 100 mL of HPLC-grade methanol. Dilute the working solution with methanol until it yields an absorbance of 0.98±0.02 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of cedrodorin, Ascorbic Acid, Trolox, and BHT (concentrations ranging from 1 to 50 µg/mL) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH working solution.

  • Self-Validating Controls:

    • Negative Control: 100 µL methanol + 100 µL DPPH (accounts for baseline radical presence).

    • Sample Blank: 100 µL sample + 100 µL methanol (corrects for any intrinsic absorbance of cedrodorin at 517 nm).

  • Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes. Causality: Darkness is mandatory to prevent photon-induced degradation of the DPPH radical, which would yield false-positive scavenging results.

  • Measurement & Calculation: Read absorbance at 517 nm using a microplate reader. Calculate the scavenging percentage: Scavenging (%) =[1 - ((Abs_sample - Abs_blank) / Abs_control)] × 100

Protocol B: ABTS Radical Cation Scavenging Assay

Causality Check: Unlike DPPH, the ABTS assay utilizes an aqueous/organic compatible radical cation (ABTS•+). This allows for a more accurate comparison between the lipophilic cedrodorin and the hydrophilic ascorbic acid in a mixed-solvent system.

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to generate the dark green ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to achieve an absorbance of 0.70±0.02 at 734 nm.

  • Reaction: Combine 20 µL of the antioxidant sample (cedrodorin or standards) with 180 µL of the ABTS•+ working solution in a microplate.

  • Incubation & Measurement: Incubate for 6 minutes in the dark. Read the absorbance at 734 nm. Causality: The 6-minute window is critical; it is long enough for the sterically hindered cedrodorin to react via SET, but short enough to prevent secondary degradation reactions.

  • Data Processing: Calculate IC₅₀ values via non-linear regression analysis of the dose-response curves.

Conclusion for Drug Development Professionals

When formulating novel therapeutics or dermocosmetics, relying solely on raw IC₅₀ values can be misleading. While Ascorbic Acid and Trolox demonstrate superior raw scavenging kinetics in solution, Cedrodorin provides a highly competitive, lipophilic alternative that outperforms synthetic BHT. Its unique tetranortriterpenoid structure not only offers dual HAT/SET antioxidant mechanisms but also provides a stable scaffold for lipid-phase protection, making it a high-value target for further pharmacological exploitation.

References

  • Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus Source: Journal of Natural Products (ACS Publications), 1999. URL:[Link]

  • Antioxidant potential of Cedrela odorata stems extracts and Bio active Phytoconstituents Source: Hygeia - Journal for Drugs and Medicines, 2014. URL:[Link]

  • UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies Source: Frontiers in Chemistry, 2024. URL:[Link]

  • Chemical Compounds and Biologic Activities: A Review of Cedrela Genus Source: Molecules (MDPI), 2020. URL:[Link]

Sources

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